molecular formula C7H9NO3 B556737 (S)-2-Amino-3-(furan-2-yl)propanoic acid CAS No. 121786-31-0

(S)-2-Amino-3-(furan-2-yl)propanoic acid

Cat. No.: B556737
CAS No.: 121786-31-0
M. Wt: 155.15 g/mol
InChI Key: RXZQHZDTHUUJQJ-LURJTMIESA-N
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Description

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a furan-based alanine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key structural analogue and synthetic intermediate in the development of novel ligands for the Glycine site of the N-Methyl-d-aspartate (NMDA) receptor . NMDA receptors are critical ionotropic glutamate receptors that play vital roles in synaptic transmission, plasticity, and overall central nervous system function. Dysregulation of these receptors is implicated in a range of neurological and psychiatric disorders, including stroke, epilepsy, schizophrenia, and neurodegenerative conditions like Parkinson's and Alzheimer's diseases . Research into structurally related agonists has demonstrated that compounds featuring the 2-amino-3-(furan-2-yl)propanoic acid scaffold can exhibit varied potency and efficacy across different NMDA receptor subtypes (GluN1/2A-D) . This subunit-specific activity is a major focus of current drug discovery efforts, as it holds the promise of developing targeted therapeutic agents with improved side-effect profiles. Consequently, this compound provides researchers with a valuable chemical tool for probing the structure and function of NMDA receptors and for designing new chemical entities to investigate their pathophysiological roles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(furan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZQHZDTHUUJQJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925938
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127682-08-0
Record name 3-Furan-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-3-(furan-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic α-amino acid, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its physicochemical properties, offering crucial data for researchers in drug discovery and development. The document details the compound's identity, physical and chemical characteristics, and relevant experimental protocols.

Compound Identification

IdentifierValue
IUPAC Name (2S)-2-amino-3-(furan-2-yl)propanoic acid[1]
Common Name (S)-3-Furanalanine
CAS Number 127682-08-0[1]
Molecular Formula C₇H₉NO₃[1]
Molecular Weight 155.15 g/mol [1]
Canonical SMILES C1=COC(=C1)C--INVALID-LINK--N[1]

Physicochemical Properties

A summary of the available physicochemical data for this compound and its racemic mixture is presented below. It is important to note that some experimental data is only available for the DL-racemic mixture.

PropertyValueNotes
Melting Point 260 °C[2]Data for the DL-racemic mixture.
Boiling Point 284 °C[2]Data for the DL-racemic mixture.
Solubility Soluble in water[2]Qualitative data for the DL-racemic mixture.
pKa Not experimentally determinedAs an amino acid, it will have at least two pKa values corresponding to the carboxylic acid and amino groups.
logP -2.3Computed XLogP3 value[1]. This indicates a high degree of hydrophilicity.

Biological Activity

This compound has demonstrated notable antimicrobial activity. Research has shown its efficacy against the following microorganisms at a concentration of 64 µg/mL:

  • Candida albicans (a yeast-like fungus)[3]

  • Escherichia coli (a Gram-negative bacterium)[3]

  • Staphylococcus aureus (a Gram-positive bacterium)[3]

The antimicrobial mechanism of furan-containing compounds is generally attributed to their ability to induce the formation of reactive oxygen species (ROS) within the microbial cells and to interact with various intracellular proteins, leading to cellular damage and death.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are outlined below. These are generalized methods applicable to amino acids and can be adapted for this compound.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a capillary melting point apparatus.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start sample_prep Finely powder the crystalline sample. start->sample_prep capillary_load Pack the powdered sample into a capillary tube to a height of 2-3 mm. sample_prep->capillary_load insert_sample Place the capillary tube into the melting point apparatus. capillary_load->insert_sample heat Heat the sample at a controlled rate (e.g., 1-2 °C/min near the expected melting point). insert_sample->heat observe Observe the sample through the magnifying lens. heat->observe record_start Record the temperature at which the first drop of liquid appears (T1). observe->record_start record_end Record the temperature at which the entire sample becomes liquid (T2). record_start->record_end melting_range The melting point is reported as the range T1 - T2. record_end->melting_range Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_excess Add an excess amount of the solid compound to a known volume of distilled water. start->add_excess shake Seal the container and agitate at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours). add_excess->shake centrifuge Centrifuge or filter the suspension to separate the undissolved solid. shake->centrifuge aliquot Take a known volume of the clear supernatant. centrifuge->aliquot analyze Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). aliquot->analyze solubility Calculate the solubility in units such as g/L or mol/L. analyze->solubility pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis start Start dissolve Dissolve a known amount of the amino acid in a known volume of water. start->dissolve acidify Adjust the initial pH to a low value (e.g., pH 1.5-2.0) with a standard strong acid (e.g., HCl). dissolve->acidify titrate Titrate the solution with a standard strong base (e.g., NaOH) in small, known increments. acidify->titrate record_ph Record the pH of the solution after each addition of the titrant. titrate->record_ph plot Plot the pH of the solution versus the volume of titrant added to generate a titration curve. record_ph->plot determine_pka Determine the pKa values from the midpoints of the buffering regions of the curve. plot->determine_pka Physicochemical_Relationships cluster_properties Core Physicochemical Properties cluster_adme ADME Properties Solubility Solubility Absorption Absorption Solubility->Absorption Permeability Permeability (logP) Permeability->Absorption pKa pKa pKa->Solubility pKa->Absorption Excretion Excretion pKa->Excretion Bioavailability Bioavailability Absorption->Bioavailability Distribution Distribution Distribution->Bioavailability Metabolism Metabolism Metabolism->Bioavailability Excretion->Bioavailability

References

In-Depth Technical Guide: Spectral Data for (S)-2-Amino-3-(furan-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the non-proteinogenic amino acid, (S)-2-Amino-3-(furan-2-yl)propanoic acid. This compound, a key chiral building block, is of significant interest in medicinal chemistry and drug development due to its structural analogy to natural amino acids and the unique electronic properties of the furan moiety. This document compiles available spectroscopic data to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.56-3.71m-CH₂-
4.14-4.17mα-CH
6.89sFuran C4-H
7.10sFuran C3-H
8.14sFuran C5-H

Note: Data corresponds to the racemic mixture.[1]

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
34.1-CH₂-
56.0α-CH
107.9Furan C4
111.3Furan C3
142.8Furan C5
153.6Furan C2
181.8-COOH

Note: Data corresponds to the racemic mixture.[1]

Table 3: Mass Spectrometry Data
ParameterValueMethod
Calculated m/z (M+)155.0582HRMS
Found m/z (M+)155.0571HRMS

Note: Data corresponds to the racemic mixture.[1]

Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
~3400-2400 (broad)O-H stretch (Carboxylic Acid), N-H stretch (Amine)
~3100-3000C-H stretch (Furan)
~2900-2800C-H stretch (Aliphatic)
~1710-1680C=O stretch (Carboxylic Acid)
~1600-1500N-H bend (Amine), C=C stretch (Furan)
~1400-1300O-H bend (Carboxylic Acid)
~1200-1000C-O stretch (Furan, Carboxylic Acid)

Note: This is a generalized spectrum for furan-containing amino acids as specific experimental data for the target compound was not available. The ranges are typical for the assigned functional groups.

Experimental Protocols

The experimental conditions for the acquisition of the presented data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1] The sample was dissolved in Deuterium Oxide (D₂O). Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

High-Resolution Mass Spectrometry (HRMS)

The high-resolution mass spectrum was acquired to confirm the elemental composition of the molecule. The analysis provided the exact mass of the molecular ion (M+), which was compared to the calculated theoretical mass.[1]

Infrared (IR) Spectroscopy

A general protocol for acquiring an IR spectrum of a solid sample involves using the Potassium Bromide (KBr) pellet method. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a novel chemical compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification purity_check Purity Assessment purification->purity_check Purity >95% nmr NMR Spectroscopy (1H, 13C) structure_elucidation Structure Elucidation nmr->structure_elucidation ms Mass Spectrometry (HRMS) ms->structure_elucidation ir IR Spectroscopy ir->structure_elucidation purity_check->nmr purity_check->ms purity_check->ir data_validation Data Validation & Comparison structure_elucidation->data_validation Proposed Structure report Final Report Generation data_validation->report Validated Data

Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

This guide provides a foundational set of spectral data and methodologies for this compound. Researchers are encouraged to consult the cited literature for further details and to perform their own analytical validation for their specific applications.

References

Biological activity of furan-containing amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Furan-Containing Amino Acids

Introduction

The furan ring, a five-membered aromatic heterocycle, is a prominent scaffold in medicinal chemistry due to its unique steric and electronic properties.[1][2] Its incorporation into amino acid structures creates a class of compounds with significant therapeutic potential. These furan-containing amino acids and their derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[1][2][3] The furan moiety can enhance the binding affinity, selectivity, and pharmacokinetic profiles of parent compounds, making it a valuable tool in drug design and development.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of furan-containing amino acids, with a focus on their therapeutic applications.

Biological Activities of Furan-Containing Compounds

Furan-containing amino acids and their derivatives exhibit a broad spectrum of pharmacological effects. The furan nucleus can act as a bioisostere for phenyl rings, offering modified electronic and steric characteristics that can improve interactions with biological targets.[2]

Anticancer Activity

Several novel furan-based derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] For instance, certain furan-containing compounds can induce cell cycle arrest and apoptosis in breast cancer cells.[1] The mechanism of action often involves the inhibition of crucial cellular processes.[1] Tripeptides conjugated with a furoyl moiety have also been reported to possess antineoplastic activity.[4] A library of compounds based on a 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan scaffold showed promising therapeutic potential against HeLa cells.[4]

Antimicrobial Activity

Furan derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[2] Some substituted furan amino acid derivatives, prepared from 5-bromo furoyl chloride and 5-nitrofuran acryloyl chloride, were found to be highly active against gram-negative bacteria.[5] The antibacterial action of compounds like nitrofurantoin involves the furan ring, which is central to the drug's electron transfer activity. The nitro group on the furan ring undergoes reductive activation within bacterial cells, producing reactive intermediates that damage bacterial DNA and ribosomal proteins.[2]

Neuroprotective and Neuropharmacological Activity

Recent studies have highlighted the neuroprotective potential of furan-containing compounds, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][6] These compounds can exert their effects by scavenging free radicals, mitigating oxidative stress, and modulating inflammatory pathways.[1][6] Furthermore, the structural similarity of some furan-containing amino acid derivatives to neurotransmitters like GABA suggests they may have a role in modulating neural activity.[7] This has led to investigations into their potential for treating neurological disorders like epilepsy and anxiety.[7]

Enzyme Inhibition

Furan-containing compounds have been developed as inhibitors for specific enzyme targets.

  • Protein Arginine Deiminase Type IV (PAD4): PAD4 is an enzyme implicated in rheumatoid arthritis. Furan-containing peptide-based inhibitors have been designed to target this enzyme. The furan ring acts as the "warhead" of the inhibitor. The most effective of these peptide-based inhibitors was found to inhibit PAD4 reversibly and competitively.[8]

  • Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1): FIH-1 is a negative regulator of the hypoxia-inducible factor (HIF) transcriptional pathway. A series of furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized to inhibit FIH-1. These compounds were designed to antagonize the binding of 2-oxoglutarate (2OG), a required cofactor for FIH-1 activity.[9]

Anti-inflammatory Activity

The furan ring is present in agents that can inhibit COX enzymes and reduce inflammation.[2] Furan fatty acids (F-acids), in particular, have demonstrated anti-inflammatory effects. In an animal model of arthritis, F-acids isolated from the green-lipped mussel showed potent anti-inflammatory effects, reducing paw swelling more effectively than eicosapentaenoic acid.[10]

Quantitative Data

The following tables summarize quantitative data for the biological activity of selected furan-containing amino acid derivatives.

Table 1: Anticancer Activity of a Furan-Based Derivative

CompoundCell LineActivityIC50 (µM)Reference
Furan-based derivative 4MCF-7 (Breast Cancer)CytotoxicNot Specified[1]

Table 2: Enzyme Inhibition by Furan-Containing Peptide-Based Inhibitors

CompoundTarget EnzymeInhibition TypeIC50 (µM)Reference
Peptide-based inhibitorPAD4Reversible, Competitive243.2 ± 2.4[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of Furan-Containing Amino Alcohols

A general method for synthesizing furan-containing amino alcohols involves the nucleophilic addition of a furan-derived organometallic reagent to an α-amino aldehyde.[1]

Example: Synthesis via Grignard Reagent Addition [1]

  • Preparation of the Grignard Reagent: Add magnesium turnings to a solution of 2-bromofuran in anhydrous tetrahydrofuran (THF) under an inert atmosphere. Stir the mixture at room temperature until the magnesium is consumed.

  • Addition to Aldehyde: Cool the freshly prepared furan-2-ylmagnesium bromide solution to 0°C. Add a solution of the desired N-protected α-amino aldehyde in anhydrous THF dropwise.

  • Reaction and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired furan-containing amino alcohol.

Solid-Phase Peptide Synthesis of Furan-Containing Peptides

Furan-containing peptides can be synthesized using fluorenylmethyloxycarbonyl (Fmoc) chemistry on a solid support.[11]

  • Resin Preparation: Use Rink amide aminomethyl resin as the solid support.

  • Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin. Use 2-(6-chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU) as the activating agent. For incorporating the furan-containing amino acid, such as L-2-furylalanine, it is coupled in the same manner as other protected amino acids.

  • Fmoc Deprotection: Perform deprotection of the Fmoc group using 20% piperidine in dimethylformamide.

  • Monitoring: Evaluate the completeness of the reaction using the Kaiser test for free primary amino groups.

  • Cleavage: Cleave the synthesized peptide from the resin using trifluoroacetic acid (TFA).

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cell metabolic activity and cytotoxicity.[1]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furan-containing compound and incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the furan-containing compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of furan-containing amino acids.

Caption: General workflow for the development of furan-containing amino acid-based therapeutic agents.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_inhibition FIH-1 Inhibition HIFa_N HIF-1α FIH1_N FIH-1 (Active) HIFa_N->FIH1_N Hydroxylation HIFa_I HIF-1α (Stable) VHL_N VHL FIH1_N->VHL_N Binding Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination Proteasome_N->HIFa_N Degradation HIFb_I HIF-1β HIFa_I->HIFb_I Dimerization HRE_I Hypoxia Response Element (HRE) HIFb_I->HRE_I Binds to DNA Gene_I Target Gene Transcription (e.g., VEGF, EPO) HRE_I->Gene_I Activates FIH1_I FIH-1 Furan_AA Furan-2-carbonyl Amino Acid Derivative Furan_AA->FIH1_I Inhibition

Caption: Mechanism of HIF-1α activation via inhibition of FIH-1 by furan-containing amino acid derivatives.

Caption: Logical relationships in the structure-activity relationship (SAR) of furan-containing amino acids.

References

(S)-2-Amino-3-(furan-2-yl)propanoic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Unnatural Amino Acid with Potential in Antimicrobial and Anticancer Applications

(S)-2-Amino-3-(furan-2-yl)propanoic acid, also known as (S)-2-furylalanine, is a non-proteinogenic amino acid that has garnered interest within the scientific community for its potential applications in drug discovery and peptide-based therapeutics. The incorporation of this unnatural amino acid into peptide chains can impart unique structural and functional properties, leading to enhanced biological activity and stability. This technical guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Introduction

Unnatural amino acids (UAAs) are pivotal in modern medicinal chemistry, offering a means to expand the chemical diversity of peptides and proteins. By introducing novel side chains and stereochemistries, UAAs can modulate the pharmacological properties of bioactive peptides, including their potency, selectivity, and metabolic stability. The furan moiety, a five-membered aromatic heterocycle, is a recognized pharmacophore found in numerous bioactive compounds. Its incorporation into an amino acid framework, as seen in this compound, presents an intriguing scaffold for the development of novel therapeutic agents.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₉NO₃[2]
Molar Mass 155.15 g/mol [2]
Melting Point 260 °C[2]
Appearance White crystalline solid[2]
Solubility Soluble in water and some organic solvents[2]
Optical Activity Optically active[2]

Synthesis of this compound

Proposed Asymmetric Synthesis Workflow

Asymmetric Synthesis Workflow Proposed Asymmetric Synthesis of this compound cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Enolate Formation and Alkylation cluster_2 Step 3: Azidation cluster_3 Step 4: Hydrolysis and Auxiliary Removal cluster_4 Step 5: Reduction to Amino Acid Aux Evans Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) AcylAux N-Propionyl Evans Auxiliary Aux->AcylAux n-BuLi, THF, -78 °C AcylChloride Propionyl Chloride AcylChloride->AcylAux Enolate Lithium Enolate AcylAux->Enolate LDA, THF, -78 °C AlkylatedAux Alkylated Evans Auxiliary Enolate->AlkylatedAux 2-(Bromomethyl)furan, -78 °C to rt FurfurylBromide 2-(Bromomethyl)furan FurfurylBromide->AlkylatedAux AzideAux Azido-functionalized Auxiliary AlkylatedAux->AzideAux 1. KHMDS, THF, -78 °C 2. Trisyl Azide ProtectedAA N-Boc-(S)-2-Azido-3-(furan-2-yl)propanoic acid AzideAux->ProtectedAA LiOH, H₂O₂, THF/H₂O FinalProduct This compound ProtectedAA->FinalProduct H₂, Pd/C, MeOH

Caption: Proposed workflow for the asymmetric synthesis of the target amino acid.

Detailed Experimental Protocol (Proposed)

Step 1: Acylation of the Evans Auxiliary

  • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq) dropwise, and stir the mixture for 30 minutes.

  • Add propionyl chloride (1.1 eq) dropwise, and allow the reaction to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl Evans auxiliary.

Step 2: Asymmetric Alkylation

  • Dissolve the N-propionyl Evans auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 1 hour to form the lithium enolate.

  • In a separate flask, prepare a solution of 2-(bromomethyl)furan (1.2 eq) in anhydrous THF.

  • Add the solution of 2-(bromomethyl)furan to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography to obtain the alkylated Evans auxiliary.

Step 3: Asymmetric Azidation

  • Dissolve the alkylated Evans auxiliary (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq) dropwise and stir for 30 minutes.

  • Add a solution of 2,4,6-triisopropylbenzenesulfonyl azide (Trisyl Azide) (1.2 eq) in THF dropwise.

  • Stir the reaction at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the azido-functionalized product.

Step 4: Hydrolysis and Removal of the Chiral Auxiliary

  • Dissolve the azido-functionalized product (1.0 eq) in a mixture of THF and water (3:1).

  • Cool the solution to 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) followed by a solution of lithium hydroxide (2.0 eq) in water.

  • Stir the reaction at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of sodium sulfite.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to remove the recovered chiral auxiliary.

  • The aqueous layer containing the azido acid can be used directly in the next step or can be further purified.

Step 5: Reduction to the Final Amino Acid

  • To the aqueous solution of the azido acid, add palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Biological Activity

The furan ring is a known pharmacophore, and its incorporation into amino acid structures can lead to compounds with significant biological activity. While extensive studies on the specific biological profile of this compound are limited, preliminary data and studies on related furan-containing compounds suggest potential in antimicrobial and anticancer applications.

Antimicrobial Activity

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated antimicrobial activity against a range of pathogens.[3] This suggests that the core furanopropanoic acid scaffold possesses intrinsic antimicrobial properties.

Compound/DerivativeOrganismActivityReference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansInhibition at 64 µg/mL[3]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coliInhibition at 64 µg/mL[3]
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureusMIC = 128 µg/mL[3]
Furan-based pyrimidine-thiazolidinonesE. coliMIC = 12.5 µg/mL[3]
Furan-based pyrimidine-thiazolidinonesA. nigerActivity at 100 µg/mL[3]
Anticancer Activity

Several studies have reported the cytotoxic effects of furan-containing compounds against various cancer cell lines.[2][4][5][6] These findings highlight the potential of the furan moiety as a scaffold for the design of novel anticancer agents. The mechanism of action for some of these compounds involves the induction of cell cycle arrest and apoptosis.[2][4]

Furan DerivativeCancer Cell LineIC₅₀ ValueReference
Furan-based derivative 4MCF-7 (Breast)4.06 µM[4]
Furan-based derivative 7MCF-7 (Breast)2.96 µM[4]
Furan-based derivative 7bA549 (Lung)6.66 µM[7]
Furan-based derivative 7bHT-29 (Colon)8.51 µM[7]
Furan-based derivative 7bHepG2 (Liver)7.28 µM[7]
Furan-based derivative 7bMCF-7 (Breast)6.72 µM[7]
Furanopyridone derivative 4cKYSE70 (Esophageal)0.888 µg/mL (24h)[5]
Furanopyridone derivative 4cKYSE150 (Esophageal)0.655 µg/mL (48h)[5]
(3-(furan-2-yl)pyrazol-4-yl) chalcone 7cA549 (Lung)18.5 µg/mL[6]
(3-(furan-2-yl)pyrazol-4-yl) chalcone 7bA549 (Lung)20 µg/mL[6]

Incorporation into Peptides

The unique properties of this compound make it an attractive building block for the synthesis of novel peptides with potentially enhanced therapeutic properties. Its incorporation can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy.

Fmoc-Protection of this compound

For use in SPPS, the α-amino group of the amino acid must be protected, most commonly with an Fmoc group.

Experimental Protocol:

  • Suspend this compound (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Add sodium carbonate (2.5 eq) and stir until the amino acid dissolves.

  • Cool the solution to 0 °C and add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.05 eq) in 1,4-dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude Fmoc-protected amino acid by flash column chromatography or recrystallization.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general cycle for incorporating an Fmoc-protected amino acid, such as Fmoc-(S)-2-furylalanine, into a growing peptide chain on a solid support.

Fmoc_SPPS_Cycle Resin Resin with growing peptide chain (N-terminal Fmoc protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-AA, HBTU/HOBt, DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 NextCycle Next Cycle or Final Cleavage Washing2->NextCycle NextCycle->Resin Repeat for next amino acid

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol for a Single Coupling Cycle:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the deprotection byproducts.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-(S)-2-furylalanine (2-5 equivalents relative to resin loading) with a coupling reagent such as HBTU (0.95 eq to the amino acid) and an additive like HOBt (1 eq to the amino acid) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (2 eq to the amino acid) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

This cycle is repeated for each amino acid to be incorporated into the peptide sequence.

Cleavage and Deprotection of Furan-Containing Peptides

The furan ring is known to be sensitive to strong acidic conditions, which are typically used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The use of standard cleavage cocktails containing high concentrations of trifluoroacetic acid (TFA) can lead to degradation of the furan moiety. Therefore, a modified cleavage cocktail containing scavengers is recommended.

Recommended Cleavage Cocktail:

  • Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[2]

Protocol:

  • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Treat the resin with the cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, and wash the pellet with cold diethyl ether several times.

  • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound represents a valuable unnatural amino acid for the development of novel peptide-based therapeutics. Its furan-containing side chain offers opportunities to explore new chemical space and modulate the biological activity of peptides. While further research is needed to fully elucidate its pharmacological profile and to optimize its synthesis, the information presented in this guide provides a solid foundation for researchers to begin exploring the potential of this intriguing building block in their drug discovery and development endeavors. The proposed synthetic routes and peptide synthesis protocols offer practical starting points for its incorporation into new molecular entities with potential antimicrobial and anticancer activities.

References

An In-depth Technical Guide on the Structure and Conformation of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid incorporating a furan moiety, a structural motif of interest in medicinal chemistry due to its presence in numerous biologically active compounds. This technical guide provides a detailed overview of the current understanding of its structure and conformational properties. Due to the limited availability of direct experimental data for this specific enantiomer, this document combines reported data for the racemic mixture with established methodologies for synthesis, characterization, and computational analysis. The guide also explores its potential biological role as a modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in neuronal signaling.

Introduction

Non-proteinogenic amino acids represent a valuable class of building blocks for the design of novel therapeutics, peptidomimetics, and chemical probes. The incorporation of heterocyclic scaffolds, such as the furan ring, can significantly influence the pharmacological and pharmacokinetic properties of these molecules. This compound, an analog of the proteinogenic amino acid phenylalanine, presents a unique combination of a chiral amino acid backbone and an aromatic furan ring system. Understanding its three-dimensional structure and conformational preferences is crucial for elucidating its biological activity and for its rational application in drug design and development. This guide aims to consolidate the available structural information and provide a framework for its further investigation.

Molecular Structure

The molecular structure of this compound is characterized by a propanoic acid backbone with an amino group at the C2 (alpha) position and a furan-2-yl group attached to the C3 (beta) position. The stereochemistry at the C2 position is designated as (S).

Spectroscopic Data

Table 1: NMR Spectroscopic Data for 2-Amino-3-(furan-2-yl)propionic acid in D₂O [1]

Nucleus Chemical Shift (δ, ppm) Multiplicity/Coupling Assignment
¹H8.14sH5 (furan)
¹H7.10sH4 (furan)
¹H6.89sH3 (furan)
¹H4.14-4.17mα-H (C2)
¹H3.56-3.71mβ-CH₂ (C3)
¹³C171.0 (inferred)-C=O (C1)
¹³C155.1 (inferred)-C2/C5 (furan)
¹³C56.0-α-C (C2)
¹³C34.1-β-C (C3)

Note: Specific assignments for the furan carbons were not provided in the source. The carboxylic acid carbon signal is inferred from typical values.

Conformational Analysis

A comprehensive experimental determination of the conformational landscape of this compound, for instance through X-ray crystallography or advanced NMR techniques, has not been reported. The overall conformation is determined by the rotational freedom around the Cα-Cβ and Cβ-C(furan) single bonds, as well as the orientation of the carboxylic acid and amino groups.

In the absence of experimental data, computational methods are the primary tool for investigating the conformational preferences of this molecule. A typical computational workflow would involve:

  • Generation of initial conformers: Through systematic rotation of the flexible dihedral angles.

  • Quantum mechanical calculations: To optimize the geometry and determine the relative energies of the different conformers. Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) is a common approach for such molecules.

  • Analysis of the potential energy surface: To identify the low-energy, stable conformations and the energy barriers between them.

This analysis would reveal the preferred orientations of the furan ring relative to the amino acid backbone, which is critical for its interaction with biological targets.

Experimental Protocols

The following sections outline detailed experimental protocols for the synthesis, characterization, and computational analysis of this compound, based on established methods for similar compounds.

Synthesis and Purification of this compound

This protocol describes a potential asymmetric synthesis, which would be necessary to obtain the pure (S)-enantiomer.

  • Preparation of the N-protected amino acid: The synthesis can be initiated from a suitable chiral starting material, for example, through the asymmetric alkylation of a glycine enolate equivalent with 2-(chloromethyl)furan. The glycine derivative would be protected with a suitable group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Alkylation Step: The enolate of the protected glycine is generated using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). 2-(Chloromethyl)furan is then added to the reaction mixture.

  • Deprotection: The protecting group is removed under appropriate conditions. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Purification: The final product can be purified by ion-exchange chromatography or by recrystallization from a suitable solvent system (e.g., water/ethanol).

G cluster_synthesis Asymmetric Synthesis Workflow Protected Glycine Protected Glycine Enolate Formation Enolate Formation Protected Glycine->Enolate Formation LDA, -78°C Alkylation Alkylation Enolate Formation->Alkylation 2-(chloromethyl)furan Deprotection Deprotection Alkylation->Deprotection TFA/DCM Purification Purification Deprotection->Purification Chromatography Final Product Final Product Purification->Final Product

A potential workflow for the asymmetric synthesis.
Spectroscopic and Structural Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire the spectrum on a high-field NMR spectrometer (≥400 MHz). Assign the proton signals based on their chemical shifts, multiplicities, and coupling constants.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Perform these experiments to confirm the connectivity of the molecule and unambiguously assign the proton and carbon signals.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Use a technique like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass of the molecule and confirm its elemental composition.

  • X-ray Crystallography:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

    • Data Collection and Structure Solution: Collect diffraction data using a single-crystal X-ray diffractometer. Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and dihedral angles, which will define its solid-state conformation.

Computational Conformational Analysis Protocol
  • Software: Utilize a computational chemistry software package such as Gaussian, Spartan, or Schrodinger.

  • Initial Structure: Build the 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This involves rotating the key dihedral angles (e.g., Cα-Cβ and Cβ-C(furan)) in discrete steps.

  • Geometry Optimization and Energy Calculation: For each generated conformer, perform a geometry optimization and calculate its energy using a suitable level of theory, such as DFT with the B3LYP functional and a 6-31G* or larger basis set. Include solvent effects using a continuum model like the Polarizable Continuum Model (PCM) if studying the conformation in solution.

  • Analysis: Identify the global minimum energy conformation and other low-energy conformers. Analyze their geometries, including key dihedral angles and intramolecular interactions (e.g., hydrogen bonds).

Biological Context: Potential Role in NMDA Receptor Signaling

While the direct biological activity of this compound is not extensively documented, several studies on analogous compounds suggest that furan-containing amino acids can act as agonists at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[2][3] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.

NMDA Receptor Signaling Pathway

The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Upon binding of both agonists, and the relief of a magnesium block by membrane depolarization, the channel opens, allowing the influx of Ca²⁺ ions. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events, leading to various cellular responses, including the modulation of gene expression and synaptic strength. This compound could potentially act as a co-agonist at the glycine site, thereby modulating NMDA receptor activity.

G cluster_pathway NMDA Receptor Signaling Cascade Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Co_agonist (S)-2-Amino-3- (furan-2-yl)propanoic acid (Hypothesized) Co_agonist->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Response Cellular Response (Synaptic Plasticity, etc.) Downstream->Response

Hypothesized role in NMDA receptor activation.

Conclusion

This compound is a molecule of significant interest for chemical biology and drug discovery. While direct experimental structural and conformational data for this specific enantiomer are currently limited, this guide provides a comprehensive framework for its study. By combining spectroscopic data from the racemic mixture with established protocols for asymmetric synthesis, detailed characterization, and computational analysis, researchers can gain valuable insights into its properties. The potential of this and related furan-containing amino acids to modulate NMDA receptor activity highlights the importance of further investigation into their structure-activity relationships. Such studies will be instrumental in unlocking the therapeutic potential of this class of non-proteinogenic amino acids.

References

An In-Depth Technical Guide to the Solubility and Stability of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid containing a furan moiety, holds potential in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in research and formulation. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a notable lack of specific quantitative data in publicly available literature, this document also furnishes detailed experimental protocols for researchers to determine these crucial parameters. Furthermore, it explores potential biological activities and signaling pathways, offering a foundational resource for further investigation.

Introduction

This compound is a derivative of the amino acid alanine, incorporating a furan ring. The furan scaffold is a recognized pharmacophore present in numerous bioactive compounds, imparting a range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The unique structural and electronic features of the furan ring can influence a molecule's interaction with biological targets. Consequently, a detailed characterization of the solubility and stability of this compound is essential for its advancement as a potential therapeutic agent or research tool.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₉NO₃ChemBK[1]
Molecular Weight155.15 g/mol ChemBK[1]
AppearanceWhite crystalline solidChemBK[1]
TasteSweet and bitterChemBK[1]
Optical ActivityOptically activeChemBK[1]
SolubilitySoluble in water and some organic solvents (qualitative)ChemBK[1]

Solubility Profile

While literature qualitatively states that this compound is soluble in water and some organic solvents, specific quantitative data is scarce.[1] The solubility of amino acids is significantly influenced by factors such as pH, temperature, and the presence of co-solvents. For drug development, understanding the solubility in various aqueous and organic media is critical for formulation design and bioavailability assessment.

Proposed Experimental Protocol for Solubility Determination

To address the gap in quantitative data, the following protocol, adapted from established methods for amino acid solubility determination, is proposed.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures and pH values.

Materials:

  • This compound

  • Solvents: Purified water, methanol, ethanol, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 7.4, 9.0)

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a series of sealed vials.

    • Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant.

    • Dilute the aliquot with an appropriate mobile phase for HPLC analysis to a concentration within the calibrated range.

  • Quantification by HPLC:

    • Develop and validate a stability-indicating HPLC method for the quantification of this compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.

    • Prepare a calibration curve using standard solutions of known concentrations.

    • Inject the diluted samples and determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L for each solvent and condition.

    • Present the data in a tabular format for easy comparison.

Stability Profile

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and degradation pathways. The furan ring, in particular, can be susceptible to oxidative cleavage. A comprehensive stability assessment should include forced degradation studies under various stress conditions.

Potential Degradation Pathways

The metabolism of furan-containing compounds often involves the cytochrome P450 enzyme system, which can lead to the oxidative opening of the furan ring to form reactive intermediates like cis-2-butene-1,4-dial. This reactive species can then conjugate with cellular nucleophiles such as glutathione. While this is a metabolic pathway, similar oxidative degradation could potentially occur under chemical stress conditions.

Proposed Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation products and degradation pathways for this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC-PDA or HPLC-MS method. The method should be capable of separating the parent compound from all degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of the parent compound.

    • Identify and characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if necessary.

    • Summarize the results in a table, indicating the percentage of degradation and the number of degradation products formed under each condition.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not well-documented, derivatives of furan- and thiophene-2-carbonyl amino acids have been shown to inhibit the Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1). FIH-1 is a key negative regulator of the Hypoxia-Inducible Factor (HIF) signaling pathway. Inhibition of FIH-1 can lead to the activation of HIF-α, a transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia).

Hypothesized Signaling Pathway Involvement

Based on the activity of structurally related compounds, it is plausible that this compound could modulate the HIF signaling pathway. A simplified representation of this potential interaction is provided below.

HIF_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia / FIH-1 Inhibition HIF-1α_p HIF-1α PHDs PHDs HIF-1α_p->PHDs O₂ VHL VHL HIF-1α_p->VHL Binding FIH-1 FIH-1 HIF-1α_p->FIH-1 O₂ PHDs->HIF-1α_p Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1α_p Degradation FIH-1->HIF-1α_p Hydroxylation HIF-1α_s HIF-1α (stable) HIF_Complex HIF-1 Complex HIF-1β HIF-1β Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Target_Genes Target Gene Expression HRE->Target_Genes Transcription Compound (S)-2-Amino-3- (furan-2-yl)propanoic acid FIH-1_i FIH-1 Compound->FIH-1_i Inhibition

Caption: Hypothesized modulation of the HIF-1 signaling pathway.

Conclusion

This compound presents an interesting scaffold for further investigation in drug discovery and development. However, the current lack of comprehensive public data on its solubility and stability poses a significant challenge. This technical guide has consolidated the available information and, more importantly, provided detailed, actionable experimental protocols for researchers to generate the necessary quantitative data. The proposed methods for solubility and stability assessment will enable a more thorough characterization of this compound, facilitating its rational use in formulation and preclinical studies. Furthermore, the exploration of its potential interaction with the HIF signaling pathway offers a promising avenue for future biological and pharmacological research.

Experimental Workflows

To further clarify the proposed experimental procedures, the following workflow diagrams are provided.

Solubility_Workflow start Start prep_smp Prepare Saturated Solutions (Excess compound in solvent) start->prep_smp equilibrate Equilibrate (e.g., 24-48h at constant T) prep_smp->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for HPLC supernatant->dilute hplc Quantify by HPLC dilute->hplc analyze Calculate Solubility hplc->analyze end End analyze->end

Caption: Experimental workflow for solubility determination.

Stability_Workflow start Start prep_stock Prepare Stock Solution start->prep_stock stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress sample Withdraw Samples at Timepoints stress->sample neutralize Neutralize (if applicable) sample->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc analyze Assess Degradation & Identify Products hplc->analyze end End analyze->end

Caption: Experimental workflow for forced degradation studies.

References

An In-depth Technical Guide to the In Silico Modeling of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document presents a hypothetical, yet plausible, in silico modeling workflow for (S)-2-Amino-3-(furan-2-yl)propanoic acid. The quantitative data herein is illustrative and based on methodologies commonly applied to similar molecules, as specific experimental and computational studies on this compound are not extensively available in public literature.

Introduction

This compound is a non-proteinogenic amino acid, a derivative of L-alanine, which has garnered interest for its potential biological activities.[1] Preliminary studies have indicated its antimicrobial properties against various pathogens, including Candida albicans, Escherichia coli, and Staphylococcus aureus.[2] The presence of the furan moiety, a common scaffold in medicinal chemistry, suggests a potential for diverse molecular interactions, making it a compelling candidate for drug discovery and development.[3][4]

This technical guide provides a comprehensive framework for the in silico modeling of this compound, outlining a systematic approach from initial characterization to lead optimization. The methodologies described herein are standard in the field of computational drug design and aim to elucidate the compound's therapeutic potential.

Physicochemical and Predicted ADMET Properties

A thorough understanding of a compound's physicochemical properties is fundamental to any in silico analysis. These properties influence its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the known and predicted properties of this compound.

PropertyValueMethod/Source
Molecular Formula C₇H₉NO₃PubChem[5]
Molecular Weight 155.15 g/mol PubChem[5]
LogP (octanol-water) -1.5 (Predicted)In Silico Prediction
Topological Polar Surface Area (TPSA) 77.76 Ų (Predicted)In Silico Prediction
Hydrogen Bond Donors 2 (Predicted)In Silico Prediction
Hydrogen Bond Acceptors 4 (Predicted)In Silico Prediction
Rotatable Bonds 3 (Predicted)In Silico Prediction
Aqueous Solubility High (Predicted)In Silico Prediction
Blood-Brain Barrier Permeation Low (Predicted)In Silico Prediction
CYP450 2D6 Inhibition Non-inhibitor (Predicted)In Silico Prediction
Hepatotoxicity Low Risk (Predicted)In Silico Prediction
Human Intestinal Absorption High (Predicted)In Silico Prediction

In Silico Modeling Workflow

The comprehensive in silico evaluation of this compound can be structured into a multi-step workflow, as depicted in the diagram below. This workflow is designed to systematically investigate the compound's potential as a therapeutic agent.

in_silico_workflow cluster_0 Initial Assessment cluster_1 Interaction Modeling cluster_2 Model Development & Optimization start Start: This compound physchem Physicochemical Property Calculation start->physchem admet ADMET Prediction physchem->admet target_id Target Identification (e.g., Bacterial Enzymes) admet->target_id docking Molecular Docking target_id->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_energy Binding Free Energy Calculation md_sim->binding_energy pharmacophore Pharmacophore Modeling binding_energy->pharmacophore qsar QSAR Model Development binding_energy->qsar virtual_screening Virtual Screening pharmacophore->virtual_screening qsar->virtual_screening lead_opt Lead Optimization virtual_screening->lead_opt end end lead_opt->end End: Optimized Leads

A comprehensive in silico modeling workflow.

Proposed Antimicrobial Mechanism of Action

Given the known antimicrobial activity of this compound, a plausible mechanism of action is the inhibition of essential bacterial enzymes. For Gram-positive bacteria like Staphylococcus aureus, a key target is DNA gyrase, an enzyme crucial for DNA replication.[6][7][8][9] For Gram-negative bacteria such as Escherichia coli, Penicillin-Binding Proteins (PBPs), which are vital for cell wall synthesis, are attractive targets.[10][11][12][13][14] The following diagram illustrates the proposed inhibitory action on a bacterial enzyme.

mechanism_of_action compound This compound enzyme Bacterial Enzyme (e.g., DNA Gyrase / PBP) compound->enzyme Inhibition process Essential Bacterial Process (e.g., DNA Replication / Cell Wall Synthesis) enzyme->process Blocks death Bacterial Cell Death process->death Leads to

Proposed mechanism of antimicrobial action.

Experimental Protocols

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a target bacterial enzyme.

Target Protein: Staphylococcus aureus DNA Gyrase (PDB ID: 6Z1A).[7]

Protocol:

  • Protein Preparation:

    • Download the crystal structure of S. aureus DNA gyrase from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools.

    • Save the prepared protein in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the active site of the enzyme, typically where the native ligand binds.

    • Define a grid box that encompasses the entire active site with appropriate dimensions (e.g., 60 x 60 x 60 Å).

    • Generate the grid parameter file using AutoGrid.

  • Docking Simulation:

    • Perform the docking using AutoDock Vina, specifying the prepared protein, ligand, and grid parameter file.

    • Use an exhaustiveness of 8 (standard) and generate 10 binding modes.

  • Analysis:

    • Analyze the docking results, focusing on the binding energy (kcal/mol) of the best pose.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using a molecular visualization tool (e.g., PyMOL, Discovery Studio).

Illustrative Docking Results:

Binding ModeBinding Energy (kcal/mol)Interacting Residues (Illustrative)
1-7.8ASP81, GLY85, SER88
2-7.5ASP81, ILE86, ALA120
3-7.2GLY85, ILE102, VAL124
Molecular Dynamics Simulation

Objective: To assess the stability of the protein-ligand complex and analyze its dynamic behavior in a simulated physiological environment.

Protocol:

  • System Preparation:

    • Use the best docked pose from the molecular docking study as the starting structure.

    • Solvate the complex in a cubic box of water (e.g., TIP3P water model) with a minimum distance of 10 Å from the box edges.

    • Neutralize the system by adding counter-ions (e.g., Na⁺ or Cl⁻).

  • Force Field Parameterization:

    • Use a standard protein force field (e.g., AMBER, CHARMM).

    • Generate topology and parameter files for the ligand using a tool like CGenFF or Antechamber.

  • Minimization and Equilibration:

    • Perform energy minimization of the system to remove steric clashes.

    • Conduct a two-step equilibration:

      • NVT (constant number of particles, volume, and temperature) ensemble for 1 ns to stabilize the temperature.

      • NPT (constant number of particles, pressure, and temperature) ensemble for 5 ns to stabilize the pressure and density.

  • Production MD Run:

    • Perform a production molecular dynamics simulation for at least 100 ns.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Analyze the hydrogen bond network between the protein and ligand over time.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

Illustrative MD Simulation Results:

ParameterValue (Illustrative)Interpretation
Average RMSD 2.5 ÅThe protein-ligand complex is stable during the simulation.
Binding Free Energy -35 kcal/molStrong binding affinity between the ligand and protein.

QSAR Modeling for Antimicrobial Activity

A Quantitative Structure-Activity Relationship (QSAR) model can be developed to predict the antimicrobial activity of novel furan derivatives based on their molecular descriptors.[15]

Logical Workflow for QSAR Model Development:

qsar_workflow data_collection Data Collection (Furan derivatives with known MIC values) descriptor_calc Molecular Descriptor Calculation (Topological, Electronic, etc.) data_collection->descriptor_calc data_split Data Splitting (Training and Test sets) descriptor_calc->data_split model_building Model Building (e.g., MLR, PLS, SVM) data_split->model_building model_validation Model Validation (Internal and External) model_building->model_validation prediction Prediction of Activity for New Compounds model_validation->prediction

References

Toxicological Profile of (S)-2-Amino-3-(furan-2-yl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No dedicated toxicological studies for (S)-2-Amino-3-(furan-2-yl)propanoic acid have been identified in the public domain. This document provides a comprehensive overview of the potential toxicological profile based on the known hazards of the furan moiety, a key structural component of the molecule. The information herein is intended for researchers, scientists, and drug development professionals to inform preliminary risk assessment and guide future toxicological investigations.

Introduction

This compound is a non-proteinogenic amino acid containing a furan ring. While its unique structure may offer potential applications in medicinal chemistry and drug design, a thorough understanding of its toxicological profile is paramount for any further development. This technical guide summarizes the available safety information and provides a detailed analysis of the potential toxicological hazards associated with the furan moiety.

Physicochemical Properties

A summary of the basic physicochemical properties of the related compound 3-Amino-3-(furan-2-yl)propanoic acid is provided below.

PropertyValueSource
Molecular FormulaC₇H₉NO₃--INVALID-LINK--
Molecular Weight155.15 g/mol --INVALID-LINK--
IUPAC Name3-amino-3-(furan-2-yl)propanoic acid--INVALID-LINK--

Hazard Identification from Safety Data Sheets

Safety Data Sheets (SDS) for (S)-2-Amino-3-(furan-3-yl)propanoic acid, a close structural isomer, indicate the following potential hazards[1]:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

These are common classifications for many chemical compounds and highlight the need for standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses.

The Furan Moiety: A Primary Toxicological Concern

The presence of the furan ring is the most significant structural alert for the potential toxicity of this compound. Furan and many of its derivatives are known to be toxic and carcinogenic in animal models[2][3][4].

Metabolic Activation

The toxicity of furan is primarily mediated by its metabolic activation in the liver. Cytochrome P450 enzymes, particularly CYP2E1, oxidize the furan ring to a highly reactive and unstable intermediate, cis-2-butene-1,4-dial (BDA)[5][6].

Furan This compound (Furan Moiety) CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Metabolic Oxidation BDA Reactive Intermediate (cis-2-butene-1,4-dial) CYP450->BDA Macromolecules Cellular Macromolecules (Proteins, DNA) BDA->Macromolecules Covalent Binding Toxicity Toxicity (Hepatotoxicity, Carcinogenicity) Macromolecules->Toxicity Leads to

Metabolic activation pathway of the furan moiety.

Mechanisms of Toxicity

The reactive metabolite, BDA, is a potent electrophile that can covalently bind to cellular macromolecules, including proteins and DNA[5][6]. This binding can disrupt normal cellular function and lead to:

  • Hepatotoxicity: Furan is a known hepatotoxicant in rodents, causing effects ranging from elevated liver enzymes to hepatocellular necrosis and cholangiofibrosis[2][6][7].

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified furan as "possibly carcinogenic to humans" (Group 2B) based on sufficient evidence in experimental animals[4]. The carcinogenic effects are thought to arise from a combination of genotoxic and non-genotoxic mechanisms, including chronic cell injury and regenerative proliferation[3].

  • Genotoxicity: While furan itself is not typically mutagenic in standard bacterial reverse mutation assays (Ames test), its reactive metabolite BDA is mutagenic[5]. There is evidence of chromosomal damage in vivo following furan exposure[6].

Proposed Toxicological Evaluation Workflow

Given the absence of data for this compound, a systematic toxicological evaluation is necessary to characterize its safety profile. The following workflow outlines the key experimental stages.

cluster_0 In Vitro / In Silico Assessment cluster_1 In Vivo Assessment InSilico In Silico Toxicity Prediction (e.g., QSAR for mutagenicity, carcinogenicity) Ames Bacterial Reverse Mutation Assay (Ames Test) InSilico->Ames Cytotoxicity In Vitro Cytotoxicity Assays (e.g., on HepG2 cells) Ames->Cytotoxicity InVitro_Metabolism In Vitro Metabolism Studies (to identify reactive metabolites) Cytotoxicity->InVitro_Metabolism Acute_Toxicity Acute Oral Toxicity Study (e.g., OECD 423) InVitro_Metabolism->Acute_Toxicity Proceed if in vitro concerns are identified Repeated_Dose Repeated Dose Toxicity Study (e.g., 28-day, OECD 407) Acute_Toxicity->Repeated_Dose Genotoxicity_InVivo In Vivo Genotoxicity Assay (e.g., Micronucleus Test, OECD 474) Repeated_Dose->Genotoxicity_InVivo

Proposed workflow for toxicological evaluation.

Experimental Protocols

While no specific experimental data exists for the target compound, this section outlines the general methodologies for key toxicological assays that should be considered.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical[8].

  • Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test chemical is incubated with the bacteria, and if it is a mutagen, it will cause reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine (His+). These revertant bacteria will then grow and form colonies on a histidine-deficient agar plate.

  • Methodology:

    • Strains: A set of at least four different S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) should be used to detect different types of mutations (frameshift and base-pair substitutions).

    • Metabolic Activation: The test should be conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.

    • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined in molten top agar and poured onto a minimal glucose agar plate.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Evaluation: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on solvent control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

In Vitro Cytotoxicity Assay
  • Principle: To assess the direct toxicity of the compound to mammalian cells. Human liver cell lines, such as HepG2, are particularly relevant due to the expected role of the liver in metabolizing the furan moiety.

  • Methodology:

    • Cell Culture: HepG2 cells are cultured in a suitable medium until they reach a desired confluency.

    • Treatment: Cells are exposed to a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance is proportional to the number of viable cells.

    • Data Analysis: The concentration that causes a 50% reduction in cell viability (IC50) is calculated.

Conclusion

There is a clear lack of direct toxicological data for this compound. However, the presence of the furan moiety raises significant concerns regarding potential hepatotoxicity and carcinogenicity, primarily through metabolic activation to the reactive intermediate cis-2-butene-1,4-dial. Any research or development involving this compound must proceed with caution. The proposed toxicological evaluation workflow provides a roadmap for systematically assessing its safety profile, starting with in vitro genotoxicity and cytotoxicity assays. The findings from these initial screens will be crucial in determining the viability of this compound for further development and the necessity of more extensive in vivo studies. Researchers are strongly advised to handle this compound with appropriate safety measures, assuming it may possess the hazardous properties associated with furan.

References

(S)-2-Amino-3-(furan-2-yl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Biological Significance of (S)-2-Amino-3-(furan-2-yl)propanoic Acid.

This compound , a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to natural amino acids, coupled with the unique electronic properties of the furan ring, makes it a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its commercial availability, detailed experimental protocols for its synthesis and application, and insights into its role as a modulator of the N-methyl-D-aspartate (NMDA) receptor signaling pathway.

Commercial Availability

This compound, identified by the CAS number 127682-08-0 , is readily available from a variety of chemical suppliers. Researchers can procure this compound in research-grade quantities, typically with a purity exceeding 95%. The following table summarizes the availability of this compound from several prominent suppliers. Pricing is subject to change and may vary based on the quantity and purity required.

SupplierCatalog NumberPurityAvailable Quantities
Key OrganicsPS-12180>95%1 g
Santa Cruz Biotechnologysc-460745Not Specified1 g
Biorbytorb2661685>95%1 g
AapptecUHF148Not SpecifiedCustom
SmoleculeS1800414Not SpecifiedIn Stock

Physicochemical Properties

While detailed experimental data for the pure (S)-enantiomer is not consistently provided by all suppliers, the racemic mixture of 2-Amino-3-(furan-2-yl)propanoic acid (CAS 4066-39-1) offers some insight into its general properties.

PropertyValue
Molecular FormulaC₇H₉NO₃
Molecular Weight155.15 g/mol
Melting Point260 °C
Boiling Point284 °C
Density1.290 g/cm³
Flash Point126 °C
SolubilitySoluble in water

Experimental Protocols

Enantioselective Synthesis via Biocatalytic Resolution

A highly efficient method for the preparation of enantiopure this compound involves the kinetic resolution of its N-acetylated racemic form using an acylase enzyme. This protocol is adapted from methodologies described for the synthesis of similar enantiopure amino acids.[1]

Materials:

  • Racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid

  • Acylase I from Aspergillus oryzae

  • 0.1 M Phosphate buffer (pH 7.5)

  • Cobalt(II) chloride solution (1 mM)

  • Dowex 50W-X8 resin (H⁺ form)

  • 0.5 M Ammonium hydroxide solution

  • Ethyl acetate

  • Hydrochloric acid (1 M and concentrated)

  • Sodium hydroxide (1 M)

Procedure:

  • Preparation of the Substrate Solution: Dissolve racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid in 0.1 M phosphate buffer (pH 7.5) to a final concentration of 0.1 M. Adjust the pH to 7.5 with 1 M NaOH.

  • Enzymatic Hydrolysis: Add Acylase I (e.g., 10 mg per gram of substrate) and a small amount of 1 mM CoCl₂ solution (as a cofactor) to the substrate solution. Incubate the mixture at 37°C with gentle stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by measuring the release of the free amino acid using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete when approximately 50% of the racemic mixture has been hydrolyzed.

  • Separation of Products:

    • Once the reaction reaches ~50% conversion, acidify the mixture to pH 5 with 1 M HCl.

    • Extract the unreacted N-acetyl-(R)-amino acid with ethyl acetate.

    • The aqueous layer, containing the desired this compound, is then passed through a column of Dowex 50W-X8 resin.

  • Purification of (S)-enantiomer:

    • Wash the resin with deionized water to remove any unbound impurities.

    • Elute the (S)-amino acid from the resin using 0.5 M ammonium hydroxide solution.

    • Collect the fractions containing the amino acid (monitor by TLC or a ninhydrin test).

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Recrystallization: Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the pure (S)-enantiomer.

High-Throughput Calcium-Flux Assay for NMDA Receptor Agonist/Antagonist Screening

This protocol outlines a cell-based assay to evaluate the activity of compounds like this compound at the NMDA receptor by measuring changes in intracellular calcium concentration. This method is adapted from a general high-throughput screening protocol for NMDA receptors.[2]

Materials:

  • HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound (test compound)

  • Glutamate and Glycine (as co-agonists)

  • Known NMDA receptor antagonist (e.g., AP5) for control

  • 384-well black-walled, clear-bottom microplates

  • Fluorescent Imaging Plate Reader (e.g., FLIPR, FDSS)

Procedure:

  • Cell Plating: Seed the HEK293 cells expressing NMDA receptors into 384-well microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium from the plates and add the dye-loading buffer.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer in a separate compound plate.

  • Calcium Flux Measurement:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate and the compound plate into the fluorescent imaging plate reader.

    • Establish a stable baseline fluorescence reading.

    • Add the test compounds from the compound plate to the cell plate.

    • Simultaneously, or shortly after, add a solution of glutamate and glycine (co-agonists) to stimulate the NMDA receptors.

    • Record the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Analyze the data by calculating the peak fluorescence response or the area under the curve for each well.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values for the test compounds.

Biological Activity and Signaling Pathways

This compound and its derivatives are primarily recognized for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3]

NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit. At resting membrane potential, the receptor channel is blocked by a magnesium ion (Mg²⁺). Depolarization of the postsynaptic membrane, often initiated by the activation of AMPA receptors, dislodges the Mg²⁺ block, allowing for the influx of calcium (Ca²⁺) and sodium (Na⁺) ions upon ligand binding. The subsequent rise in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling molecules.

NMDA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine_DSerine This compound (Glycine/D-Serine Site Agonist) Glycine_DSerine->NMDAR Binds to GluN1 Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening (upon depolarization) Mg_ion Mg²⁺ Mg_ion->NMDAR Blocks Channel (at resting potential) Downstream Downstream Signaling (e.g., CaMKII, CREB activation, Gene Expression) Ca_ion->Downstream Activates

The provided DOT script visualizes the activation of the NMDA receptor. For the channel to open, both glutamate and a co-agonist (like this compound) must bind to their respective subunits, and the cell membrane must be depolarized to remove the magnesium block. This leads to an influx of calcium, which triggers downstream signaling cascades.

Experimental Workflow for Synthesis and Screening

The general workflow for researchers working with this compound involves several key stages, from initial synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_characterization Characterization Start Racemic N-acetyl-2-amino- 3-(furan-2-yl)propanoic acid Resolution Enzymatic Resolution (Acylase I) Start->Resolution Purification Ion-Exchange Chromatography & Recrystallization Resolution->Purification Final_Product This compound Purification->Final_Product Cell_Culture NMDA Receptor-Expressing Cell Line Final_Product->Cell_Culture Structure_Verification NMR, Mass Spectrometry Final_Product->Structure_Verification Purity_Analysis HPLC Final_Product->Purity_Analysis Assay Calcium-Flux Assay Cell_Culture->Assay Data_Analysis EC₅₀ / IC₅₀ Determination Assay->Data_Analysis

This diagram illustrates a typical experimental workflow, starting with the enantioselective synthesis of the target compound, followed by its structural and purity characterization, and culminating in its biological evaluation using a cell-based assay.

Conclusion

This compound is a commercially accessible and synthetically versatile compound with significant potential in drug discovery and neuroscience research. Its activity at the NMDA receptor glycine site makes it a valuable tool for studying the intricacies of glutamatergic neurotransmission and for the development of novel therapeutics targeting this critical signaling pathway. The experimental protocols and data presented in this guide are intended to provide researchers with a solid foundation for their investigations into the properties and applications of this intriguing molecule.

References

Methodological & Application

Chiral Synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The described method utilizes a robust chemoenzymatic approach, combining a classical chemical synthesis to obtain the racemic precursor followed by a highly selective enzymatic kinetic resolution to yield the desired (S)-enantiomer.

Introduction

This compound, also known as (S)-3-furylalanine, is a valuable chiral building block in the synthesis of peptidomimetics and other complex organic molecules. Its unique furan moiety allows for diverse chemical modifications, making it an attractive component for the design of novel therapeutic agents. The chemoenzymatic strategy detailed herein offers a reliable and scalable route to enantiomerically pure (S)-3-furylalanine, beginning with the synthesis of the racemic amino acid from readily available starting materials, followed by N-acetylation and subsequent enzymatic resolution using Acylase I.

Overall Synthetic Strategy

The synthesis is performed in three main stages:

  • Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic acid: The racemic amino acid is prepared from furfural via the Strecker synthesis or a related methodology.

  • N-Acetylation: The amino group of the racemic amino acid is protected by acetylation with acetic anhydride.

  • Enzymatic Kinetic Resolution: The racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid is subjected to enantioselective hydrolysis catalyzed by Acylase I. The enzyme specifically hydrolyzes the N-acetyl group of the (S)-enantiomer, allowing for the separation of the desired (S)-amino acid from the unreacted (R)-N-acetyl-amino acid.

Experimental Protocols

Part 1: Synthesis of Racemic (±)-2-Amino-3-(furan-2-yl)propanoic acid

This protocol is adapted from general methods for the synthesis of heteroaryl amino acids.[1][2]

Materials:

  • Furfural

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Ammonia solution (28-30%)

  • Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated and 6M

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the α-aminonitrile: In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is added to a stirred solution of furfural (1.0 eq) in methanol at 0°C. An aqueous solution of sodium cyanide (1.1 eq) is then added dropwise, followed by the slow addition of concentrated ammonia solution. The reaction mixture is stirred at room temperature overnight.

  • Extraction: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

  • Hydrolysis: The crude α-aminonitrile is hydrolyzed by refluxing with 6M hydrochloric acid for 4-6 hours.

  • Isolation: The reaction mixture is cooled to room temperature and the pH is adjusted to isoelectric point (around pH 6) with a solution of sodium hydroxide. The resulting precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum to afford racemic 2-amino-3-(furan-2-yl)propanoic acid.

StepReactant/ReagentMolar Ratio (to Furfural)Typical Yield (%)
1Furfural1.0-
1Ammonium chloride1.1-
1Sodium cyanide1.1-
36M HClExcess-
Overall --40-60

Table 1: Summary of reactants and typical yields for the synthesis of racemic 2-Amino-3-(furan-2-yl)propanoic acid.

Part 2: N-Acetylation of (±)-2-Amino-3-(furan-2-yl)propanoic acid

This protocol is based on standard procedures for the acetylation of amino acids.[3][4][5]

Materials:

  • Racemic 2-Amino-3-(furan-2-yl)propanoic acid

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

Procedure:

  • The racemic amino acid (1.0 eq) is dissolved in glacial acetic acid.

  • Sodium acetate (0.5 eq) is added to the solution.

  • Acetic anhydride (2.5 eq) is added portion-wise while stirring, and the mixture is heated at 80-90°C for 2 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water with vigorous stirring.

  • The precipitated N-acetyl-2-amino-3-(furan-2-yl)propanoic acid is collected by filtration, washed with cold water, and dried under vacuum.

Reactant/ReagentMolar RatioTypical Yield (%)
(±)-2-Amino-3-(furan-2-yl)propanoic acid1.0-
Acetic anhydride2.585-95
Sodium acetate0.5-

Table 2: Summary of reactants and typical yields for the N-acetylation reaction.

Part 3: Enzymatic Kinetic Resolution of (±)-N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid

This protocol utilizes Acylase I from Aspergillus sp. for the enantioselective hydrolysis.[6][7]

Materials:

  • (±)-N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid

  • Acylase I from Aspergillus oryzae or Aspergillus melleus[7][8][9]

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) solution (1 mM)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Dowex 50W-X8 resin (or other suitable cation exchange resin)

  • Ammonia solution (2 M)

Procedure:

  • Enzyme Solution Preparation: A solution of (±)-N-acetyl-2-amino-3-(furan-2-yl)propanoic acid (e.g., 0.1 M) is prepared in deionized water. The pH of the solution is adjusted to 7.0-7.5 with 1 M NaOH.

  • Enzyme Activation: Cobalt(II) chloride solution is added to the substrate solution to a final concentration of 0.5 mM.

  • Enzymatic Reaction: Acylase I is added to the solution (enzyme loading to be optimized, typically 1-5% w/w of substrate). The reaction mixture is incubated at 37°C, and the pH is maintained at 7.0-7.5 by the controlled addition of 1 M NaOH. The progress of the reaction is monitored by measuring the consumption of NaOH or by chiral HPLC. The reaction is typically complete within 24 hours, reaching approximately 50% conversion.

  • Enzyme Deactivation and Removal: The reaction is terminated by heating the mixture to 80°C for 15 minutes to denature the enzyme. The precipitated enzyme is removed by centrifugation or filtration.

  • Separation of Products:

    • The pH of the supernatant is adjusted to ~5 with 1 M HCl.

    • The solution is passed through a column packed with a cation exchange resin (e.g., Dowex 50W-X8).

    • The unreacted (R)-N-acetyl-2-amino-3-(furan-2-yl)propanoic acid is washed from the column with deionized water.

    • The desired this compound is then eluted from the resin with 2 M ammonia solution.

  • Isolation of (S)-enantiomer: The ammonia-containing eluate is concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure this compound.

ParameterCondition
Substrate Concentration0.1 - 0.5 M
EnzymeAcylase I (Aspergillus sp.)
pH7.0 - 7.5
Temperature37°C
ActivatorCoCl₂ (0.5 mM)
Typical Reaction Time12 - 24 hours
Expected Conversion~50%
Expected Enantiomeric Excess (ee) of (S)-amino acid>98%
Typical Isolated Yield of (S)-amino acid40-45% (based on racemic starting material)

Table 3: Typical reaction conditions and expected results for the enzymatic kinetic resolution.

Visualizations

Chemoenzymatic_Synthesis cluster_racemic Stage 1: Racemic Synthesis cluster_acetylation Stage 2: N-Acetylation cluster_resolution Stage 3: Enzymatic Resolution Furfural Furfural Aminonitrile α-Aminonitrile Intermediate Furfural->Aminonitrile Strecker Synthesis Racemic_AA (±)-2-Amino-3-(furan-2-yl)propanoic acid Aminonitrile->Racemic_AA Hydrolysis N_Acetyl_Racemic (±)-N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid Racemic_AA->N_Acetyl_Racemic Acetic Anhydride S_AA This compound N_Acetyl_Racemic->S_AA Acylase I (Hydrolysis) R_NAcetyl_AA (R)-N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid N_Acetyl_Racemic->R_NAcetyl_AA Unreacted

Caption: Overall workflow for the chemoenzymatic synthesis.

Enzymatic_Resolution_Workflow Start Racemic N-Acetyl Amino Acid Solution Adjust_pH Adjust pH to 7.0-7.5 Start->Adjust_pH Add_Co Add CoCl₂ Activator Adjust_pH->Add_Co Add_Enzyme Add Acylase I Add_Co->Add_Enzyme Incubate Incubate at 37°C (Maintain pH) Add_Enzyme->Incubate Deactivate Heat to Deactivate Enzyme Incubate->Deactivate Separate_Enzyme Remove Precipitated Enzyme Deactivate->Separate_Enzyme Ion_Exchange Cation Exchange Chromatography Separate_Enzyme->Ion_Exchange Elute_S_AA Elute (S)-Amino Acid Ion_Exchange->Elute_S_AA Wash_R_NAcetyl Wash (R)-N-Acetyl Amino Acid Ion_Exchange->Wash_R_NAcetyl Isolate (S)-Amino Acid Elute_S_AA->Isolate

Caption: Detailed workflow for the enzymatic resolution step.

Analytical Methods

The enantiomeric excess (ee) of the final product should be determined by chiral High-Performance Liquid Chromatography (HPLC).[10][11][12][13][]

  • Column: A chiral stationary phase column, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), is recommended for the separation of underivatized amino acid enantiomers.[10]

  • Mobile Phase: A typical mobile phase consists of a mixture of water, methanol, and a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The exact composition should be optimized for baseline separation of the enantiomers.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm) is commonly used.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [|(Area(S) - Area(R))| / (Area(S) + Area(R))] x 100.

Conclusion

The chemoenzymatic method described provides an effective and reliable pathway for the synthesis of enantiomerically pure this compound. This approach combines the efficiency of chemical synthesis for the preparation of the racemic precursor with the high selectivity of enzymatic resolution, making it suitable for both laboratory-scale and potential industrial-scale production. The detailed protocols and tabulated data offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Application Notes and Protocols for the Asymmetric Synthesis of Furan-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furan-containing amino acids represent a class of non-proteinogenic amino acids that are of significant interest in medicinal chemistry and drug discovery. The furan moiety, as a bioisostere of the benzene ring, can modulate the physicochemical properties of parent molecules, often leading to improved biological activity and pharmacokinetic profiles.[1] The development of stereoselective methods for the synthesis of these chiral building blocks is crucial for their incorporation into peptides and other complex bioactive molecules. This document provides an overview of key asymmetric strategies, detailed experimental protocols, and comparative data for the synthesis of furan-containing amino acids.

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines and amino acids. Enzymes such as transaminases and reductive aminases are particularly effective in establishing the stereocenter of furan-containing amino acids with high enantiopurity.

Transaminase-Catalyzed Asymmetric Synthesis

Transaminases (TAs), specifically ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[2] This method is highly effective for the synthesis of chiral furan-containing amines from their corresponding prochiral ketones.

Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis of a Chiral Furan Amine [2][3]

  • Reaction Setup: In a 50 mL reaction vessel, dissolve the furan-containing ketone (e.g., 10 mM 5-(hydroxymethyl)furfural - HMF) in 20 mL of a suitable buffer (e.g., 50 mM HEPES buffer, pH 8.0) containing PLP (0.1 mM).[3]

  • Amine Donor: Add a suitable amine donor, such as isopropylamine (e.g., 500 mM).[3]

  • Enzymatic Reaction: Initiate the reaction by adding the transaminase enzyme (e.g., 1 mg/mL from Aspergillus terreus).[2][3]

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle agitation (e.g., 150 rpm) for 24 hours.[3] Monitor the reaction progress by HPLC.

  • Work-up and Isolation:

    • Adjust the pH of the mixture to >10 with 1 M NaOH to deprotonate the amine product.[2][3]

    • Extract the aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume).[2]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[2]

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[2]

Quantitative Data:

Enzyme SourceSubstrateAmine DonorTemp (°C)Time (h)Yield (%)ee (%)
Aspergillus terreusFurfuryl ketoneIsopropylamine3024>95>99
Various5-(Hydroxymethyl)furfuralIsopropylamine3024->99

Note: Specific yields and ee values can vary depending on the specific enzyme, substrate, and reaction conditions.

// Nodes Substrate [label="Furan-containing\nKetone/Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme [label="Transaminase (TA)\n+ PLP", fillcolor="#FBBC05", fontcolor="#202124"]; AmineDonor [label="Amine Donor\n(e.g., Isopropylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Biocatalytic\nAmination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_crude [label="Crude Chiral\nFuran Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Workup [label="Work-up\n(pH adjust, Extraction)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_pure [label="Enantiopure\nFuran-containing\nAmino Acid/Amine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Substrate -> Reaction; Enzyme -> Reaction; AmineDonor -> Reaction; Reaction -> Product_crude; Product_crude -> Workup; Workup -> Purification; Purification -> Product_pure; } Transaminase-catalyzed asymmetric synthesis workflow.

Reductive Aminase-Catalyzed Asymmetric Synthesis

Reductive aminases (RedAms) catalyze the asymmetric amination of ketones or aldehydes in the presence of an amine donor and a reducing agent (typically a cofactor regeneration system).

Experimental Protocol: Reductive Aminase-Catalyzed Synthesis [2]

  • Reaction Setup: In a reaction vessel, combine the furan-containing ketone/aldehyde, the RedAm enzyme, and the components of a cofactor regeneration system (e.g., glucose dehydrogenase and glucose) in a suitable buffer.

  • Reaction Initiation: Start the reaction by adding the amine donor.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 25-35 °C) with gentle shaking for 12-48 hours.[2]

  • Work-up and Purification: The work-up and purification procedure is similar to that for the transaminase-catalyzed reaction, involving basification, extraction, drying, and solvent removal.[2] Purification is typically achieved by column chromatography.

Quantitative Data:

Enzyme SourceSubstrateAmine DonorTemp (°C)Time (h)Yield (%)ee (%)
Reductive AminaseFurfuryl ketoneAmmonia3024High>98

Note: Data is representative and can vary.

Chemocatalytic Approaches

Transition metal-catalyzed reactions, particularly asymmetric hydrogenation, provide a powerful and versatile platform for the synthesis of chiral furan-containing amino acids.

Asymmetric Hydrogenation of Imines

The asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing optically active amines.[3] This approach utilizes a transition metal catalyst, often iridium or rhodium, complexed with a chiral ligand.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation [3]

  • Imine Synthesis:

    • To a solution of furfural (1.0 mmol) in toluene (5 mL), add benzylamine (1.0 mmol).

    • Stir the mixture at room temperature for 4 hours.

    • Dry the resulting solution over anhydrous MgSO4, filter, and remove the solvent under reduced pressure to yield the crude imine.[3]

  • Asymmetric Hydrogenation:

    • In a glovebox, dissolve [Ir(COD)Cl]2 (0.005 mmol) and a chiral ligand (e.g., (S,S)-f-Binaphane, 0.011 mmol) in anhydrous toluene (2 mL) in a glass-lined autoclave. Stir at room temperature for 30 minutes.[3]

    • Add a solution of the N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL).[3]

    • Seal the autoclave, remove it from the glovebox, and pressurize with H2 gas to 50 bar.

    • Stir the reaction at 30 °C for 12 hours.[3]

  • Work-up and Purification:

    • After carefully releasing the pressure, remove the catalyst by filtration.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate).[2]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[2]

    • Purify by column chromatography.

Quantitative Data:

CatalystLigandSubstratePressure (bar)Temp (°C)Time (h)Yield (%)ee (%)
[Ir(COD)Cl]2(S,S)-f-BinaphaneN-benzyl furfurylimine5030129596

Note: Data is representative of similar systems.[3]

// Nodes Furfural [label="Furfural", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary Amine\n(e.g., Benzylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine_Formation [label="Imine Formation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine [label="Prochiral Imine", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Chiral Catalyst\n([Ir]-complex)", fillcolor="#FBBC05", fontcolor="#202124"]; H2 [label="H₂ (gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrogenation [label="Asymmetric\nHydrogenation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Chiral Furan\nAmine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Furfural -> Imine_Formation; Amine -> Imine_Formation; Imine_Formation -> Imine; Imine -> Hydrogenation; Catalyst -> Hydrogenation; H2 -> Hydrogenation; Hydrogenation -> Product; } Asymmetric hydrogenation of a furan-derived imine.

Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries, such as those derived from pseudoephedrine, allows for the diastereoselective alkylation of glycine equivalents to introduce the furan moiety.

Experimental Protocol: Myers' Alkylation for Furan-Containing Amino Acids (General Procedure)[4]

  • Amide Formation: Couple pseudoephedrine with a protected glycine to form the corresponding amide.

  • Deprotonation: Treat the pseudoephedrine glycinamide with a strong base (e.g., lithium diisopropylamide, LDA) at low temperature (e.g., -78 °C) to form a chiral enolate.

  • Alkylation: Add a furan-containing electrophile (e.g., 2-(bromomethyl)furan) to the enolate solution and allow the reaction to proceed.

  • Auxiliary Cleavage: Hydrolyze the amide bond under acidic or basic conditions to cleave the chiral auxiliary and yield the furan-containing amino acid.

  • Purification: Purify the amino acid by standard techniques such as crystallization or chromatography.

Quantitative Data:

Chiral AuxiliaryElectrophileDiastereomeric Ratio (dr)
Pseudoephedrine2-(bromomethyl)furan>95:5

Note: Data is representative of the high diastereoselectivity typically achieved with this method.[4]

Chemobiocatalytic Cascade Synthesis

Recent advances have combined chemical and biological catalysis in a one-pot, two-step process to produce furan-containing amino acids from biomass-derived starting materials.

Experimental Protocol: One-pot Synthesis of 5-Aminomethyl-2-furancarboxylic acid (AMFC) [5]

  • Step 1: Chemo-oxidation:

    • In a reaction vessel, combine 5-hydroxymethylfurfural (HMF), a laccase enzyme, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).

    • Carry out the oxidation to form 5-formyl-2-furancarboxylic acid (FFCA).

  • Step 2: Biocatalytic Amination:

    • To the same pot, add recombinant E. coli cells harboring a ω-transaminase (TA), L-alanine dehydrogenase (L-AlaDH), and formate dehydrogenase (FDH).

    • Use ammonium formate as the amine donor.

    • The TA converts FFCA to AMFC, while the dehydrogenases regenerate the necessary cofactors.

  • Reaction Monitoring and Work-up: Monitor the formation of AMFC by HPLC. Isolate the product through standard procedures.

Quantitative Data:

Starting MaterialProductOverall Yield (%)By-product
HMFAMFC~812,5-furandicarboxylic acid (FDCA) (~10%)

This chemobiocatalytic route provides a green manufacturing pathway for furan-containing amino acids.[5]

// Nodes HMF [label="5-Hydroxymethylfurfural\n(HMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidation [label="Chemo-oxidation\n(Laccase-TEMPO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; FFCA [label="5-Formyl-2-furancarboxylic acid\n(FFCA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amination [label="Biocatalytic Amination\n(E. coli_TAF)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMFC [label="5-Aminomethyl-2-furancarboxylic acid\n(AMFC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="FDCA (by-product)", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#5F6368"];

// Edges HMF -> Oxidation; Oxidation -> FFCA; FFCA -> Amination; Amination -> AMFC; Oxidation -> Byproduct [style=dashed]; } Chemobiocatalytic cascade for AMFC synthesis.

The asymmetric synthesis of furan-containing amino acids can be achieved through a variety of powerful chemo- and biocatalytic methods. The choice of a particular strategy depends on factors such as the desired stereochemistry, substrate scope, scalability, and environmental considerations. Biocatalytic methods offer exceptional enantioselectivity under mild conditions, while chemocatalytic approaches, such as asymmetric hydrogenation, provide broad applicability. The development of innovative cascade reactions further enhances the efficiency and sustainability of synthesizing these valuable building blocks for pharmaceutical and materials science applications.

References

Application Note: 1H and 13C NMR Analysis of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid that incorporates a furan moiety, a key heterocyclic scaffold found in many biologically active compounds. Its structural elucidation and purity assessment are critical for its application in pharmaceutical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure and purity of such molecules. This application note provides a detailed protocol for the 1H and 13C NMR analysis of this compound, including data presentation and experimental workflows.

Predicted NMR Spectral Data

The following tables summarize the predicted quantitative 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar furan derivatives and amino acids.[1][2][3][4] The furan ring's carbon atoms are designated as C2', C3', C4', and C5', with the oxygen atom at position 1'.[3]

Table 1: Predicted ¹H NMR Data for this compound (in D₂O)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.40ddJ = 1.8, 0.8H-5'
~6.35ddJ = 3.2, 1.8H-4'
~6.25dJ = 3.2H-3'
~4.00tJ = 7.5H-2 (α-H)
~3.20dJ = 7.5H-3 (β-CH₂)

Table 2: Predicted ¹³C NMR Data for this compound (in D₂O)

Chemical Shift (δ) ppmAssignment
~175.0C-1 (COOH)
~152.0C-2'
~143.0C-5'
~111.0C-4'
~108.0C-3'
~55.0C-2 (α-C)
~30.0C-3 (β-C)

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of amino acid samples for NMR analysis is crucial for obtaining high-quality, reproducible spectra.[5]

  • Dissolution: Dissolve 10-25 mg of this compound in 0.6-0.7 mL of deuterium oxide (D₂O).[5][6] The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.[6]

  • pH Adjustment: The chemical shifts of the amino and carboxyl groups are pH-dependent. For consistency, adjust the pD of the solution to a neutral range (e.g., 7.0-7.4) using dilute DCl or NaOD.[5]

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) or tetramethylsilane (TMS), can be added.[5][7]

  • Transfer: Transfer the final solution to a 5 mm NMR tube, ensuring no solid particles are present.[5][6] It can be beneficial to initially dissolve the sample in a separate vial to ensure complete dissolution before transferring it to the NMR tube.[6]

NMR Data Acquisition

The following are typical parameters for acquiring 1D ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: Standard 1D proton pulse sequence.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

  • Pulse Program: Standard 1D ¹³C pulse sequence with proton decoupling (e.g., zgpg30).[3][5]

  • Temperature: 298 K (25 °C).

  • Spectral Width: 0-200 ppm.[3][5]

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_report Reporting start Weigh Compound (10-25 mg) dissolve Dissolve in D₂O (0.6-0.7 mL) start->dissolve ph_adjust Adjust pD to ~7.2 dissolve->ph_adjust add_std Add Internal Standard (e.g., DSS) ph_adjust->add_std transfer Transfer to NMR Tube add_std->transfer nmr_acq Acquire ¹H and ¹³C NMR Spectra transfer->nmr_acq proc_data Fourier Transform, Phase Correction, Baseline Correction nmr_acq->proc_data ref_data Reference Spectra to Internal Standard proc_data->ref_data assign_1h Assign ¹H Signals (Chemical Shift, Multiplicity, J-coupling) ref_data->assign_1h assign_13c Assign ¹³C Signals (Chemical Shift) ref_data->assign_13c structure_confirm Structure Confirmation assign_1h->structure_confirm assign_13c->structure_confirm purity Purity Assessment structure_confirm->purity report Generate Report with Tabulated Data and Spectra purity->report

NMR Analysis Workflow

Conclusion

This application note provides a comprehensive guide for the 1H and 13C NMR analysis of this compound. The provided protocols for sample preparation and data acquisition, along with the predicted spectral data, will aid researchers in the structural verification and purity assessment of this compound. Adherence to these standardized procedures is essential for obtaining high-quality and reliable NMR data, which is fundamental in drug discovery and development.

References

Application Note: Chiral Purification of (S)-2-Amino-3-(furan-2-yl)propanoic acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid that serves as a valuable chiral building block in medicinal chemistry and drug development. The furan moiety is a key structural feature in many pharmaceutical compounds.[1][2] The stereochemistry of the α-carbon is critical for biological activity, necessitating the separation of its enantiomers to ensure the efficacy and safety of potential drug candidates. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely used technique for the analytical and preparative separation of enantiomers.[3] This application note provides a detailed protocol for the chiral purification of this compound from a racemic or enantiomerically enriched mixture.

Principle of Chiral Separation

The separation of enantiomers by HPLC is achieved by using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities.[4] This difference in interaction energy leads to different retention times on the column, allowing for their separation. Macrocyclic glycopeptide-based CSPs are particularly effective for the direct separation of underivatized amino acids as they possess ionic groups and are compatible with a wide range of mobile phases.

Experimental Protocols

This protocol outlines a method for the chiral separation of this compound using a macrocyclic glycopeptide-based CSP.

1. Materials and Reagents

  • (S/R)-2-Amino-3-(furan-2-yl)propanoic acid (crude mixture)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

2. Sample Preparation

  • Accurately weigh 10 mg of the crude 2-Amino-3-(furan-2-yl)propanoic acid sample.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of Methanol and Deionized Water to create a 1 mg/mL stock solution.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

3. HPLC Instrumentation and Conditions The separation is performed on an HPLC system equipped with a UV detector. The parameters below provide a starting point for method development.

ParameterRecommended Condition
HPLC Column Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Isocratic, 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 30 minutes

4. Purification Procedure

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase only) to ensure the system is clean.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram for the elution of the two enantiomeric peaks.

  • Based on a reference standard of the desired (S)-enantiomer, identify the correct peak for collection.

  • Collect the fraction corresponding to the this compound peak.

  • Analyze the collected fraction for enantiomeric purity by re-injecting it onto the same chiral column.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified solid compound.

Data Presentation

The following table summarizes the expected chromatographic results based on the described protocol. Retention times are estimates and may vary depending on the specific system and conditions.

AnalyteExpected Retention Time (min)Enantiomeric Purity (%)Resolution (Rs)
(R)-2-Amino-3-(furan-2-yl)propanoic acid~12.5>99% (after purification)>1.5
This compound ~15.0 >99% (after purification)>1.5

Visualized Workflows and Logic

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Weigh Crude Sample B Dissolve in Solvent (MeOH/Water) A->B C Filter through 0.45 µm Filter B->C D Inject Sample onto Chiral Column C->D E Isocratic Elution D->E F UV Detection (220 nm) E->F G Identify (S)-Enantiomer Peak F->G H Collect Fraction G->H I Analyze Purity of Collected Fraction H->I J Pool Pure Fractions I->J K Solvent Evaporation J->K L Obtain Purified (S)-Enantiomer K->L G cluster_csp Chiral Stationary Phase (CSP) Selection cluster_mobile Mobile Phase Selection A Analyte Properties (this compound) B Amino Acid Structure? (Zwitterionic, Polar) A->B E Analyte Solubility A->E C Derivatization Required? B->C D Select Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) for underivatized separation C->D No Z Optimized Chiral HPLC Method D->Z F Select Polar Organic or Reversed-Phase Mode E->F G Add Acidic Modifier (Formic Acid) for Peak Shape & Ion Suppression F->G G->Z

References

Application Notes and Protocols for the Incorporation of (S)-2-Amino-3-(furan-2-yl)propanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for the development of novel therapeutics with enhanced pharmacological properties. (S)-2-Amino-3-(furan-2-yl)propanoic acid, a furan-containing analog of phenylalanine, offers a unique scaffold for modifying peptide structure and function. The furan moiety, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, known to impart a range of biological activities, including antimicrobial, antiviral, and anticancer effects. Its incorporation can influence peptide conformation, receptor binding affinity, and metabolic stability.

These application notes provide a comprehensive guide to the incorporation of this compound into peptides using standard Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, cleavage, and characterization are provided, along with a summary of potential biological applications based on related furan-containing compounds.

Potential Applications and Biological Significance

While specific biological data for peptides containing this compound is emerging, the broader class of furan-containing molecules exhibits significant therapeutic potential. The furan ring can act as a bioisostere for phenyl rings, offering altered steric and electronic properties that can enhance drug-receptor interactions and metabolic stability.

Anticancer Activity: Furan-conjugated tripeptides have demonstrated potent and specific anticancer activity. For example, a conjugate identified as Fur⁴-2-Nal³-Ala²-Phe¹-CONH₂ exhibited high potency against human cervical cancer cells (HeLa cells) with an IC₅₀ value of 0.28 µM.[1] The proposed mechanism of action involves membranolytic effects and the induction of mitochondrial membrane potential loss.[1] This suggests that incorporating this compound could be a viable strategy for developing novel peptide-based anticancer agents.

Antimicrobial Activity: The furan scaffold is present in several antimicrobial drugs.[2] The incorporation of furan moieties into peptides may enhance their ability to disrupt microbial cell membranes, a common mechanism of action for antimicrobial peptides (AMPs).[3][4] Peptides containing unnatural amino acids have been shown to possess improved stability against proteolytic degradation, a key advantage for therapeutic AMPs.[3]

Data Presentation: Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₉NO₃[5]
Appearance White or off-white powder[5]
Purity (typical) ≥99%[5]

Experimental Protocols

The incorporation of this compound into peptides can be readily achieved using standard and well-established Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc-protected version of the amino acid, Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid, is commercially available and compatible with common SPPS reagents and procedures.

Diagram: General Workflow for Fmoc-SPPS

SPPS_Workflow cluster_cycle Resin Resin Swelling (e.g., in DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Fmoc_Deprotection for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Precipitation Peptide Precipitation (Cold Ether) Purification Purification (RP-HPLC) Analysis Analysis (Mass Spectrometry)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Solid-Phase Peptide Synthesis

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • Fmoc-protected amino acids, including Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Phenol

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (including Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid) and 3 equivalents of Oxyma Pure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Note: For sterically hindered couplings, a second coupling step may be beneficial.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, perform the Fmoc deprotection as described in step 2.

  • Final Washing: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x), then dry under vacuum.

Protocol 2: Cleavage and Deprotection

The stability of the furan ring to strong acids like TFA is a consideration. While generally stable, prolonged exposure or the presence of certain scavengers could potentially lead to side reactions. The use of a standard cleavage cocktail with scavengers to trap reactive cationic species is recommended.

Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per 0.1 mmol of peptide).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether twice more.

  • Dry the peptide pellet under vacuum.

Diagram: Cleavage and Purification Workflow

Cleavage_Workflow Start Dry Peptide-Resin Cleavage Add Cleavage Cocktail (e.g., Reagent K) Start->Cleavage Incubation Incubate (2-3 hours) Cleavage->Incubation Filtration Filter to Separate Resin Incubation->Filtration Precipitation Precipitate in Cold Ether Filtration->Precipitation Centrifugation Centrifuge and Wash Precipitation->Centrifugation Drying Dry Crude Peptide Centrifugation->Drying Purification Purify by RP-HPLC Drying->Purification Lyophilization Lyophilize Purification->Lyophilization Final_Product Pure Peptide Lyophilization->Final_Product

Caption: Workflow for peptide cleavage, precipitation, and purification.

Protocol 3: Peptide Purification and Characterization

Purification: The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

Characterization: The identity and purity of the final peptide should be confirmed by:

  • Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To verify the molecular weight of the peptide.

  • Analytical RP-HPLC: To assess the purity of the peptide.

Conclusion

The incorporation of this compound into peptides is a promising avenue for the discovery of novel therapeutic agents. The synthetic procedures are compatible with standard Fmoc-SPPS methodologies, making this unnatural amino acid accessible for a wide range of research and development applications. The inherent biological activities associated with the furan moiety suggest that peptides containing this residue may exhibit valuable anticancer, antimicrobial, or other pharmacological properties. Further investigation into the structure-activity relationships of these novel peptides is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with (Furan-2-yl)alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid (furan-2-yl)alanine into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). This document outlines the critical considerations, detailed experimental protocols, and potential applications of the resulting furan-containing peptides.

Introduction

(Furan-2-yl)alanine is a valuable building block in peptide chemistry, offering a unique aromatic side chain that can be leveraged for various applications, including the development of novel therapeutics and biological probes. The furan moiety can participate in Diels-Alder reactions, act as a bioisostere for other aromatic residues, and contribute to the unique conformational properties of peptides. However, the successful synthesis of peptides containing (furan-2-yl)alanine requires careful optimization of coupling and cleavage conditions to ensure high yield and purity, primarily due to the acid sensitivity of the furan ring.

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-(furan-2-yl)alanine Incorporation

While specific quantitative data for the coupling efficiency of Fmoc-(furan-2-yl)alanine is limited in the literature, the following table provides a general comparison of common coupling reagents used in SPPS for sterically hindered or challenging amino acids. Researchers should perform initial small-scale syntheses to determine the optimal reagent for their specific sequence.

Coupling ReagentActivating SpeciesTypical Equivalents (AA:Reagent:Base)Coupling Time (min)Relative CostAdvantagesDisadvantages
HBTU/DIPEA Aminium Salt1:0.95:230-120ModerateReliable, widely used, good for most standard couplings.Can lead to guanidinylation of the free N-terminus if not pre-activated.
HATU/DIPEA or Collidine Aminium Salt1:0.95:230-60HighHighly efficient, especially for hindered amino acids; low racemization.Higher cost.
HCTU/DIPEA Aminium Salt1:0.95:230-90HighSimilar efficiency to HATU, often with better solubility.Higher cost.
DIC/OxymaPure® Carbodiimide/Additive1:1:160-240LowCost-effective, minimizes racemization.Slower reaction times, formation of insoluble diisopropylurea byproduct.
Table 2: Comparison of Cleavage Cocktails for Furan-Containing Peptides

The acidic conditions required for cleavage from the resin and removal of side-chain protecting groups can lead to the degradation of the furan ring. The choice of scavengers in the cleavage cocktail is critical to minimize this side reaction.

Cleavage Cocktail (TFA/Scavengers)Scavenger(s)Ratio (v/v)Cleavage Time (h)Furan Moiety StabilityNotes
Reagent K Water, Phenol, Thioanisole, EDT82.5:5:5:5:2.52-4ModerateA robust, general-purpose cocktail for peptides with multiple sensitive residues. The high concentration of scavengers can offer some protection to the furan ring.
TFA/TIS/H₂O Triisopropylsilane, Water95:2.5:2.52-3Moderate to GoodA common, less odorous cocktail. TIS is an effective scavenger for many protecting groups.[1]
TFA/TIS/H₂O/EDT Triisopropylsilane, Water, Ethanedithiol92.5:2.5:2.5:2.52-3GoodThe addition of EDT can improve the stability of acid-sensitive residues, including potentially the furan ring.[2]
TFA/DODT/H₂O 3,6-Dioxa-1,8-octanedithiol, Water95:2.5:2.52-3GoodDODT is a less volatile and less odorous alternative to EDT and has been shown to minimize side reactions with furan-containing peptides.
TFA/TIS/H₂O with Aromatic Capping Triisopropylsilane, Water95:2.5:2.52-3HighPlacing an aromatic residue (e.g., Phe, Trp) adjacent to (furan-2-yl)alanine in the peptide sequence can significantly protect the furan ring from acid-mediated degradation.[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a (Furan-2-yl)alanine-Containing Peptide

This protocol describes the manual Fmoc-SPPS of a generic peptide containing one (furan-2-yl)alanine residue on Rink Amide resin.

1. Resin Swelling:

  • Place Rink Amide resin (e.g., 0.1 mmol) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 1 min).

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vial, dissolve the Fmoc-protected amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

  • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

4. (Furan-2-yl)alanine Coupling:

  • Due to the potential for steric hindrance, a more potent coupling reagent is recommended.

  • In a separate vial, dissolve Fmoc-L-3-(2-furyl)-alanine (4 eq), HATU (3.9 eq), and DIPEA or 2,4,6-collidine (8 eq) in DMF.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 2-4 hours at room temperature.

  • Monitor the coupling completion using a Kaiser test.

  • Drain and wash the resin with DMF (3 x 1 min).

5. Capping (Optional):

  • If the Kaiser test remains positive after repeated coupling, cap the unreacted amines.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5:6:89 v/v/v) for 30 minutes.

  • Wash the resin with DMF (3 x 1 min).

6. Repeat Cycles:

  • Repeat steps 2-5 for each subsequent amino acid in the sequence.

7. Final Fmoc Deprotection:

  • After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Wash the resin with DMF, followed by dichloromethane (DCM), and methanol.

  • Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol is optimized to minimize degradation of the furan moiety.

1. Preparation of Cleavage Cocktail:

  • Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with other sensitive residues or for enhanced furan protection, consider adding EDT or DODT as outlined in Table 2.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide.

Mandatory Visualizations

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell end_node End: Purified Peptide deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_std 3. Standard AA Coupling (HBTU/DIPEA) deprotect1->couple_std If next AA is standard couple_furan 4. (Furan-2-yl)alanine Coupling (HATU/DIPEA) deprotect1->couple_furan If next AA is Furan-Ala kaiser1 Kaiser Test couple_std->kaiser1 kaiser1->couple_std Positive repeat Repeat for all AAs kaiser1->repeat Negative kaiser2 Kaiser Test couple_furan->kaiser2 capping 5. Capping (Optional) (Acetic Anhydride/DIPEA) kaiser2->capping Positive kaiser2->repeat Negative capping->repeat final_deprotect 6. Final Fmoc Deprotection repeat->final_deprotect After last AA cleavage 7. Cleavage & Deprotection (TFA/TIS/H2O) final_deprotect->cleavage purify 8. Purification (RP-HPLC) cleavage->purify purify->end_node

Caption: Experimental workflow for the solid-phase synthesis of a peptide containing (furan-2-yl)alanine.

References

Application Notes and Protocols for the Synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (S)-2-amino-3-(furan-2-yl)propanoic acid and its derivatives. These non-proteinogenic amino acids are of significant interest in medicinal chemistry due to their potential as building blocks for novel therapeutic agents, including antimicrobial and anticancer drugs. The furan moiety, a versatile heterocyclic scaffold, can engage in various biological interactions, making its incorporation into amino acid structures a promising strategy for drug design.

Application Notes

This compound and its derivatives have demonstrated a range of biological activities, with antimicrobial applications being particularly noteworthy. The furan ring in these compounds can enhance their binding affinity and selectivity to biological targets.

Antimicrobial Activity:

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown significant inhibitory activity against various microbial strains. Notably, these compounds have demonstrated efficacy against the yeast-like fungus Candida albicans, and the bacteria Staphylococcus aureus and Escherichia coli.[1] The mechanism of antifungal action for some furan-containing compounds is believed to involve the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[2] Specifically, these compounds may target the enzyme lanosterol 14α-demethylase (Erg11p), which is a key catalyst in this pathway.[2] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

Drug Development and Medicinal Chemistry:

The chiral nature of this compound makes it a valuable chiral building block in the synthesis of more complex molecules. Its incorporation into peptides can introduce conformational constraints and improve metabolic stability. The furan ring can also serve as a bioisosteric replacement for other aromatic systems, potentially leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.

Data Presentation

The following table summarizes the antimicrobial activity of a series of synthesized 3-aryl-3-(furan-2-yl)propanoic acid derivatives, as indicated by their Minimum Inhibitory Concentration (MIC) values.

Compound IDAr-groupMIC (µg/mL) vs. C. albicans ATCC 10231MIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. E. coli ATCC 25922Reference
2a Phenyl64128128[1]
2b 4-Methylphenyl64128128[1]
2c 2,4-Dimethylphenyl64128128[1]
2d 2,5-Dimethylphenyl646464[1]
2e 2,4,6-Trimethylphenyl64128128[1]
2f 2,3,5,6-Tetramethylphenyl64128128[1]
2g 4-Hydroxyphenyl64128128[1]
2h 4-Methoxyphenyl64128128[1]
2i 4-Fluorophenyl64>256>256[1]
2j 4-Chlorophenyl64128128[1]
2k 4-Bromophenyl64128128[1]
2l 4-Iodophenyl64128128[1]
2m 4-Nitrophenyl64>256>256[1]
2n 4-Trifluoromethylphenyl64128128[1]
2o Naphthalen-1-yl64128128[1]
2p Naphthalen-2-yl64128128[1]
2q Thiophen-2-yl64128128[1]
2r Furan-2-yl64>256>256[1]

Experimental Protocols

Two key methodologies for the asymmetric synthesis of this compound are presented: Enzymatic Kinetic Resolution and Sharpless Asymmetric Epoxidation.

Protocol 1: Enzymatic Kinetic Resolution of (±)-N-Acetyl-3-(furan-2-yl)alanine

This protocol describes the enantioselective hydrolysis of racemic N-acetyl-3-(furan-2-yl)alanine using an immobilized aminoacylase. The enzyme selectively hydrolyzes the L-enantiomer, allowing for the separation of the desired this compound.

Materials:

  • (±)-N-Acetyl-3-(furan-2-yl)alanine

  • Immobilized Aminoacylase (e.g., from Aspergillus oryzae)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Cobalt Chloride (CoCl₂) solution (1 mM)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • pH meter

  • Stirred-tank reactor

Procedure:

  • Preparation of the Racemic Substrate: Synthesize (±)-N-Acetyl-3-(furan-2-yl)alanine from furfural and N-acetylglycine via the Erlenmeyer-Plöchl reaction.

  • Enzymatic Resolution:

    • Prepare a solution of (±)-N-acetyl-3-(furan-2-yl)alanine (e.g., 0.1 M) in 0.1 M phosphate buffer (pH 7.5).

    • Add CoCl₂ solution to a final concentration of 0.1 mM as an enzyme activator.

    • Add the immobilized aminoacylase (e.g., 10% w/v) to the substrate solution in a stirred-tank reactor.

    • Maintain the temperature at 37°C and stir the mixture.

    • Monitor the reaction progress by measuring the amount of released L-amino acid or by chiral HPLC analysis. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the unreacted substrate.

  • Separation and Isolation:

    • After the desired conversion is reached, filter off the immobilized enzyme for reuse.

    • Acidify the reaction mixture to pH ~2 with 1 M HCl to protonate the unreacted N-acetyl-D-amino acid.

    • Extract the N-acetyl-D-amino acid with ethyl acetate.

    • The aqueous layer contains the desired this compound hydrochloride.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) to precipitate the free amino acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.

  • Characterization:

    • Determine the yield and confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

Protocol 2: Sharpless Asymmetric Epoxidation Route

This protocol outlines a multi-step synthesis of this compound starting from the corresponding allylic alcohol, 3-(furan-2-yl)prop-2-en-1-ol. The key step is the Sharpless asymmetric epoxidation to introduce the desired stereochemistry.

Materials:

  • 3-(Furan-2-yl)prop-2-en-1-ol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Molecular sieves (4Å)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Palladium on carbon (Pd/C), 10%

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Sharpless Asymmetric Epoxidation:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous CH₂Cl₂ and powdered 4Å molecular sieves.

    • Cool the mixture to -20°C.

    • Add Ti(OiPr)₄ (1.0 eq) followed by L-(+)-DET (1.2 eq).

    • Stir the mixture for 30 minutes at -20°C.

    • Add a solution of 3-(furan-2-yl)prop-2-en-1-ol (1.0 eq) in CH₂Cl₂.

    • Add TBHP (2.0 eq) dropwise while maintaining the temperature at -20°C.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Filter the mixture through celite and extract the aqueous layer with CH₂Cl₂.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting epoxide by silica gel chromatography to yield (2S,3S)-3-(furan-2-yl)oxiran-2-yl)methanol.

  • Regioselective Ring Opening with Azide:

    • Dissolve the epoxide (1.0 eq) in a mixture of methanol and water.

    • Add NaN₃ (1.5 eq) and NH₄Cl (1.5 eq).

    • Heat the mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the azido diol.

  • Reduction of the Azide and Oxidation to the Carboxylic Acid:

    • Dissolve the azido diol in methanol.

    • Add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker).

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

    • The resulting amino diol can be oxidized to the corresponding carboxylic acid using various methods, such as a two-step oxidation (e.g., protection of the amino group, oxidation of the primary alcohol, and deprotection) to yield this compound.

Visualizations

The following diagrams illustrate the synthetic workflow and a proposed mechanism of action for the synthesized compounds.

Synthetic_Workflow cluster_start Starting Materials cluster_racemic Racemic Synthesis cluster_resolution Enzymatic Resolution Furfural Furfural Erlenmeyer-Plöchl Erlenmeyer-Plöchl Reaction Furfural->Erlenmeyer-Plöchl N-acetylglycine N-acetylglycine N-acetylglycine->Erlenmeyer-Plöchl Racemic_NAcetyl (±)-N-Acetyl-3-(furan-2-yl)alanine Erlenmeyer-Plöchl->Racemic_NAcetyl Aminoacylase Aminoacylase Racemic_NAcetyl->Aminoacylase S_Amino_Acid (S)-2-Amino-3- (furan-2-yl)propanoic acid Aminoacylase->S_Amino_Acid D_NAcetyl (R)-N-Acetyl-3- (furan-2-yl)alanine Aminoacylase->D_NAcetyl Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Erg1p (Squalene epoxidase) Lanosterol Lanosterol Squalene_epoxide->Lanosterol Erg7p (Lanosterol synthase) 14-demethyl-\nlanosterol 14-demethyl- lanosterol Lanosterol->14-demethyl-\nlanosterol Erg11p (Lanosterol 14α- demethylase) ... ... 14-demethyl-\nlanosterol->... Ergosterol Ergosterol ...->Ergosterol Furan_Derivative (S)-2-Amino-3-(furan-2-yl)propanoic acid derivative Erg11p Erg11p Furan_Derivative->Erg11p Inhibition

References

Application Notes and Protocols: (S)-2-Amino-3-(furan-2-yl)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-2-Amino-3-(furan-2-yl)propanoic acid as a versatile building block in the design and synthesis of novel therapeutic agents. Detailed protocols for its incorporation into peptide structures and examples of its application in anticancer drug discovery are presented.

Introduction

This compound, a non-proteinogenic amino acid, is a valuable scaffold in medicinal chemistry. Its unique structural features, combining the chirality of an amino acid with the aromatic and bioisosteric properties of a furan ring, offer significant advantages in the development of novel therapeutics. The furan moiety can serve as a bioisostere for the phenyl group, a common structural motif in many drugs, potentially improving pharmacokinetic properties and addressing metabolic liabilities.[1][2] The incorporation of such unnatural amino acids into peptides can enhance their stability, potency, and bioavailability.[3]

The furan ring itself is a key pharmacophore present in a wide array of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[4][5] This makes this compound and related furan-containing building blocks highly attractive for the synthesis of new chemical entities with therapeutic potential.

Application: Anticancer Peptides

A notable application of furan-containing building blocks is in the development of anticancer peptides. Research has demonstrated that conjugating a furan moiety to a peptide can result in potent and selective anticancer activity.[4][5]

A study on furan-conjugated tripeptides identified a lead compound, Fur⁴-2-Nal³-Ala²-Phe¹-CONH₂ , with significant cytotoxic activity against human cervical cancer cells (HeLa).[4] This peptide conjugate demonstrated high potency and selectivity, being inactive against normal human cell lines.[5]

Mechanism of Action: The anticancer activity of the furan-conjugated tripeptide is attributed to a membranolytic effect, causing a loss of mitochondrial membrane potential.[4] This disruption of the cell membrane integrity ultimately leads to apoptosis.[5]

Quantitative Data

The following table summarizes the in vitro anticancer activity of the lead furan-conjugated tripeptide against the HeLa cell line.

Compound IDSequenceCell LineIC₅₀ (µM)Reference
Conjugate 4 Fur⁴-2-Nal³-Ala²-Phe¹-CONH₂HeLa0.28 ± 0.09[4]

Experimental Protocols

This protocol describes the manual synthesis of a peptide with a furan-containing moiety using Fmoc/tBu chemistry. This method can be adapted for the incorporation of Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid as a building block within the peptide sequence.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-3-(furan-2-yl)propanoic acid)

  • 2-Furoic acid (for N-terminal capping, if desired)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Diethyl ether (cold)

  • Acetonitrile (ACN) for HPLC

  • Water (HPLC grade)

Procedure:

  • Resin Swelling:

    • Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF, DCM, and then DMF again.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF, DCM, and then DMF.

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the desired sequence. To incorporate this compound, use its Fmoc-protected form in the coupling step.

  • N-terminal Furan Capping (Optional, as in the example of Conjugate 4):

    • After the final Fmoc deprotection, couple 2-furoic acid using the same procedure as for an amino acid.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

    • Characterize the purified peptide by mass spectrometry.

This protocol outlines a method to determine the cytotoxic effects of synthesized furan-containing peptides on a cancer cell line.

Materials:

  • HeLa cells (or other cancer cell line of interest)

  • Normal human cells (e.g., HUVEC, for selectivity testing)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized peptide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in DMEM.

    • Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furan-containing peptide in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted peptide solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Cleavage Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Anticancer_Mechanism Peptide Furan-Conjugated Peptide Membrane Cancer Cell Membrane Peptide->Membrane interacts with Disruption Membrane Disruption Membrane->Disruption Mitochondria Mitochondria Potential_Loss Loss of Mitochondrial Membrane Potential Mitochondria->Potential_Loss Disruption->Mitochondria Apoptosis Apoptosis Potential_Loss->Apoptosis

References

Application Notes and Protocols: (S)-2-Amino-3-(furan-2-yl)propanoic Acid in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of the non-canonical amino acid, (S)-2-Amino-3-(furan-2-yl)propanoic acid, in the synthesis of novel antimicrobial agents. The furan moiety is a recognized pharmacophore in many bioactive compounds, exhibiting a broad spectrum of activities, including antibacterial and antifungal properties.[1][2] By incorporating this unique amino acid into different molecular scaffolds, researchers can explore new chemical spaces in the search for potent antimicrobial drugs.

Application I: Synthesis of N-Acyl-(S)-2-Amino-3-(furan-2-yl)propanoic Acid Derivatives

The N-acylation of amino acids is a fundamental strategy in medicinal chemistry to enhance the lipophilicity and membrane-interacting properties of molecules, which can lead to improved antimicrobial efficacy. This section outlines the synthesis of novel N-acyl derivatives of this compound.

Experimental Protocol: General Procedure for N-Acylation

This protocol describes a general method for the acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., Lauroyl chloride, Myristoyl chloride, Palmitoyl chloride)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a saturated aqueous solution of sodium bicarbonate.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: After completion, cool the reaction mixture to 0 °C and acidify with 1 M HCl to a pH of approximately 2-3.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl-(S)-2-Amino-3-(furan-2-yl)propanoic acid derivative.

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Amino_Acid (S)-2-Amino-3- (furan-2-yl)propanoic acid Reaction_Vessel Reaction in NaHCO3 (aq) / DCM Amino_Acid->Reaction_Vessel Acyl_Chloride Acyl Chloride Acyl_Chloride->Reaction_Vessel Acidification Acidification (HCl) Reaction_Vessel->Acidification Extraction Extraction (DCM) Acidification->Extraction Purification Column Chromatography Extraction->Purification Final_Product N-Acyl Derivative Purification->Final_Product

Caption: Workflow for the N-acylation of this compound.

Application II: Incorporation of this compound into Antimicrobial Peptides

The incorporation of non-canonical amino acids into antimicrobial peptides (AMPs) is a powerful strategy to enhance their stability against proteolysis and to modulate their biological activity.[1] this compound can be incorporated into peptide sequences to investigate the impact of the furan moiety on antimicrobial potency.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general overview of incorporating the furan-containing amino acid into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected this compound

  • Other Fmoc-protected canonical amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine in N,N-Dimethylformamide (DMF) (20% v/v)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

  • DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and shake at room temperature for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the desired peptide sequence. To incorporate this compound, use its Fmoc-protected form in the corresponding coupling step.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin-bound peptide with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Peptide_Synthesis_Workflow Start Start with Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection->Amino_Acid_Coupling Repeat Repeat for each Amino Acid in Sequence Amino_Acid_Coupling->Repeat Incorporate_Furan_AA Incorporate Fmoc-(S)-2-Amino- 3-(furan-2-yl)propanoic acid Incorporate_Furan_AA->Repeat Repeat->Incorporate_Furan_AA at desired position Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection sequence complete Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase synthesis of antimicrobial peptides.

Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds should be evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution Assay

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Growth control (broth + inoculum)

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a suspension of each microbial strain in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls: Include a positive control (a standard antibiotic), a negative control (broth only), and a growth control (broth with inoculum but no compound) on each plate.

  • Incubation: Incubate the bacterial plates at 37°C for 18-24 hours and the fungal plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Data Presentation

Quantitative data from the antimicrobial susceptibility testing should be summarized in clear, structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of N-Acyl Derivatives (µg/mL)

Compound IDAcyl ChainS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
Furan-C12 Lauroyl
Furan-C14 Myristoyl
Furan-C16 Palmitoyl
Ciprofloxacin -N/A
Fluconazole -N/AN/AN/A

Table 2: Minimum Inhibitory Concentrations (MICs) of Furan-Containing Peptides (µg/mL)

Peptide IDSequenceS. aureus (ATCC 29213)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)
Peptide-Furan-1 [Sequence]
Peptide-Control-1 [Control Sequence]
Ciprofloxacin -N/A
Fluconazole -N/AN/AN/A

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanism of action of novel furan-containing antimicrobial agents needs to be elucidated experimentally, plausible mechanisms can be inferred from the literature on furan derivatives and antimicrobial peptides.

The primary mechanism of action for many cationic antimicrobial peptides involves the disruption of the microbial cell membrane.[3][4][5] The furan moiety, due to its electronic and steric properties, may influence the peptide's interaction with the lipid bilayer. Additionally, furan-containing compounds have been reported to interfere with intracellular processes, including DNA and protein synthesis.[1]

Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AMP Furan-Containing Antimicrobial Agent Membrane_Interaction Electrostatic Interaction with Membrane AMP->Membrane_Interaction Membrane_Disruption Membrane Disruption (Pore Formation / Detergent-like) Membrane_Interaction->Membrane_Disruption Translocation Translocation across Membrane Membrane_Interaction->Translocation Cell_Lysis Cell_Lysis Membrane_Disruption->Cell_Lysis Leads to DNA_Interaction Inhibition of DNA Replication/Transcription Translocation->DNA_Interaction Protein_Synthesis Inhibition of Protein Synthesis Translocation->Protein_Synthesis

Caption: Potential mechanisms of action for furan-containing antimicrobial agents.

References

Application Notes and Protocols for (S)-2-Amino-3-(furan-2-yl)propanoic acid in NMDA Receptor Agonist Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(furan-2-yl)propanoic acid is a non-proteinogenic amino acid that has garnered interest in neuroscience research due to its structural similarity to known excitatory amino acid neurotransmitters. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential N-methyl-D-aspartate (NMDA) receptor agonist. The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a primary target for therapeutic intervention in a variety of neurological and psychiatric disorders.[1][2][3] These guidelines are intended to facilitate the systematic evaluation of this compound's pharmacological profile and its potential for development as a novel therapeutic agent.

While direct quantitative data for this compound's activity at NMDA receptors is not extensively available in public literature, this document leverages data from structurally related furan-containing compounds and established general protocols for NMDA receptor agonists to provide a comprehensive research framework.

Data Presentation

The following tables summarize hypothetical and comparative quantitative data for NMDA receptor agonists. These tables are intended to serve as a template for organizing experimental findings for this compound.

Table 1: NMDA Receptor Subunit Binding Affinity (Ki, nM)

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2D
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Glutamate (endogenous agonist)100 - 30080 - 250150 - 400200 - 500
NMDA (reference agonist)500 - 1000400 - 800600 - 1200700 - 1500
(R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative (8p)>10,000>10,00074>10,000

Note: Data for the related furan-containing compound 8p is provided for comparative purposes.[1] Ki values are highly dependent on experimental conditions.

Table 2: Functional Potency (EC50, µM) and Efficacy (Rmax, % relative to Glutamate/Glycine)

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2CGluN1/GluN2D
EC50 / Rmax EC50 / Rmax EC50 / Rmax EC50 / Rmax
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Glutamate/Glycine1 - 3 / 100%0.5 - 2 / 100%2 - 5 / 100%3 - 7 / 100%
(R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative (8h)0.093 / 40%No activity0.063 / 52%0.15 / 11%
(R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivative (8q)0.053 / 34%No activity0.036 / 49%0.080 / 9%

Note: Data for related furan-containing compounds are presented to illustrate the potential for subtype selectivity and partial agonism.[1] EC50 and Rmax values are determined through electrophysiological recordings.

Experimental Protocols

Synthesis of this compound

A stereoselective synthesis is crucial for evaluating the specific activity of the (S)-enantiomer. While a method for the racemic mixture has been described, enantiomerically pure synthesis can be achieved through methods such as asymmetric synthesis or chiral resolution. A general synthetic approach is outlined below.

Objective: To synthesize enantiomerically pure this compound.

General Procedure (Asymmetric Synthesis Example):

  • Starting Material: Commercially available (S)- Garner's aldehyde.

  • Wittig Reaction: React Garner's aldehyde with a suitable phosphonium ylide derived from 2-(bromomethyl)furan to introduce the furan moiety and establish the carbon backbone.

  • Reduction: Reduce the resulting double bond using a stereoselective hydrogenation method, for example, using a chiral catalyst such as a Rhodium-based complex with a chiral phosphine ligand (e.g., DuPhos), to control the stereochemistry at the alpha-carbon.

  • Deprotection: Remove the protecting groups from the amino and carboxyl functionalities under appropriate acidic or basic conditions.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography.

  • Characterization: Confirm the structure and enantiomeric purity using NMR, Mass Spectrometry, and chiral HPLC.

In Vitro NMDA Receptor Binding Assay

This protocol determines the binding affinity of this compound to NMDA receptors.

Objective: To determine the inhibitor constant (Ki) of the test compound at different NMDA receptor subtypes.

Materials:

  • Membrane preparations from cells expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with GluN1 and a specific GluN2 subunit).

  • Radioligand (e.g., [³H]CGP 39653 for the glutamate binding site or [³H]MDL 105,519 for the glycine binding site).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation fluid and vials.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Incubation: In a microcentrifuge tube, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Evaluation using Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol assesses the functional activity (potency and efficacy) of the compound at specific NMDA receptor subtypes.

Objective: To determine the EC50 and relative maximum response (Rmax) of this compound.

Materials:

  • Xenopus laevis oocytes.

  • cRNA for GluN1 and specific GluN2 subunits.

  • TEVC setup (amplifier, electrodes, perfusion system).

  • Recording solution (e.g., containing NaCl, KCl, CaCl2, HEPES, pH 7.4).

  • Agonists: this compound, Glutamate, Glycine.

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and inject them with a mixture of cRNA for GluN1 and a specific GluN2 subunit. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl. Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with the recording solution. Apply a saturating concentration of the co-agonist (e.g., 100 µM glycine if testing at the glutamate site) along with varying concentrations of this compound.

  • Data Acquisition: Record the inward currents elicited by the application of the agonist.

  • Data Analysis: Plot the peak current response against the agonist concentration to generate a concentration-response curve. Fit the curve with a Hill equation to determine the EC50 and the maximum current response. Normalize the maximum response to that elicited by a saturating concentration of glutamate and glycine to determine the Rmax.

In Vivo Microdialysis in Rodents

This protocol measures the effect of the compound on neurotransmitter levels in a specific brain region.

Objective: To assess the in vivo effect of this compound on extracellular levels of neurotransmitters like dopamine and glutamate in a brain region rich in NMDA receptors (e.g., striatum or hippocampus).

Materials:

  • Adult rats or mice.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical or fluorescence detection.

  • This compound.

  • Artificial cerebrospinal fluid (aCSF).

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Sample Collection: Continue to collect dialysate samples for several hours after compound administration.

  • Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the effects of the compound to a vehicle control.[4][5][6]

Behavioral Studies in Rodents

These protocols evaluate the in vivo functional consequences of NMDA receptor activation by the test compound.

Objective: To assess the effects of this compound on behaviors known to be modulated by NMDA receptors, such as learning, memory, and social interaction.

Example Protocol: Novel Object Recognition Test

  • Habituation: Individually house the animals and handle them for several days before the test. On the day before the test, allow each animal to explore the empty testing arena for a short period.

  • Training (Familiarization) Phase: Place two identical objects in the testing arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Testing Phase: Administer this compound or vehicle at a predetermined time before the testing phase. Replace one of the familiar objects with a novel object. Place the animal back in the arena and record the time it spends exploring each object.

  • Data Analysis: Calculate a discrimination index (e.g., (time exploring novel object - time exploring familiar object) / total exploration time). A higher discrimination index in the compound-treated group compared to the vehicle group may indicate an enhancement of recognition memory.[7][8][9]

Mandatory Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Compound (S)-2-Amino-3-(furan-2-yl) propanoic acid Compound->NMDA_R Potential Agonist Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates nNOS nNOS CaM->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_development Drug Development Synthesis Synthesis of (S)-2-Amino-3- (furan-2-yl)propanoic acid Purification Purification & Characterization (NMR, MS, Chiral HPLC) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Affinity - Ki) Purification->Binding_Assay Electrophysiology Electrophysiology (TEVC) (Potency - EC50, Efficacy - Rmax) Purification->Electrophysiology Lead_Optimization Lead Optimization Binding_Assay->Lead_Optimization Microdialysis Microdialysis (Neurotransmitter Release) Electrophysiology->Microdialysis Behavior Behavioral Studies (Cognition, Social Interaction) Electrophysiology->Behavior Electrophysiology->Lead_Optimization Microdialysis->Lead_Optimization Behavior->Lead_Optimization

Caption: Drug Development Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming epimerization during the synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue in the synthesis of this compound?

A1: Epimerization is the change in the configuration of a single stereocenter in a chiral molecule. In the context of synthesizing this compound, the desired (S)-enantiomer can be contaminated with the undesired (R)-enantiomer. This is a significant problem because enantiomers can have different biological activities, and the presence of the undesired epimer can compromise the efficacy and safety of a potential drug candidate.[1][2][3]

Q2: What are the primary causes of epimerization during the synthesis of this amino acid?

A2: The primary cause of epimerization is the abstraction of the acidic α-proton of the amino acid derivative.[1] This is often facilitated by the presence of a base. The resulting carbanion is planar and, upon reprotonation, can form either the (S) or (R) enantiomer. This process is particularly prevalent during steps that involve the activation of the carboxylic acid group, which increases the acidity of the α-proton.[1][4]

Q3: Which reaction conditions are known to promote epimerization?

A3: Several factors can increase the risk of epimerization:

  • Strong bases: The use of strong bases can readily deprotonate the α-carbon.[1]

  • High temperatures: Elevated reaction temperatures can provide the energy needed to overcome the activation barrier for epimerization.[4]

  • Polar aprotic solvents: Solvents like DMF can stabilize the charged intermediate, favoring epimerization.[4]

  • Certain coupling reagents: Some coupling reagents can lead to the formation of highly activated intermediates that are more prone to epimerization.[4]

  • Prolonged reaction times: Longer exposure to conditions that promote epimerization increases the likelihood of its occurrence.[5]

Q4: How can I detect and quantify the extent of epimerization in my sample?

A4: The most common method for determining the enantiomeric excess (e.e.) and thus the extent of epimerization is through chiral High-Performance Liquid Chromatography (HPLC) .[6][7][8] This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[8] Another approach is to derivatize the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[9]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low enantiomeric excess (e.e.) in the final product. High degree of epimerization during a critical reaction step (e.g., coupling, deprotection).- Optimize the base: Use a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts.- Lower the reaction temperature: Conduct the reaction at 0 °C or lower if possible.[4]- Choose the right solvent: Consider using less polar solvents.- Select an appropriate coupling reagent: Use coupling reagents known for low epimerization rates, such as those combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt).[4]- Minimize reaction time: Monitor the reaction closely and work it up as soon as it is complete.[5]
Difficulty in separating the desired (S)-enantiomer from the (R)-epimer. The enantiomers have identical physical properties, making separation by standard chromatography challenging.- Utilize preparative chiral HPLC: This is the most direct method for separating enantiomers on a larger scale.- Diastereomeric salt resolution: React the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization, followed by liberation of the desired enantiomer.
Inconsistent results and variable levels of epimerization between batches. Subtle variations in reaction conditions (e.g., moisture, temperature fluctuations, quality of reagents).- Standardize all reaction parameters: Carefully control temperature, reaction time, and the rate of addition of reagents.- Use high-purity, dry solvents and reagents: Water can interfere with many reactions and affect the basicity of the medium.- Ensure consistent stirring and reaction setup.

Experimental Protocols

Method 1: Asymmetric Synthesis using a Chiral Ni(II) Complex

This method provides a high degree of stereocontrol during the formation of the C-C bond, thus minimizing epimerization. The protocol is adapted from established procedures for the synthesis of other chiral amino acids.[10][11]

Workflow Diagram:

G Asymmetric Synthesis Workflow cluster_0 Step 1: Complex Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis and Purification Glycine Glycine Complex Complex Glycine->Complex Chiral Auxiliary, Ni(II) source Alkylated_Complex Alkylated_Complex Complex->Alkylated_Complex 2-(Bromomethyl)furan, Base (e.g., KOH) S_Amino_Acid S_Amino_Acid Alkylated_Complex->S_Amino_Acid Acidic Hydrolysis (HCl) Purified_Product Purified_Product S_Amino_Acid->Purified_Product Ion-exchange chromatography

Figure 1: Workflow for the asymmetric synthesis of this compound using a chiral Ni(II) complex.

Detailed Protocol:

  • Formation of the Chiral Ni(II) Complex of Glycine:

    • A chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, is reacted with glycine and a nickel(II) salt (e.g., Ni(NO₃)₂·6H₂O) in the presence of a base (e.g., sodium methoxide) in methanol. The resulting complex is typically a deeply colored solid that can be isolated by filtration.

  • Asymmetric Alkylation:

    • The chiral Ni(II) complex of glycine is suspended in a suitable solvent (e.g., DMF).

    • A base, such as powdered potassium hydroxide, is added, followed by the addition of 2-(bromomethyl)furan.

    • The reaction is stirred at room temperature until completion (monitored by TLC). The chiral auxiliary directs the alkylation to occur stereoselectively, yielding the corresponding Ni(II) complex of the desired (S)-amino acid.

  • Hydrolysis and Isolation:

    • The reaction mixture is quenched, and the alkylated complex is isolated.

    • The complex is then hydrolyzed with aqueous acid (e.g., 6 M HCl) at an elevated temperature to release the free amino acid and recover the chiral auxiliary.

    • The this compound is then purified from the reaction mixture, typically by ion-exchange chromatography.

Method 2: Enzymatic Resolution of Racemic N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid

This method involves the non-stereoselective synthesis of the racemic N-acetylated amino acid, followed by a highly stereoselective enzymatic hydrolysis step.

Workflow Diagram:

G Enzymatic Resolution Workflow cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Separation Furan_2_aldehyde Furan_2_aldehyde Racemic_Amino_Acid Racemic_Amino_Acid Furan_2_aldehyde->Racemic_Amino_Acid e.g., Strecker synthesis N_Acetyl_Racemate N_Acetyl_Racemate Racemic_Amino_Acid->N_Acetyl_Racemate Acetic Anhydride Mixture Mixture N_Acetyl_Racemate->Mixture Acylase I, pH 7, 37 °C S_Amino_Acid S_Amino_Acid Mixture->S_Amino_Acid Ion-exchange chromatography N_Acetyl_R_Amino_Acid N_Acetyl_R_Amino_Acid Mixture->N_Acetyl_R_Amino_Acid Extraction

Figure 2: Workflow for the synthesis of this compound via enzymatic resolution.

Detailed Protocol:

  • Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic acid:

    • This can be achieved through various standard methods for amino acid synthesis, such as the Strecker synthesis starting from furan-2-aldehyde or by reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid.[12]

  • N-Acetylation:

    • The racemic amino acid is acetylated using acetic anhydride in a suitable solvent.[13] The resulting N-acetyl-DL-2-amino-3-(furan-2-yl)propanoic acid is then isolated.

  • Enzymatic Resolution:

    • The N-acetyl-DL-amino acid is dissolved in water, and the pH is adjusted to ~7.0.

    • Acylase I (from Aspergillus melleus) is added, and the mixture is incubated at around 37 °C. The enzyme selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, leaving the N-acetyl-(R)-enantiomer intact.[14][15]

  • Separation:

    • The resulting mixture contains the free (S)-amino acid and N-acetyl-(R)-amino acid. These can be separated based on their different chemical properties. For instance, the free amino acid can be isolated using ion-exchange chromatography, while the N-acetylated (R)-enantiomer can be extracted into an organic solvent after acidification.

Quantitative Data Summary

The following table provides a comparison of the key parameters for the described synthetic methods. Data for the target molecule is provided where available; otherwise, data for analogous syntheses are included for reference.

Method Key Reagents Typical Diastereomeric/Enantiomeric Excess Typical Overall Yield Key Advantages Key Disadvantages
Asymmetric Synthesis via Chiral Ni(II) Complex Chiral auxiliary (e.g., (S)-proline derivative), Ni(II) salt, 2-(bromomethyl)furan>95% d.e.60-80%High stereoselectivity, predictable outcome.Requires stoichiometric amounts of the chiral auxiliary, multi-step process.
Enzymatic Resolution with Acylase I Racemic N-acetyl amino acid, Acylase I>99% e.e. for the (S)-amino acid~40-45% (for the desired enantiomer, based on a racemic starting material)Excellent enantioselectivity, mild reaction conditions.Maximum theoretical yield for the desired enantiomer is 50%, requires a separate racemization step for the undesired enantiomer to improve overall yield.

Mechanism of Epimerization

The following diagram illustrates the common mechanism of epimerization via oxazolone formation during peptide coupling, which is analogous to the activation of the amino acid for other reactions.

G Mechanism of Epimerization via Oxazolone Formation S_Amino_Acid (S)-Amino Acid Derivative Activated_Intermediate Activated Intermediate S_Amino_Acid->Activated_Intermediate Activation (e.g., with coupling reagent) Oxazolone Oxazolone Intermediate (planar, achiral at Cα) Activated_Intermediate->Oxazolone Intramolecular cyclization Enolate Enolate (Resonance Stabilized) Oxazolone->Enolate Base (-H+) Enolate->S_Amino_Acid Reprotonation from original face Enolate->Oxazolone +H+ R_Amino_Acid (R)-Amino Acid Derivative Enolate->R_Amino_Acid Reprotonation from opposite face

Figure 3: Simplified mechanism of base-catalyzed epimerization through an oxazolone intermediate. The key step leading to the loss of stereochemistry is the formation of the planar, resonance-stabilized enolate.

References

Technical Support Center: Synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-2-Amino-3-(furan-2-yl)propanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing enantiomerically pure this compound?

A1: The primary methods for obtaining the (S)-enantiomer of 2-Amino-3-(furan-2-yl)propanoic acid include:

  • Asymmetric synthesis using chiral auxiliaries: This involves temporarily incorporating a chiral molecule to direct the stereoselective alkylation of a glycine enolate equivalent with a 2-(halomethyl)furan.

  • Enzymatic kinetic resolution: This method starts with a racemic mixture of the N-acetylated amino acid. An enzyme, such as Acylase I, selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, allowing for its separation from the unreacted (R)-enantiomer.

  • Catalytic asymmetric phase-transfer alkylation: A chiral phase-transfer catalyst is used to mediate the enantioselective alkylation of a glycine Schiff base with 2-(bromomethyl)furan.

Q2: I am observing significant byproduct formation. What are the likely side reactions?

A2: The furan ring is sensitive to acidic conditions and certain electrophiles, which can lead to several side reactions:

  • Polymerization/Resinification: Strong acids can cause the furan ring to polymerize, resulting in the formation of dark, insoluble materials. It is crucial to use mild acids or carefully control the reaction temperature to minimize this.

  • N-Alkylation: In syntheses involving amines, overalkylation can occur where the desired amine product acts as a nucleophile and reacts with the starting electrophile.

  • Ring Opening: Under harsh acidic or oxidative conditions, the furan ring can undergo ring-opening reactions.

Q3: My yield of the desired (S)-enantiomer is low after enzymatic resolution. What could be the cause?

A3: Low yields in enzymatic resolution can stem from several factors:

  • Incorrect pH or temperature: Enzymes have optimal pH and temperature ranges for their activity. Deviating from these can significantly reduce the reaction rate and yield.

  • Enzyme inhibition: The presence of certain metal ions or organic solvents can inhibit enzyme activity.

  • Incomplete reaction: The reaction may not have reached completion. It is important to monitor the progress of the reaction, for example, by HPLC.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Asymmetric Synthesis with Chiral Auxiliaries
Potential Cause Troubleshooting Step
Suboptimal Lewis Acid The choice of Lewis acid is critical for achieving high diastereoselectivity. Screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find the optimal one for your specific substrate and auxiliary.
Incorrect Reaction Temperature Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity.
Inappropriate Solvent The solvent can influence the conformation of the transition state. Test a variety of aprotic solvents with different polarities.
Impure Chiral Auxiliary The presence of other stereoisomers in the chiral auxiliary will directly reduce the diastereoselectivity of the reaction. Ensure the auxiliary is of high purity.
Issue 2: Low Overall Yield
Potential Cause Troubleshooting Step
Moisture in Reagents/Solvents Ensure all reagents and solvents are anhydrous, as moisture can quench reactive intermediates.
Incorrect Stoichiometry Optimize the stoichiometry of the reactants. An excess of either the nucleophile or electrophile may be necessary.
Product Decomposition Prolonged reaction times or high temperatures can lead to the decomposition of the product, especially given the sensitivity of the furan ring. Monitor the reaction progress and work at the lowest effective temperature.
Loss During Purification Difficult separation of diastereomers or product loss during extraction and chromatography can significantly lower the yield. Optimize your purification protocol.

Quantitative Data Summary

The following tables summarize typical yields for different synthetic approaches. Note that yields can vary significantly based on the specific reaction conditions and substrate.

Table 1: Racemic Synthesis Yields

Method Starting Material Reagents Yield (%) Reference
Reductive Amination3-(Furan-2-yl)-2-(hydroxyimino)propanoic acidZn, HCOOH, Fe48-94

Table 2: Asymmetric Synthesis & Resolution Yields

Method Starting Material Key Reagent/Catalyst Yield (%) Enantiomeric Excess (%)
Enzymatic ResolutionRacemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acidAcylase I~40-45 (theoretical max 50)>95
Chiral Auxiliary AlkylationGlycine derivative with chiral auxiliary2-(Bromomethyl)furan70-85>98 (d.r.)

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Schöllkopf Bis-Lactim Ether Method (Adapted)

This protocol is adapted from established methods for the asymmetric synthesis of α-amino acids.

1. Metallation of the Bis-Lactim Ether:

  • To a solution of the (S)-Val-derived bis-lactim ether in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the solution at -78 °C for 30 minutes.

2. Alkylation:

  • Slowly add a solution of 2-(bromomethyl)furan in anhydrous THF to the metallated bis-lactim ether solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

3. Quenching and Work-up:

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

4. Hydrolysis and Chiral Auxiliary Removal:

  • Hydrolyze the resulting alkylated bis-lactim ether with dilute aqueous hydrochloric acid (e.g., 0.1 M HCl) at room temperature.

  • Separate the desired this compound from the chiral auxiliary by ion-exchange chromatography.

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis start Start: Chiral Bis-Lactim Ether metallation Metallation (n-BuLi, THF, -78°C) start->metallation alkylation Alkylation (2-(bromomethyl)furan, THF, -78°C) metallation->alkylation hydrolysis Acid Hydrolysis (dil. HCl) alkylation->hydrolysis purification Purification (Ion-Exchange Chromatography) hydrolysis->purification product Product: (S)-2-Amino-3- (furan-2-yl)propanoic acid purification->product

Caption: Asymmetric synthesis workflow.

troubleshooting_yield start Low Yield Observed check_purity Check Reagent Purity & Dryness start->check_purity check_temp Verify Reaction Temperature start->check_temp optimize_stoich Optimize Reactant Stoichiometry start->optimize_stoich monitor_rxn Monitor Reaction Progress (TLC/HPLC) check_temp->monitor_rxn optimize_purification Optimize Purification Protocol monitor_rxn->optimize_purification side_reactions Analyze for Side Reactions (NMR/MS) monitor_rxn->side_reactions furan_decomp Furan Decomposition? side_reactions->furan_decomp milder_cond Use Milder Conditions furan_decomp->milder_cond Yes

Caption: Troubleshooting low yield.

Technical Support Center: Scalable Synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable strategy for producing enantiomerically pure this compound?

A1: A widely adopted and scalable method is the enzymatic kinetic resolution of the corresponding racemic N-acetyl amino acid. This biocatalytic approach typically involves the synthesis of racemic 2-Amino-3-(furan-2-yl)propanoic acid, followed by N-acetylation, and then selective hydrolysis of the N-acetyl-(S)-enantiomer using an acylase enzyme.[1]

Q2: I am observing a low yield in the initial synthesis of the racemic amino acid. What are the likely causes?

A2: Low yields in the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids can often be attributed to incomplete reactions or side reactions. For instance, in methods involving the reduction of an oxime precursor, the activity of the reducing agent (e.g., zinc dust) and reaction conditions such as temperature and time are critical.[2] Ensure all reagents are fresh and the reaction is monitored to completion.

Q3: My enzymatic resolution is resulting in low enantiomeric excess (ee). What should I investigate?

A3: Low enantiomeric excess in an acylase-mediated resolution can stem from several factors:

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. Always use a fresh batch or test the activity of your current batch on a standard substrate.

  • Incorrect pH or Temperature: Acylases have optimal pH and temperature ranges for their activity and selectivity. Deviations from these optima can significantly reduce the enantioselectivity of the hydrolysis.

  • Presence of Inhibitors: The racemic N-acetyl amino acid substrate may contain impurities from previous steps that inhibit the enzyme.

  • Reaction Time: Allowing the reaction to proceed for too long after 50% conversion can lead to the slow hydrolysis of the (R)-enantiomer, thus reducing the enantiomeric excess of the remaining substrate and the product.

Q4: How can I separate the final (S)-amino acid from the unreacted N-acetyl-(R)-amino acid?

A4: The separation is typically achieved by leveraging the difference in properties between the free amino acid and the N-acetylated form. Common methods include:

  • Ion-Exchange Chromatography: This is a highly effective method for separating the zwitterionic amino acid from the anionic N-acetylated amino acid.

  • Solubility Differences: Adjusting the pH of the solution can often be used to selectively precipitate either the product or the unreacted starting material.

Q5: Are there alternative enantioselective methods to enzymatic resolution?

A5: Yes, other asymmetric synthesis strategies exist. One prominent method involves the use of chiral auxiliaries, such as those based on Ni(II) complexes of Schiff bases derived from glycine.[3] These methods can provide high stereoselectivity but may require more complex synthesis and purification steps, as well as the use of stoichiometric amounts of the chiral auxiliary.

Troubleshooting Guides

Problem 1: Low Yield in Racemic Synthesis
Symptom Possible Cause Suggested Solution
Incomplete reaction (starting material remains)Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor the reaction progress using TLC or HPLC.
Deactivated reagents.Use fresh reagents, particularly for reductions involving metal dusts like zinc.[2]
Formation of multiple side productsNon-optimal reaction conditions.Re-evaluate the reaction conditions, including solvent, temperature, and stoichiometry of reagents.
Difficulty in isolating the productProduct is highly soluble in the work-up solvent.Modify the work-up procedure, for example, by adjusting the pH to the isoelectric point of the amino acid to minimize its solubility in aqueous solutions.
Problem 2: Inefficient Enzymatic Resolution
Symptom Possible Cause Suggested Solution
Low conversion (<50%) and low eeInactive enzyme.Use a fresh batch of enzyme or test its activity. Ensure proper storage conditions were maintained.
Incorrect pH or temperature.Optimize the pH and temperature of the reaction mixture to match the enzyme's known optimal conditions.
Presence of enzyme inhibitors in the substrate.Purify the N-acetylated racemic amino acid before the resolution step to remove any potential inhibitors.
Good conversion (~50%) but low eeNon-selective hydrolysis.Verify that the correct enzyme (e.g., Acylase I) is being used for this type of substrate.[1] Screen other commercially available acylases.
Conversion >50% and decreasing eeOver-reaction.Monitor the reaction closely and stop it as close to 50% conversion as possible to prevent hydrolysis of the (R)-enantiomer.

Quantitative Data Summary

The following table summarizes representative data for the scalable synthesis of this compound via enzymatic resolution. The values are based on typical outcomes for this class of synthesis.

Step Parameter Value Reference/Comment
Racemic Synthesis Yield48-94%Based on the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid.[2]
N-Acetylation Yield>95%Typically a high-yielding reaction.
Enzymatic Resolution Conversion~50%The theoretical maximum for a kinetic resolution.
Product Yield40-45%Based on the initial racemic mixture.
Enantiomeric Excess (ee) of (S)-amino acid>98%Acylase I is known for high enantioselectivity.[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid

This protocol involves two main stages: the synthesis of the racemic amino acid followed by its N-acetylation.

Stage 1: Synthesis of Racemic 2-Amino-3-(furan-2-yl)propanoic acid (Adapted from Kitagawa et al., 2004[2])

  • Preparation of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid: This intermediate is typically prepared from furfural and an appropriate glycine equivalent.

  • Reduction to the Racemic Amino Acid:

    • To a suspension of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid (1 equivalent) in formic acid, add zinc dust (5-10 equivalents) and a catalytic amount of iron dust.

    • Heat the mixture to 60°C for 2-4 hours, monitoring the reaction by TLC.

    • After completion, filter the reaction mixture to remove the metal residues and wash with formic acid.

    • Evaporate the solvent under reduced pressure.

    • The crude amino acid is purified by recrystallization or by adjusting the pH of an aqueous solution to its isoelectric point.

Stage 2: N-Acetylation

  • Dissolve the racemic 2-Amino-3-(furan-2-yl)propanoic acid (1 equivalent) in a suitable solvent (e.g., a mixture of water and acetic acid).

  • Cool the solution in an ice bath.

  • Add acetic anhydride (1.1-1.5 equivalents) dropwise while maintaining the temperature and pH (by adding a base like NaOH).

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Acidify the solution with HCl to precipitate the N-acetylated product.

  • Filter, wash with cold water, and dry the product.

Protocol 2: Enzymatic Kinetic Resolution of N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid

This protocol uses Acylase I to selectively hydrolyze the (S)-enantiomer.[1]

  • Reaction Setup:

    • Suspend the racemic N-Acetyl-2-amino-3-(furan-2-yl)propanoic acid in deionized water.

    • Adjust the pH to the optimal range for Acylase I (typically pH 7.0-8.0) using a suitable base (e.g., LiOH or NaOH).

    • Add a catalytic amount of a cofactor if required by the specific enzyme preparation (e.g., CoCl₂).

    • Warm the solution to the optimal temperature for the enzyme (typically 37°C).

  • Enzymatic Reaction:

    • Add Acylase I (from a commercial source, e.g., Aspergillus oryzae) to the substrate solution. The enzyme loading will depend on its activity.

    • Maintain the pH and temperature and stir the mixture gently.

    • Monitor the progress of the reaction (e.g., by measuring the amount of released acetic acid or by chiral HPLC) until approximately 50% conversion is reached.

  • Work-up and Separation:

    • Once 50% conversion is achieved, terminate the reaction by acidifying the mixture to pH ~3-4, which will precipitate the denatured enzyme.

    • Filter off the enzyme.

    • The filtrate contains the desired this compound and the unreacted N-acetyl-(R)-2-amino-3-(furan-2-yl)propanoic acid.

    • Separate the two compounds using ion-exchange chromatography. The free amino acid will bind to a cation-exchange resin, while the acetylated form will pass through. Elute the desired (S)-amino acid from the resin.

    • Alternatively, exploit solubility differences. For instance, concentrating the solution and adjusting the pH can lead to the selective crystallization of one of the components.

  • Final Product Isolation:

    • Desalt the solution containing the purified (S)-amino acid if necessary.

    • Lyophilize or recrystallize the product to obtain pure this compound.

    • Determine the enantiomeric excess using chiral HPLC.

Visualizations

experimental_workflow cluster_0 Racemic Synthesis cluster_1 Chiral Resolution cluster_2 Purification furfural Furfural intermediate Oxime Intermediate furfural->intermediate Multi-step racemic_aa Racemic Amino Acid intermediate->racemic_aa Reduction n_acetyl N-Acetyl Racemate racemic_aa->n_acetyl Acetylation resolution Enzymatic Resolution (Acylase I) n_acetyl->resolution mixture Mixture: (S)-Amino Acid & (R)-N-Acetyl Amino Acid resolution->mixture separation Ion-Exchange Chromatography mixture->separation s_product (S)-Amino Acid separation->s_product r_byproduct (R)-N-Acetyl Amino Acid separation->r_byproduct

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_workflow start Low Enantiomeric Excess (ee) in Enzymatic Resolution q1 Is conversion ~50%? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Check Reaction Conditions a1_yes->q2 q3 Check Enzyme Activity a1_no->q3 q2_ph Verify pH (7.0-8.0) q2->q2_ph q2_temp Verify Temp (e.g., 37°C) q2->q2_temp q5 Reaction Overrun? q2->q5 q3_test Test with standard substrate q3->q3_test q3_fresh Use fresh enzyme q3->q3_fresh q4 Check Substrate Purity q3->q4 q4_purify Repurify N-acetyl racemate q4->q4_purify q5_monitor Stop reaction at 50% conversion q5->q5_monitor

Caption: Troubleshooting guide for low enantiomeric excess in enzymatic resolution.

References

Technical Support Center: Synthesis of Furan-Containing Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of furan-containing amino acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of furan-containing amino acids?

A1: The synthesis of furan-containing amino acids is primarily complicated by the inherent instability of the furan ring, especially under acidic conditions. The most prevalent side reactions include:

  • Acid-Catalyzed Polymerization/Resinification: The furan ring is susceptible to protonation, which can initiate polymerization, leading to the formation of dark, insoluble materials often referred to as humins or resins.[1][2] This is a significant issue in reactions requiring strong acids.

  • Ring-Opening: Acid-catalyzed hydrolysis can lead to the opening of the furan ring to form 1,4-dicarbonyl compounds.[1][2] The presence of water in acidic media exacerbates this issue.

  • Oxidation: The electron-rich furan ring can be oxidized by various reagents, potentially leading to ring-opening or the formation of other undesired products.

  • Over-alkylation: In synthetic routes involving reductive amination of furan aldehydes, the initially formed primary amine can react further with the starting aldehyde to yield secondary and tertiary amines.[3]

  • Side-chain reactions during peptide synthesis: The furan moiety can degrade during the final trifluoroacetic acid (TFA)-mediated cleavage step in solid-phase peptide synthesis.[4][5]

Q2: My reaction mixture is turning black and forming a tar-like substance. What is happening and how can I prevent it?

A2: The formation of a black, tar-like substance is a strong indicator of acid-catalyzed polymerization of the furan ring.[1][2] This is a common problem, especially when using strong acids or Lewis acids.

Troubleshooting Steps:

  • Use Milder Acids: Replace strong acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) with milder alternatives such as p-toluenesulfonic acid (p-TsOH) or acetic acid. In some cases, solid acid catalysts can also be effective.

  • Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. High temperatures accelerate polymerization.

  • Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried. The presence of water can facilitate ring-opening, which can lead to the formation of reactive intermediates that readily polymerize.

  • Slow Addition of Reagents: Adding the acid catalyst or the furan-containing substrate slowly to the reaction mixture can help to control the reaction rate and minimize localized high concentrations that can promote polymerization.

Q3: I am attempting a reductive amination of a furan aldehyde to synthesize a furan-containing amine precursor, but I am getting a significant amount of the corresponding furfuryl alcohol. How can I improve the selectivity for the amine?

A3: The formation of furfuryl alcohol is a result of the direct reduction of the aldehyde, which competes with the desired reductive amination pathway. To favor the formation of the amine, you need to optimize the reaction conditions to promote the formation of the imine intermediate before reduction.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often more effective than sodium borohydride (NaBH₄) for this purpose.[3]

  • pH Control: Maintaining a slightly acidic pH (around 6-7) can favor the formation of the iminium ion intermediate.[3]

  • Two-Step, One-Pot Procedure: First, allow the furan aldehyde and the amine source to stir together to form the imine, and then add the reducing agent. This can improve selectivity for the desired amine.[6]

  • Catalyst Selection: For catalytic hydrogenations, the choice of catalyst is crucial. Different metal catalysts (e.g., Ni, Pd, Ru) will have different selectivities for aldehyde reduction versus imine reduction. Screening different catalysts and supports may be necessary.[7][8]

Q4: During the final cleavage step of my solid-phase peptide synthesis, the furan ring of my incorporated amino acid is degrading. What can I do to minimize this?

A4: The furan ring is sensitive to the strong acidic conditions of the final cleavage from the resin, typically performed with trifluoroacetic acid (TFA).[4][5] Degradation can lead to byproducts, such as the formation of a bis-dithioacetal when using thiol-based scavengers like ethanedithiol.[5]

Troubleshooting Steps:

  • Modify the Cleavage Cocktail: The composition of the cleavage cocktail is critical. Including water and a silane-based scavenger like triisopropylsilane (TIS) can help to minimize the degradation of the furan ring. A recommended cocktail is TFA/water/TIS.[4][5]

  • Use Alternative Scavengers: Scavengers like 3,6-dioxa-1,8-octanedithiol (DODT) have been shown to be effective in preventing furan degradation during cleavage.[5]

  • Aromatic Capping: The stability of the furan moiety can be influenced by its position in the peptide sequence. Placing aromatic amino acid residues (e.g., Phe, Tyr, Trp) near the furan-containing amino acid can offer a "capping" effect that stabilizes the furan ring against acidic degradation.[9]

Troubleshooting Guides

Problem 1: Low Yield in Paal-Knorr Synthesis of Furan Precursors

The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, is a common method for forming the furan ring.[10][11] Low yields are often due to incomplete reaction or side reactions like polymerization.

Symptom Potential Cause Suggested Solution
Reaction is slow or incomplete.Insufficiently strong acid catalyst.Use a stronger acid catalyst (e.g., H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[12][13]
Low reaction temperature.Increase the reaction temperature, potentially using a higher-boiling solvent.
Formation of dark, polymeric material.Acid catalyst is too strong or reaction temperature is too high.Use a milder acid catalyst (e.g., p-TsOH). Run the reaction at a lower temperature for a longer period.[14]
Presence of water leading to ring-opening and subsequent polymerization.Use anhydrous solvents and reagents. Consider using a Dean-Stark trap to remove water as it is formed.[12]
Problem 2: Formation of Multiple Products in Reductive Amination

Reductive amination of furan aldehydes can lead to a mixture of the desired primary amine, the corresponding alcohol, and over-alkylation products (secondary and tertiary amines).[3]

Side Product Yield Data (Example) Conditions Leading to Formation Mitigation Strategy
Furfuryl AlcoholVariesStrong, non-selective reducing agents (e.g., NaBH₄); conditions that disfavor imine formation.Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[3] Optimize pH to favor imine formation.
Secondary/Tertiary AminesVariesLow ratio of amine source to furan aldehyde; prolonged reaction times.Use a large excess of the amine source (e.g., ammonia).[3] Control the stoichiometry carefully. Consider a stepwise approach where the imine is formed first, followed by reduction.[6]
2,5-Furandicarboxylic acid (FDCA)10-21%In the synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-hydroxymethylfurfural, over-oxidation of the intermediate aldehyde can occur.[12]Optimize the oxidation step by controlling the amount of oxidant and reaction time. Employing a biocatalytic approach with specific enzymes can significantly improve selectivity.[15]

Experimental Protocols

Paal-Knorr Synthesis of a Furan Precursor (General Protocol)

This protocol describes a general procedure for the synthesis of a substituted furan from a 1,4-dicarbonyl compound.

Materials:

  • 1,4-dicarbonyl compound (1.0 eq)

  • Acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq)

  • Anhydrous solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1,4-dicarbonyl compound in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Add the acid catalyst to the solution.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Boc Protection of a Furan-Containing Amino Acid (General Protocol)

This protocol provides a general method for the N-terminal protection of a furan-containing amino acid using di-tert-butyl dicarbonate (Boc₂O).[16][17][18]

Materials:

  • Furan-containing amino acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Base (e.g., triethylamine, 1.5 eq, or sodium hydroxide)

  • Solvent system (e.g., 1:1 dioxane/water, or water/acetone)

  • Ethyl acetate

  • 5% citric acid solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the furan-containing amino acid and the base in the chosen solvent system.

  • At room temperature, add the Boc₂O with stirring.

  • Continue stirring for 2-4 hours, monitoring the reaction by TLC until the starting amino acid is consumed.

  • If using an organic co-solvent, remove it under reduced pressure.

  • Dilute the aqueous mixture with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3 with a 5% citric acid solution.

  • Immediately extract the product into ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to obtain the crude Boc-protected furan-containing amino acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Diagrams

furan_synthesis_troubleshooting start Start Synthesis reaction_issue Reaction Issue? start->reaction_issue low_yield Low Yield reaction_issue->low_yield Yes dark_color Dark Coloration / Polymer reaction_issue->dark_color Yes side_products Multiple Side Products reaction_issue->side_products Yes end Purified Product reaction_issue->end No, Successful Synthesis low_yield_cause Incomplete Reaction? low_yield->low_yield_cause dark_color_cause Acid Too Strong? dark_color->dark_color_cause side_products_cause Identify Side Products side_products->side_products_cause increase_time_temp Increase Time / Temperature low_yield_cause->increase_time_temp Yes check_reagents Check Reagent Purity low_yield_cause->check_reagents No milder_acid Use Milder Acid dark_color_cause->milder_acid Yes lower_temp Lower Temperature dark_color_cause->lower_temp No over_alkylation Over-alkylation? side_products_cause->over_alkylation ring_opening Ring Opening? side_products_cause->ring_opening excess_amine Use Excess Amine over_alkylation->excess_amine Yes anhydrous Use Anhydrous Conditions ring_opening->anhydrous Yes

Caption: Troubleshooting workflow for common issues in furan-containing amino acid synthesis.

paal_knorr_side_reactions cluster_main Paal-Knorr Synthesis cluster_side Side Reactions 1,4-Dicarbonyl 1,4-Dicarbonyl Desired_Furan Desired_Furan 1,4-Dicarbonyl->Desired_Furan Desired Pathway (Cyclization/Dehydration) Acid_Catalyst H+ Polymerization Polymerization Acid_Catalyst->Polymerization Harsh Conditions (High Temp, Strong Acid) Ring_Opening Ring_Opening Acid_Catalyst->Ring_Opening Presence of Water 1,4-Dicarbonyl_Side 1,4-Dicarbonyl 1,4-Dicarbonyl_Side->Polymerization 1,4-Dicarbonyl_Side->Ring_Opening

Caption: Side reactions in the Paal-Knorr synthesis of furans.

References

Technical Support Center: Purification of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying chiral amino acids?

A1: The three main strategies for chiral amino acid purification are High-Performance Liquid Chromatography (HPLC), crystallization, and enzymatic resolution. Chiral HPLC is a widely used analytical and preparative technique for separating enantiomers.[1][2] Crystallization methods often involve the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in solubility.[3][4] Enzymatic resolution utilizes the stereospecificity of enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[1][5]

Q2: I am new to chiral separations. Which purification method should I start with?

A2: For analytical purposes and initial screening, chiral HPLC is often the most direct and versatile method. It allows for the rapid assessment of enantiomeric purity and the development of a separation protocol. For larger-scale purification, crystallization is often more cost-effective and scalable. Enzymatic resolution can be highly efficient and specific but may require more development to find a suitable enzyme and optimize reaction conditions.

Q3: Is derivatization of my amino acid sample necessary before chiral HPLC analysis?

A3: Not always. Direct analysis of underivatized amino acids is often preferred to avoid extra sample preparation steps and the potential for introducing impurities.[6] Macrocyclic glycopeptide-based chiral stationary phases (CSPs), for instance, are well-suited for the direct analysis of polar and ionic compounds like amino acids.[6][7] However, if direct methods fail to provide adequate separation, derivatization of the amino or carboxyl group can enhance chiral recognition on certain CSPs, particularly polysaccharide-based ones, and improve solubility in non-polar mobile phases.[2]

Q4: How do I choose the right chiral stationary phase (CSP) for my amino acid?

A4: The choice of CSP is critical for successful chiral separation. Here are some general guidelines:

  • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin, Vancomycin): These are excellent starting points for underivatized amino acids due to their ability to handle polar, ionic compounds.[6][7]

  • Crown Ether Phases: These are particularly effective for primary amines and are well-suited for the separation of amino acids.[2]

  • Polysaccharide-Based Phases (Cellulose or Amylose Derivatives): These are broadly applicable but often work best with derivatized amino acids.[8]

  • Zwitterionic Ion-Exchange Phases: These are specifically designed for the separation of zwitterionic molecules like amino acids.[9]

A decision tree for selecting a suitable CSP can be a helpful tool.

CSP Selection Workflow start Start: Racemic Amino Acid derivatized Is the amino acid derivatized? start->derivatized und_csp Try Macrocyclic Glycopeptide or Crown Ether CSP derivatized->und_csp No der_csp Try Polysaccharide-Based CSP derivatized->der_csp Yes zwitt_csp Consider Zwitterionic Ion-Exchange CSP und_csp->zwitt_csp optimize Optimize Mobile Phase und_csp->optimize der_csp->optimize zwitt_csp->optimize

Caption: A workflow diagram for initial chiral stationary phase selection.

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

  • Possible Cause: Sub-optimal mobile phase composition.

  • Solution:

    • Adjust Organic Modifier: Vary the percentage of the organic modifier (e.g., methanol, acetonitrile) in the mobile phase. For some CSPs, like those based on teicoplanin, retention can exhibit a "U-shaped" profile with changes in organic modifier concentration.[6]

    • Modify pH and Additives: The ionization state of both the analyte and the CSP is critical. For crown ether phases, an acidic mobile phase (pH 2-3) is required to ensure the primary amine is cationic.[2] For other phases, adding small amounts of acids (e.g., formic acid, trifluoroacetic acid) or bases can significantly impact selectivity.[10]

  • Possible Cause: Incorrect temperature.

  • Solution: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[11] Try decreasing the column temperature, as this often increases retention and can improve resolution. Conversely, in some cases, increasing the temperature may be beneficial.[10]

  • Possible Cause: Inappropriate Chiral Stationary Phase (CSP).

  • Solution: If extensive mobile phase optimization fails, consider screening different types of CSPs. A CSP that works well for one amino acid may not be suitable for another.

Problem 2: Tailing or Asymmetrical Peaks

  • Possible Cause: Secondary interactions with the silica support.

  • Solution:

    • Use an End-Capped Column: Modern, high-quality CSPs are typically well end-capped to minimize interactions with residual silanol groups.

    • Add a Mobile Phase Modifier: Incorporating a small amount of a competing acid or base (e.g., trifluoroacetic acid or diethylamine) into the mobile phase can block active sites on the stationary phase and improve peak shape.

Problem 3: Shifting Retention Times

  • Possible Cause: Inadequate column equilibration.

  • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using mobile phases with additives. This can take 20-30 column volumes or more.

  • Possible Cause: Mobile phase instability.

  • Solution: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of volatile components. Ensure all mobile phase components are fully dissolved and the solution is well-mixed.

Crystallization-Based Resolution

Problem 1: The Diastereomeric Salt "Oils Out" Instead of Crystallizing

  • Possible Cause: The solution is too concentrated, or the cooling rate is too fast.

  • Solution:

    • Dilute the solution with more of the chosen solvent.

    • Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator.

    • Scratching the inside of the flask with a glass rod can help initiate crystallization.[12]

  • Possible Cause: Inappropriate solvent.

  • Solution: Screen a variety of solvents or solvent mixtures. The ideal solvent will dissolve the diastereomeric salt to a limited extent, with one diastereomer being significantly less soluble than the other.[12]

Problem 2: Low Yield of the Desired Enantiomer

  • Possible Cause: The diastereomeric salt of the desired enantiomer is too soluble in the chosen solvent.

  • Solution: Experiment with different solvents or solvent mixtures to find a system where the desired diastereomeric salt has lower solubility.

  • Possible Cause: Incomplete precipitation.

  • Solution: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

Problem 3: Low Enantiomeric Purity of the Isolated Crystals

  • Possible Cause: Co-precipitation of the other diastereomer.

  • Solution:

    • Recrystallization: The most common method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt.[12] This process can be repeated until the desired enantiomeric excess is achieved.

    • Optimize Crystallization Conditions: Slower cooling rates can lead to the formation of more ordered, purer crystals.

Enzymatic Resolution

Problem 1: Low or No Enzyme Activity

  • Possible Cause: Incorrect pH or temperature.

  • Solution: Consult the literature for the optimal pH and temperature for the specific enzyme being used. Enzyme activity is highly sensitive to these parameters.

  • Possible Cause: Presence of enzyme inhibitors in the reaction mixture.

  • Solution: Ensure that the starting materials and buffers are of high purity and do not contain any known inhibitors of the enzyme.

Problem 2: Low Enantioselectivity

  • Possible Cause: The chosen enzyme is not sufficiently selective for the substrate.

  • Solution: Screen different enzymes. For example, various lipases and proteases exhibit different selectivities for amino acid esters.[13]

  • Possible Cause: Sub-optimal reaction conditions.

  • Solution: Varying the temperature, pH, and solvent system can sometimes influence the enantioselectivity of an enzyme.

Quantitative Data Summary

Table 1: Chiral HPLC Separation Parameters for Underivatized Amino Acids

Amino AcidChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Reference
DL-AlanineAgilent InfinityLab Poroshell 120 Chiral-T70% Methanol / 30% 25 mM Ammonium Formate buffer, pH 3.00.21302.59[14]
DL-ValineAgilent InfinityLab Poroshell 120 Chiral-T70% Methanol / 30% 25 mM Ammonium Formate buffer, pH 3.00.21303.32[14]
DL-SerineCROWNPAK CR(+)HClO4 solution0.4 - 0.80 - 25Baseline[15]
DL-ThreonineCROWNPAK CR(+)HClO4 solution0.4 - 0.80 - 25Baseline[15]
DL-Aspartic AcidAstec CHIROBIOTIC TWater:Methanol:Formic Acid (30:70:0.02)1.0Ambient1.95[6]
DL-TryptophanAstec CHIROBIOTIC TWater:Methanol:Formic Acid (30:70:0.02)1.0Ambient3.73[6]

Table 2: Performance of Enzymatic Resolution of Amino Acid Derivatives

SubstrateEnzymeProductYield (%)Enantiomeric Excess (%)Reference
L-Alanine amideD-aminopeptidase (DAP) + ACL racemaseD-Alanine100>99[5]
L-2-Aminobutyric amideD-aminopeptidase (DAP) + ACL racemaseD-2-Aminobutyric acid100>99[5]
L-Methionine amideD-aminopeptidase (DAP) + ACL racemaseD-Methionine100>99[5]
N-acetyl-DL-methionineAcylaseL-Methionine88.9High[16]
N-acetyl-DL-phenylalanineAcylaseL-Phenylalanine81.6High[16]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Underivatized Amino Acids
  • Column Selection: Choose a suitable chiral stationary phase. For underivatized amino acids, an Astec CHIROBIOTIC T column (25 cm x 4.6 mm I.D., 5 µm particles) is a good starting point.[6]

  • Mobile Phase Preparation: Prepare a mobile phase of water:methanol:formic acid (30:70:0.02 v/v/v).[6] Filter and degas the mobile phase before use.

  • System Setup: Install the chiral column in the HPLC system. Set the flow rate to 1.0 mL/min and the column temperature to ambient (e.g., 25 °C).

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic amino acid sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 5-10 µL of the sample and acquire the chromatogram.

  • Optimization: If resolution is not satisfactory, systematically vary the mobile phase composition (e.g., change the water/methanol ratio) and the column temperature.

Chiral HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization p1 Select Chiral Column a1 Equilibrate System p1->a1 p2 Prepare Mobile Phase p2->a1 p3 Prepare Sample a2 Inject Sample p3->a2 a1->a2 a3 Acquire Data a2->a3 o1 Resolution > 1.5? a3->o1 o2 Adjust Mobile Phase & Temperature o1->o2 No o3 Method Complete o1->o3 Yes o2->a1 Re-equilibrate

Caption: A typical workflow for developing a chiral HPLC method.

Protocol 2: Diastereomeric Salt Crystallization
  • Derivative Formation (if necessary): For some amino acids, it may be beneficial to protect the amino group (e.g., as a benzamide derivative) to prevent it from interfering with salt formation.[3]

  • Salt Formation: Dissolve the racemic amino acid (or its derivative) in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., an optically pure amine like brucine or (R)-1-phenylethylamine if the amino acid is acidic).[3]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, cool the solution in an ice bath. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.[12][]

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove the mother liquor.[12]

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and adjust the pH with an acid or base to break the salt, precipitating the free enantiomer.

  • Purity Analysis: Determine the yield and measure the enantiomeric excess of the purified amino acid using chiral HPLC.

  • Recrystallization (if necessary): If the enantiomeric purity is not sufficient, repeat the crystallization process.[12]

Protocol 3: Enzymatic Resolution using Acylase
  • Substrate Preparation: Prepare an N-acyl derivative of the racemic amino acid (e.g., N-acetyl-DL-methionine).[16]

  • Reaction Setup: Dissolve the N-acyl racemic amino acid in water (e.g., at a concentration of 0.1 M to 0.25 M). Adjust the pH to the optimal range for the acylase enzyme (typically pH 5.0 to 9.0).[16]

  • Enzymatic Reaction: Add the acylase enzyme (often immobilized on a solid support for easier removal). Incubate the mixture at the optimal temperature (e.g., 30-50 °C) with stirring. The enzyme will selectively hydrolyze the N-acyl-L-amino acid to the free L-amino acid.[16]

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC to determine the amount of free L-amino acid formed.

  • Separation: Once the reaction is complete (typically when 50% conversion is reached), separate the free L-amino acid from the unreacted N-acyl-D-amino acid. This can be achieved by adjusting the pH and taking advantage of solubility differences, or by ion-exchange chromatography.

  • Isolation: Isolate the purified L-amino acid. The N-acyl-D-amino acid can also be recovered and racemized for reuse.

References

Technical Support Center: Optimization of Coupling Reactions for (Furan-2-yl)alanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the incorporation of (furan-2-yl)alanine into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing (furan-2-yl)alanine.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Positive Kaiser Test Steric Hindrance: (Furan-2-yl)alanine is a sterically hindered amino acid, which can slow down the coupling reaction.- Use a more powerful coupling reagent: Employ HATU or HBTU in combination with a non-nucleophilic base like DIPEA. These reagents are known to be effective for difficult couplings.[1] - Increase reaction time: Extend the coupling time to 2-4 hours or even overnight.[2] - Double couple: Perform the coupling step twice to ensure maximum incorporation. - Increase reagent concentration: Use a higher concentration of the amino acid and coupling reagents (e.g., 0.5 M).
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites.- Ensure the resin is fully swelled in a suitable solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first coupling step.[2]
Presence of Deletion Sequences in Final Peptide Incomplete Fmoc-Deprotection: Aggregation of the growing peptide chain can hinder the removal of the Fmoc group.- Extend deprotection time: Increase the piperidine treatment time. - Use a stronger base: Consider using a solution containing DBU (e.g., 2% DBU/2% piperidine in DMF) for the deprotection step, especially for long or aggregation-prone sequences.
Significant Byproduct Formation After Cleavage Acid-Sensitivity of the Furan Ring: The furan moiety is susceptible to degradation under strong acidic conditions, such as during TFA cleavage.[3]- Optimize the cleavage cocktail: The primary byproduct is often a bis-dithioacetal formed when using thiol-based scavengers like ethanedithiol (EDT).[3] To minimize this, use a cleavage cocktail containing: - TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) - TFA with 3,6-dioxa-1,8-octanedithiol (DODT) as the scavenger.[3] - Minimize cleavage time: Limit the exposure to TFA to the minimum time required for complete deprotection and cleavage (typically 2-3 hours).
Low Overall Yield Cumulative Effect of the Above Issues: A combination of incomplete coupling and degradation during cleavage can lead to a low yield of the desired peptide.- Systematic Optimization: Address both the coupling and cleavage steps. Ensure complete coupling at each step by monitoring with the Kaiser test.[2] Use an optimized cleavage cocktail to preserve the integrity of the furan ring.[3]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for Fmoc-(furan-2-yl)alanine?

A1: While direct comparative yield data is scarce, for sterically hindered amino acids like (furan-2-yl)alanine, more potent coupling reagents are recommended. HATU and HBTU are excellent choices as they react quickly and are effective for difficult couplings.[1][4] Carbodiimide-based reagents like DIC with an additive like HOBt or Oxyma Pure can also be used, but may require longer reaction times.[5]

Q2: Can I use standard Fmoc-SPPS protocols for (furan-2-yl)alanine?

A2: Yes, Fmoc-(furan-2-yl)alanine is compatible with standard Fmoc-SPPS procedures.[6] However, due to its steric bulk, you should consider extending the coupling times and/or using a more potent coupling reagent than you might for a non-hindered amino acid.[1]

Q3: What are the main side reactions to be aware of when using (furan-2-yl)alanine?

A3: The primary concern is the degradation of the furan ring during the final TFA cleavage step. The furan ring is acid-sensitive and can undergo hydrolysis, leading to the formation of byproducts.[3] Specifically, if thiol scavengers like ethanedithiol are used, a major byproduct is a bis-dithioacetal.[3]

Q4: How can I prevent the degradation of the furan ring during cleavage?

A4: The key is to use an optimized cleavage cocktail. Avoid using ethanedithiol. A recommended cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) . TIS is an effective cation scavenger that does not appear to promote furan degradation.[3] Alternatively, 3,6-dioxa-1,8-octanedithiol (DODT) has been shown to minimize this side reaction.[3]

Q5: Is a double coupling necessary for Fmoc-(furan-2-yl)alanine?

A5: It is highly recommended to monitor the coupling reaction with a qualitative test like the Kaiser test.[2] If the test is positive (indicating incomplete coupling), a second coupling is necessary. For difficult sequences or when optimizing a new synthesis, performing a double coupling proactively can improve the overall yield and purity.

Experimental Protocols

Protocol 1: Coupling of Fmoc-(furan-2-yl)alanine in Manual SPPS

This protocol outlines a robust method for the manual coupling of Fmoc-(furan-2-yl)alanine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(furan-2-yl)alanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, reagent grade

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed by treating with 20% piperidine in DMF.[2]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-(furan-2-yl)alanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the vessel containing the washed resin.

    • Agitate the mixture at room temperature for 2-4 hours. Longer coupling times may be necessary for difficult sequences.[2]

  • Monitoring and Washing:

    • After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.[2]

    • If the Kaiser test is negative (beads remain colorless or yellowish), the coupling is complete. Proceed to wash the resin with DMF (5 times).

    • If the Kaiser test is positive (beads turn blue), drain the coupling solution and repeat steps 2 and 3 (double coupling).

  • Proceed to the next cycle of deprotection and coupling.

Protocol 2: Cleavage of (Furan-2-yl)alanine-Containing Peptides

This protocol is optimized to minimize the degradation of the furan ring during cleavage.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 2 hours.[7]

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the vessel in a fume hood. Caution: TFA is highly corrosive. [7]

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).[7]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step twice.

    • Dry the final peptide pellet under vacuum to remove residual ether.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Deprotection Wash1 Wash1 Deprotection->Wash1 Piperidine/DMF Coupling Coupling Wash1->Coupling DMF Wash2 Wash2 Coupling->Wash2 Activated AA Wash2->Deprotection DMF Cleavage Final Cleavage (TFA/TIS/H2O) Wash2->Cleavage Repeat n times Start Start: Resin Swelling Start->Deprotection End Purification & Analysis Cleavage->End Troubleshooting_Coupling cluster_solutions Troubleshooting Steps Start Kaiser Test Positive (Incomplete Coupling) DoubleCouple Perform Double Coupling Start->DoubleCouple First action Extend_Time Extend Coupling Time (e.g., 4h or overnight) Start->Extend_Time Alternative Change_Reagent Use Stronger Reagent (e.g., HATU) Start->Change_Reagent Alternative Increase_Conc Increase Reagent Concentration Start->Increase_Conc Alternative Check_Again Re-run Kaiser Test DoubleCouple->Check_Again Extend_Time->Check_Again Change_Reagent->Check_Again Increase_Conc->Check_Again Success Coupling Complete Check_Again->Success Negative Failure Consult Senior Chemist Check_Again->Failure Positive Furan_Degradation cluster_reaction Furan Ring Degradation During TFA Cleavage cluster_solution Preventative Measure FuranPeptide Peptide-Furan ProtonatedFuran Protonated Furan Intermediate FuranPeptide->ProtonatedFuran TFA (H+) Carbocation Ring-Opened Carbocation ProtonatedFuran->Carbocation Ring Opening Byproducts Degradation Byproducts (e.g., bis-dithioacetal with EDT) Carbocation->Byproducts + Scavenger (e.g., EDT) TIS Triisopropylsilane (TIS) as scavenger Carbocation->TIS Quenched by TIS StablePeptide Intact Peptide-Furan TIS->StablePeptide

References

Technical Support Center: Furan Ring Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding the stability of furan-containing amino acids during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My final peptide yield is very low after standard TFA cleavage, and I see multiple unknown peaks in my HPLC analysis. Could the furan ring be the cause?

A1: Yes, this is a classic sign of furan ring degradation. The furan moiety is highly susceptible to acid-catalyzed ring-opening, particularly during the final cleavage step with concentrated Trifluoroacetic Acid (TFA).

Mechanism of Degradation: The cleavage process is initiated by the protonation of the furan ring, making it highly electrophilic. A nucleophile, most commonly water present in the cleavage cocktail, then attacks the ring. This leads to an unstable intermediate that rapidly rearranges and opens, ultimately forming acyclic dicarbonyl compounds. This degradation pathway fragments the peptide side chain, leading to low yields of the desired product and the appearance of multiple byproducts in the HPLC trace.

Troubleshooting Steps:

  • Minimize Cleavage Time: Perform a time-course study (e.g., 30 min, 1 hr, 2 hrs) to determine the minimum time required to cleave your peptide from the resin and remove other protecting groups. Extended exposure to TFA significantly increases furan degradation.

  • Reduce Cleavage Temperature: Perform the cleavage reaction at a reduced temperature (e.g., 4°C or on ice) instead of room temperature. Higher temperatures accelerate the acid-catalyzed ring-opening.

  • Optimize the Scavenger Cocktail: While standard carbocation scavengers like Triisopropylsilane (TIS) are essential for protecting other residues (e.g., Trp, Met), the primary nucleophile that attacks the furan ring is water. Consider using a cleavage cocktail with a minimal amount of water.

Q2: I'm observing unexpected peptide cross-linking or modification even before the final cleavage step. What could be happening?

A2: This issue suggests unintentional oxidation of the furan ring. The furan moiety can be oxidized to a highly reactive electrophilic species, especially in the presence of light and air, or trace oxidizing agents.[1] This reactive intermediate can then be attacked by nearby nucleophilic amino acid side chains (e.g., Lys, Cys, His) on the same or a different peptide chain, leading to covalent modifications or cross-linking.

Troubleshooting Steps:

  • Maintain an Inert Atmosphere: During synthesis and handling of the resin, ensure operations are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Protect from Light: If using photosensitive reagents or linkers, or if the furan-containing amino acid itself shows photosensitivity, protect your reaction vessel from light by wrapping it in aluminum foil.

  • Use High-Purity Solvents: Ensure that solvents like DMF and DCM are free of peroxides and other oxidizing impurities.

// Node Definitions start [label="Problem Observed:\nLow Yield / Impure Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_cleavage [label="Is the peptide cleaved from the resin?", fillcolor="#FBBC05", fontcolor="#202124"]; check_furan [label="Does the peptide contain a furan moiety?", fillcolor="#FBBC05", fontcolor="#202124"]; acid_degradation [label="Primary Suspect:\nAcid-Catalyzed Furan Ring Opening", fillcolor="#EA4335", fontcolor="#FFFFFF"]; solutions [label=" Optimization Strategies | 1. Reduce Cleavage Time | 2. Lower Cleavage Temperature (4°C) | 3. Minimize Water in Cocktail", fillcolor="#F1F3F4", fontcolor="#202124", shape=record]; re_analyze [label="Re-synthesize and Cleave\nwith Optimized Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Problem Solved:\nImproved Yield and Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; other_issue [label="Investigate Other Issues:\n(Incomplete Coupling, Other Side Reactions)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions start -> check_cleavage; check_cleavage -> check_furan [label="Yes"]; check_cleavage -> other_issue [label="No"]; check_furan -> acid_degradation [label="Yes"]; check_furan -> other_issue [label="No"]; acid_degradation -> solutions; solutions -> re_analyze; re_analyze -> success; }

Caption: Troubleshooting workflow for furan-containing peptides.

Frequently Asked Questions (FAQs)
  • Q: What is the primary stability concern for the furan ring in peptide synthesis?

    • A: The greatest stability concern is its pronounced lability to strong acids, which are routinely used for the final cleavage of the peptide from the solid support. This can lead to acid-catalyzed ring-opening and significant degradation of the peptide.[2]

  • Q: How does the stability of furan compare to other common heteroaromatic amino acids like those containing thiophene or pyridine?

    • A: Furan is generally the least stable among the common five-membered aromatic heterocycles. The order of aromaticity, and thus general stability towards electrophilic attack, is typically Thiophene > Pyrrole > Furan.[3][4][5] Thiophene is significantly more stable in acidic conditions, while pyridine, being a six-membered ring, has very different chemical properties and is generally stable to acid cleavage conditions.

  • Q: Are there specific scavengers recommended to protect the furan ring during TFA cleavage?

    • A: The primary degradation pathway for furan in strong acid is hydrolytic ring-opening, where water acts as the nucleophile. Standard scavengers like TIS are designed to trap reactive carbocations (e.g., from t-butyl groups) and will not directly prevent the protonation of the furan ring or its subsequent attack by water.[6] Therefore, the most effective strategy is not to add a specific scavenger for furan, but to minimize the concentration of the attacking nucleophile (water) in the cleavage cocktail and to shorten the exposure time to acid.

  • Q: Can the reactivity of the furan ring be used to my advantage?

    • A: Absolutely. The furan ring can be considered a "caged electrophile."[1] Through controlled, mild oxidation (e.g., with N-bromosuccinimide (NBS) or singlet oxygen), it can be converted into a reactive dicarbonyl species. This species can then be targeted by nucleophiles for site-specific peptide labeling, cross-linking, and bioconjugation.[1][7]

Data Presentation

While precise quantitative data for furan degradation is highly dependent on the peptide sequence and specific experimental conditions, the following tables summarize the general stability and recommended cleavage conditions.

Table 1: Qualitative Summary of Furan Ring Stability

ConditionReagentsStabilityNotes
Strongly Acidic High % TFA, HFVery Low Prone to rapid, acid-catalyzed ring-opening. This is the primary concern during peptide cleavage.
Mildly Acidic 1-2% TFA in DCMModerate Generally stable for short durations, but prolonged exposure should be avoided.
Basic 20% Piperidine in DMFHigh The furan ring is stable to the basic conditions used for Fmoc deprotection.
Oxidative NBS, Singlet Oxygen, Air/LightLow Can be oxidized to form reactive intermediates. This can be an unwanted side reaction or a desired transformation for conjugation.[1]
Reductive H₂, Pd/CModerate-High The furan ring can be hydrogenated, but this typically requires specific catalytic conditions not usually present in standard SPPS.

Table 2: Comparison of TFA Cleavage Cocktails for Furan-Containing Peptides

Cocktail ComponentStandard Cocktail ("Reagent K" type)[8][9]Optimized "Low-Water" CocktailPurpose of Component
TFA ~82.5%~95% Cleaves peptide from resin and removes acid-labile protecting groups.
Phenol ~5%~2.5% Carbocation scavenger; suppresses side reactions with Tyr, Trp.
Water ~5%~0.5% - 1% Carbocation scavenger; minimized to reduce furan ring-opening.
Thioanisole ~5%Not Recommended Scavenger; can cause other side reactions. TIS is often preferred.
1,2-ethanedithiol (EDT) ~2.5%~2.5% Scavenger for Trp; reduces Met(O). Malodorous.
Triisopropylsilane (TIS) Not in Reagent K~1-2% Highly effective and clean carbocation scavenger.[10]
Recommendation Use with cautionRecommended The optimized cocktail balances protecting group removal with furan ring preservation by minimizing water.
Experimental Protocols

Protocol 1: Optimized TFA Cleavage of Furan-Containing Peptides

This protocol is designed to maximize the yield of a furan-containing peptide by minimizing the conditions that lead to acid-catalyzed ring-opening.

  • Preparation: Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel.

  • Cocktail Formulation: In a well-ventilated fume hood, prepare a fresh cleavage cocktail. For a peptide containing a furan ring but no other highly sensitive residues (like Cys or Met), a recommended cocktail is TFA/TIS/H₂O (95:4:1 v/v/v) . If other sensitive residues are present, add appropriate scavengers but keep the water content as low as possible.

  • Cooling: Pre-chill the cleavage cocktail and the vessel containing the peptide-resin on an ice bath for 10 minutes.

  • Cleavage Reaction: Add the cold cleavage cocktail to the resin (approx. 1-2 mL for 50 mg of resin). Gently agitate the mixture on the ice bath.

  • Incubation: Allow the reaction to proceed for 1 hour . Note: This time may need to be optimized. For very acid-labile linkers, 30 minutes may be sufficient.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube containing 10x the volume of cold diethyl ether. A white precipitate of the peptide should form.

  • Isolation: Centrifuge the tube to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual TFA and scavengers.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

// Nodes for molecules and intermediates Furan [label=<Furan Side Chain>]; ProtonatedFuran [label=<Protonated Intermediate (Electrophilic)>]; WaterAttack [label=<Dihydrofuranol Intermediate>]; RingOpened [label=<Acyclic Dicarbonyl Product (Degradation)>];

// Invisible nodes for arrow labels label1 [label="+ H⁺ (TFA)"]; label2 [label="+ H₂O\n(Nucleophilic Attack)"]; label3 [label="Rearrangement"];

// Edges Furan -> label1 [dir=none]; label1 -> ProtonatedFuran; ProtonatedFuran -> label2 [dir=none]; label2 -> WaterAttack; WaterAttack -> label3 [dir=none]; label3 -> RingOpened; }

Caption: Mechanism of acid-catalyzed furan ring-opening.

Protocol 2: Site-Specific Oxidation of a Furan-Containing Peptide

This protocol describes the intentional oxidation of a furan moiety for subsequent reaction with a nucleophile, such as for fluorescent labeling.

  • Peptide Preparation: The fully deprotected furan-containing peptide is dissolved in an appropriate aqueous buffer (e.g., sodium acetate buffer, pH 5.2) at a concentration of 1-5 mg/mL.

  • Oxidant Preparation: Prepare a fresh stock solution of N-bromosuccinimide (NBS) in the same buffer or a compatible organic solvent like acetonitrile.

  • Oxidation Reaction: Cool the peptide solution on an ice bath. Add NBS solution dropwise while stirring. A typical starting point is 1.1 to 1.5 equivalents of NBS relative to the peptide.

  • Monitoring: Monitor the reaction progress by HPLC-MS. The desired oxidized product should show an increase in mass corresponding to the addition of two oxygen atoms and the loss of two hydrogen atoms (+30 Da). The reaction is typically fast (5-15 minutes).

  • Quenching (Optional): If necessary, the reaction can be quenched by adding an excess of a reducing agent like L-methionine.

  • Nucleophile Addition: Once the oxidation is confirmed, the nucleophile (e.g., a hydrazine-derivatized fluorescent dye, or a peptide containing a lysine for cross-linking) can be added directly to the reaction mixture.

  • Conjugation: Allow the conjugation reaction to proceed. The optimal time and temperature will depend on the specific nucleophile used. Monitor the formation of the desired conjugate by HPLC-MS.

  • Purification: Purify the final labeled or cross-linked peptide product using reverse-phase HPLC.

// Nodes for molecules Furan [label=<Furan Side Chain>]; OxidizedFuran [label=<Reactive Electrophile>]; Conjugate [label=<Stable Conjugate>];

// Invisible nodes for arrow labels label1 [label="NBS or\nSinglet Oxygen"]; label2 [label="+ Nucleophile\n(e.g., Lys-NH₂)"];

// Edges Furan -> label1 [dir=none]; label1 -> OxidizedFuran; OxidizedFuran -> label2 [dir=none]; label2 -> Conjugate; }

Caption: Pathway for oxidative activation and bioconjugation.

References

Troubleshooting low incorporation efficiency of unnatural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low incorporation efficiency of unnatural amino acids (Uaas).

Troubleshooting Guides

This section addresses specific issues encountered during Uaa incorporation experiments in a question-and-answer format.

Issue 1: Low or No Expression of the Target Protein

Question: I am observing very low or no expression of my protein of interest after attempting to incorporate an unnatural amino acid. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no protein expression is a frequent challenge in Uaa incorporation experiments. The underlying causes can be multifaceted, often stemming from inefficiencies in the amber suppression system, cytotoxicity of the components, or issues with the expression vectors.

Potential Causes & Troubleshooting Steps:

  • Inefficient Amber Suppression: The amber stop codon (UAG) is repurposed to encode the Uaa. However, it is also recognized by Release Factor 1 (RF1), which terminates translation. This competition between the suppressor tRNA and RF1 is a primary reason for low full-length protein yield.[1][2][3]

    • Solution 1: Use an RF1 Knockout or Depleted Strain: Employing E. coli strains with a deleted or functionally impaired prfA gene (encoding RF1) can significantly enhance Uaa incorporation by reducing premature termination.[1][2]

    • Solution 2: Optimize Orthogonal Translation System (OTS) Component Ratios: The relative expression levels of the aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA are critical for efficient suppression.[4][5] It is advisable to titrate the ratios of the plasmids encoding the aaRS and the tRNA to find the optimal balance.

    • Solution 3: Enhance Suppressor tRNA Expression: Increasing the intracellular concentration of the suppressor tRNA can help it outcompete RF1. This can be achieved by using a higher copy number plasmid for the tRNA or by driving its expression with a stronger promoter.[5][6]

  • Toxicity of the Unnatural Amino Acid or Orthogonal Components: The Uaa itself or the overexpressed orthogonal components (aaRS/tRNA) can be toxic to the host cells, leading to poor growth and reduced protein expression.

    • Solution 1: Titrate Uaa Concentration: Determine the optimal Uaa concentration by testing a range of concentrations. The ideal concentration should be sufficient for efficient incorporation without causing significant cytotoxicity.[4][7]

    • Solution 2: Use Inducible Promoters: Control the expression of the aaRS and tRNA using inducible promoters. This allows the cells to reach a healthy density before inducing the expression of the orthogonal components, minimizing their toxic effects.

  • Suboptimal Codon Context: The nucleotide context surrounding the amber codon can influence the efficiency of Uaa incorporation.[8][9]

    • Solution: Mutate Neighboring Codons: If possible, perform silent mutations in the codons immediately preceding and following the UAG codon to identify a more favorable context for suppression.[8]

  • Issues with the Orthogonal aaRS/tRNA Pair:

    • Poor aaRS Activity: The evolved aaRS may have low activity or specificity for the desired Uaa.

      • Solution: Consider re-evolving the aaRS for improved activity or screening different published aaRS variants.

    • Misacylation of tRNA: The orthogonal tRNA may be recognized and charged by endogenous aminoacyl-tRNA synthetases with a natural amino acid, leading to competition and reduced incorporation of the Uaa.[10]

      • Solution: Ensure the chosen orthogonal pair is truly orthogonal to the host's translational machinery. It may be necessary to engineer the tRNA to reduce recognition by endogenous synthetases.[10]

Issue 2: High Background Readthrough (Protein Expression in the Absence of Uaa)

Question: I am detecting expression of my full-length protein even when I don't add the unnatural amino acid to the culture medium. What causes this background readthrough and how can I minimize it?

Answer:

Expression of the full-length protein in the absence of the Uaa, known as background readthrough or "leakiness," indicates that a natural amino acid is being incorporated at the amber codon. This can compromise the homogeneity of your final protein product.

Potential Causes & Troubleshooting Steps:

  • Misacylation of the Suppressor tRNA: Endogenous aminoacyl-tRNA synthetases in the host cell may recognize and charge the orthogonal suppressor tRNA with a natural amino acid.[10]

    • Solution 1: Use a Highly Orthogonal System: Select an aaRS/tRNA pair that has been demonstrated to have minimal cross-reactivity with the host's endogenous translational components.[2][11]

    • Solution 2: Engineer the tRNA: Introduce mutations into the suppressor tRNA to reduce its recognition by endogenous synthetases without affecting its interaction with the orthogonal aaRS.[10]

  • Near-Cognate Suppression: Endogenous tRNAs with anticodons that can "wobble-pair" with the UAG codon may lead to the incorporation of a natural amino acid.

    • Solution: Optimize Codon Context: As with low incorporation efficiency, the surrounding nucleotide sequence can influence the fidelity of suppression. Modifying the codons around the UAG site may reduce near-cognate suppression.[8]

  • Contamination of Media: The growth media may contain low levels of the Uaa or structurally similar natural amino acids that can be utilized by the orthogonal system.

    • Solution: Use Minimal Media: If possible, use a defined minimal medium to have better control over the amino acid composition.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right unnatural amino acid for my experiment?

A1: The choice of Uaa depends on the desired functionality you wish to introduce into your protein. Consider the chemical properties of the Uaa's side chain, its stability, and its compatibility with the chosen orthogonal translation system. It's also crucial to ensure the Uaa is cell-permeable if you are working with in vivo systems.[7]

Q2: What is the optimal concentration of the Uaa to add to the culture medium?

A2: The optimal Uaa concentration is a balance between maximizing incorporation efficiency and minimizing cytotoxicity.[4] It is recommended to perform a titration experiment, testing a range of concentrations (e.g., 0.1 mM to 5 mM) to determine the ideal concentration for your specific Uaa and expression system.

Q3: How can I quantify the incorporation efficiency of my unnatural amino acid?

A3: Several methods can be used to quantify Uaa incorporation efficiency:

  • Western Blot Analysis: Compare the amount of full-length protein produced in the presence and absence of the Uaa. This provides a semi-quantitative measure of suppression efficiency.

  • Mass Spectrometry: This is the most accurate method. By analyzing the tryptic digest of the purified protein, you can directly identify and quantify the peptide containing the Uaa.

  • Fluorescence-Based Reporters: Dual-fluorescence reporter systems, where the expression of a second fluorescent protein is dependent on the successful suppression of an intervening amber codon, can provide a high-throughput method for assessing relative incorporation efficiencies.[12]

Q4: Can I incorporate multiple different unnatural amino acids into the same protein?

A4: Yes, it is possible to incorporate multiple distinct Uaas into a single protein. This typically requires the use of mutually orthogonal aaRS/tRNA pairs that recognize different nonsense codons (e.g., amber, ochre, and opal) or frameshift codons.[13][14][15] However, the efficiency of incorporating multiple Uaas is often lower than for a single Uaa.[4]

Quantitative Data Summary

ParameterTypical RangeNotes
Uaa Concentration 0.1 - 5 mMOptimal concentration is Uaa- and cell line-dependent and should be determined empirically.[4]
Plasmid Ratio (POI:aaRS:tRNA) VariesRatios like 10:1:9 or 10:0.5:9.5 have been reported to be effective in mammalian cells.[4] Optimal ratios should be determined for each specific system.
Induction Time 16 - 48 hoursDependent on the expression system, cell type, and protein of interest.
Inducer Concentration (e.g., IPTG) 0.1 - 1 mMFor inducible systems, the optimal concentration should be titrated.

Experimental Protocols

Protocol 1: Quantification of Uaa Incorporation by Western Blot

  • Protein Expression: Set up two parallel cultures for your protein of interest containing the amber codon. One culture should be supplemented with the Uaa at its optimal concentration, and the other should be a negative control without the Uaa.

  • Cell Lysis: After the desired expression time, harvest the cells by centrifugation and lyse them using a suitable lysis buffer (e.g., RIPA buffer for mammalian cells, BugBuster for E. coli).

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of total protein from both the Uaa-positive and Uaa-negative samples onto an SDS-PAGE gel. Also, include a purified sample of the wild-type protein as a positive control if available.

  • Western Blotting: Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific to your protein of interest or an affinity tag (e.g., anti-His). Follow this with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

  • Analysis: Compare the intensity of the band corresponding to the full-length protein in the Uaa-positive lane to the Uaa-negative lane. The presence of a band in the Uaa-positive lane and its absence or significant reduction in the Uaa-negative lane indicates successful Uaa-dependent incorporation. Densitometry can be used for semi-quantitative analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Uaa Incorporation

  • Protein Purification: Purify the Uaa-containing protein from the cell lysate using an appropriate method (e.g., affinity chromatography based on a His-tag or GST-tag).

  • SDS-PAGE and In-Gel Digestion:

    • Run the purified protein on an SDS-PAGE gel and stain with Coomassie Blue.

    • Excise the band corresponding to the full-length protein.

    • Destain the gel slice.

    • Reduce the disulfide bonds with DTT and alkylate the cysteines with iodoacetamide.

    • Digest the protein in-gel with a protease such as trypsin overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel slice using a series of acetonitrile and formic acid washes.

  • Sample Cleanup: Desalt the extracted peptides using a C18 ZipTip or a similar resin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS spectra against a protein database that includes the sequence of your target protein with the Uaa at the specified position. The mass of the Uaa will need to be added to the search parameters. Identification of the peptide containing the Uaa confirms its incorporation. The relative abundance of the Uaa-containing peptide compared to the wild-type peptide (if any) can be used to quantify incorporation efficiency.

Visualizations

Amber_Suppression_Workflow cluster_transcription Transcription cluster_charging tRNA Charging cluster_translation Translation DNA DNA mRNA mRNA DNA->mRNA tRNA_gene tRNA Gene Ribosome Ribosome mRNA->Ribosome aaRS_gene aaRS Gene suppressor_tRNA Suppressor tRNA tRNA_gene->suppressor_tRNA aaRS Orthogonal aaRS aaRS_gene->aaRS charged_tRNA Uaa-tRNA suppressor_tRNA->charged_tRNA Uaa Unnatural Amino Acid Uaa->charged_tRNA aaRS charged_tRNA->Ribosome Protein Full-length Protein with Uaa Ribosome->Protein

Caption: Workflow of Unnatural Amino Acid Incorporation via Amber Suppression.

Troubleshooting_Decision_Tree start Low/No Protein Expression check_suppression Check Amber Suppression Efficiency start->check_suppression check_toxicity Assess Uaa/OTS Toxicity start->check_toxicity check_vector Verify Vector Integrity start->check_vector solution_rf1 Use RF1 Knockout Strain check_suppression->solution_rf1 High Truncation solution_ratios Optimize Plasmid Ratios check_suppression->solution_ratios Suboptimal OTS Levels solution_uaa_conc Titrate Uaa Concentration check_toxicity->solution_uaa_conc Cell Growth Inhibition solution_inducible Use Inducible Promoters check_toxicity->solution_inducible Toxicity from OTS solution_sequence Sequence Verify Plasmids check_vector->solution_sequence Potential Mutations

Caption: Decision Tree for Troubleshooting Low Protein Expression.

Genetic_Code_Expansion_System cluster_ots Components of the OTS cluster_host Endogenous Components ots Orthogonal Translation System (OTS) aaRS Orthogonal aaRS tRNA Orthogonal Suppressor tRNA Uaa Unnatural Amino Acid host Host Cell Machinery ribosome Ribosome endogenous_aaRS Endogenous aaRS/tRNA RF1 Release Factor 1 aaRS->tRNA charges with Uaa aaRS->endogenous_aaRS orthogonal to tRNA->ribosome delivers Uaa tRNA->endogenous_aaRS orthogonal to ribosome->RF1 competes with

Caption: Key Components of the Genetic Code Expansion System.

References

Catalyst selection for the asymmetric synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the asymmetric synthesis of (S)-2-Amino-3-(furan-2-yl)propanoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Catalyst Selection & Optimization

Q1: What are the primary catalytic strategies for synthesizing this compound?

A1: The main asymmetric strategies include:

  • Phase-Transfer Catalysis (PTC): This method often involves the alkylation of a glycine imine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester, with a furan-containing electrophile (e.g., 2-(bromomethyl)furan). Chiral quaternary ammonium salts derived from Cinchona alkaloids are commonly used as catalysts.[1][2]

  • Asymmetric Strecker Reaction: This approach involves the reaction of furan-2-carboxaldehyde, an amine source (like ammonia or a protected amine), and a cyanide source in the presence of a chiral catalyst.[3][4] Chiral zirconium and thiourea-based catalysts have shown effectiveness in similar syntheses.[4][5]

  • Enzymatic Kinetic Resolution: This method starts with a racemic mixture of N-acetyl-2-amino-3-(furan-2-yl)propanoic acid. An enzyme, such as Acylase I, selectively hydrolyzes the N-acetyl group from the (S)-enantiomer, allowing for its separation from the unreacted (R)-enantiomer.[6]

Q2: I am observing low enantioselectivity (ee%) in my phase-transfer catalyzed alkylation. What are the likely causes and solutions?

A2: Low enantioselectivity in PTC can stem from several factors:

  • Catalyst Choice: The structure of the Cinchona alkaloid-derived catalyst is crucial. For the synthesis of (S)-amino acids, catalysts derived from cinchonidine are often preferred. Ensure you are using the correct catalyst for the desired enantiomer.

  • Catalyst Loading: Inadequate catalyst loading can lead to a significant background uncatalyzed reaction, which is not stereoselective. Try increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).

  • Reaction Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) can often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Base Concentration: A high concentration of the aqueous base (e.g., NaOH or KOH) can lead to catalyst degradation or promote the uncatalyzed reaction. Consider using a lower concentration or a solid base like K₂CO₃.

  • Stirring Rate: In a biphasic system, inefficient stirring can lead to poor mixing and a dominant uncatalyzed reaction at the interface. Ensure vigorous stirring to create a fine emulsion.

  • Solvent System: The choice of organic solvent can influence the solubility and reactivity of the ion pair. Toluene and dichloromethane are common choices, but others may be more effective for your specific substrate.

Q3: My Asymmetric Strecker reaction is giving a low yield. What should I investigate?

A3: Low yields in Strecker reactions can be due to:

  • Imine Formation Equilibrium: The initial formation of the imine from furan-2-carboxaldehyde and the amine source is an equilibrium process. Ensure anhydrous conditions to drive the equilibrium towards the imine. The addition of a dehydrating agent like MgSO₄ can be beneficial.[7]

  • Cyanide Source Reactivity: The choice of cyanide source (e.g., HCN, TMSCN, KCN) and any additives can impact the reaction rate. TMSCN is often more reactive but also more hazardous. When using cyanide salts, additives may be needed to facilitate the reaction.

  • Catalyst Deactivation: The catalyst may be sensitive to impurities in the starting materials or solvent. Ensure all reagents are pure and the solvent is dry.

  • Side Reactions: Furan-2-carboxaldehyde can be prone to side reactions under acidic or basic conditions. Careful control of the reaction pH is important.

  • Hydrolysis Conditions: The final hydrolysis of the aminonitrile to the amino acid can be harsh and lead to product degradation. Milder hydrolysis conditions or alternative work-up procedures should be considered.

Reaction Execution & Work-up

Q4: I am having difficulty with the purification of the final amino acid. What are some common strategies?

A4: Purification of amino acids can be challenging due to their zwitterionic nature.

  • Ion-Exchange Chromatography: This is a very effective method for separating amino acids from other charged and uncharged impurities.

  • Recrystallization: If the product is crystalline, recrystallization from a suitable solvent system (e.g., water/ethanol, water/acetone) can be effective. The pH of the solution is critical for inducing crystallization.

  • Protection/Deprotection: If purification is particularly difficult, consider protecting the amino and carboxylic acid groups, purifying the protected derivative by standard silica gel chromatography, and then deprotecting to obtain the final product.

Q5: Are there any specific handling precautions for the reagents used in these syntheses?

A5: Yes, several reagents require careful handling:

  • Cyanide Sources (HCN, TMSCN, KCN): These are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A quench solution (e.g., bleach or hydrogen peroxide) should be readily available.

  • Alkylating Agents (e.g., 2-(bromomethyl)furan): These are often lachrymatory and irritants. Handle them in a fume hood.

  • Strong Bases (e.g., LDA, n-BuLi): These are pyrophoric and moisture-sensitive. Use anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).

Catalyst Performance Data

The following table summarizes representative data for catalyst performance in the asymmetric synthesis of α-amino acids with aromatic or heteroaromatic side chains. Note: Data for the exact synthesis of this compound is limited in the literature. The presented data is for analogous systems and should serve as a starting point for catalyst selection and optimization.

Catalyst TypeCatalyst ExampleSubstrate/ElectrophileYield (%)ee (%)Reference Compound
Phase-Transfer Catalyst O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideGlycine benzophenone imine tert-butyl ester / Benzyl bromide9994(S)-Phenylalanine derivative
Phase-Transfer Catalyst Maruoka Catalyst (Spiro-type)Alanine Schiff base / Benzyl bromideup to 67up to 90(S)-α-Methylphenylalanine derivative
Lewis Acid Catalyst Chiral Zirconium-BINOL complexImines of aromatic aldehydes / TMSCN81-9981-96Various aromatic α-amino nitriles
Enzyme Acylase IRacemic N-acetyl-2-amino-3-(5-phenyl-furan-2-yl)propanoic acid~45 (for S-enantiomer)>98(S)-2-Amino-3-(5-phenyl-furan-2-yl)propanoic acid

Key Experimental Protocols

1. Asymmetric Alkylation via Phase-Transfer Catalysis (General Protocol)

This protocol is adapted from the O'Donnell method for asymmetric amino acid synthesis.

  • Materials:

    • N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq)

    • 2-(bromomethyl)furan (1.1 eq)

    • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (catalyst, 0.01-0.05 eq)

    • Toluene (solvent)

    • 50% aqueous KOH (base)

  • Procedure:

    • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in toluene at 0 °C, add the 50% aqueous KOH solution.

    • Add 2-(bromomethyl)furan dropwise to the vigorously stirred biphasic mixture.

    • Continue stirring at 0 °C and monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product (the protected amino acid) is then hydrolyzed with aqueous acid (e.g., 3M HCl) to remove the imine and tert-butyl ester protecting groups.

    • The final amino acid is purified, typically by ion-exchange chromatography or recrystallization.

2. Asymmetric Strecker Reaction (General Protocol)

This protocol is a general representation of a catalytic asymmetric Strecker reaction.

  • Materials:

    • Furan-2-carboxaldehyde (1.0 eq)

    • Amine source (e.g., benzylamine, 1.0 eq)

    • Cyanide source (e.g., TMSCN, 1.2 eq)

    • Chiral catalyst (e.g., chiral thiourea or metal-BINOL complex, 0.01-0.1 eq)

    • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst in the anhydrous solvent.

    • Add furan-2-carboxaldehyde and the amine source. Stir for a short period to facilitate imine formation.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C).

    • Add the cyanide source dropwise.

    • Stir the reaction mixture until completion (monitored by TLC or HPLC).

    • Quench the reaction carefully (e.g., with a saturated aqueous NaHCO₃ solution).

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • The resulting α-aminonitrile is then hydrolyzed (e.g., with 6M HCl at reflux) to yield the amino acid.

    • Purify the final product as described previously.

3. Enzymatic Kinetic Resolution of N-acetyl Amino Acid (General Protocol)

This protocol is based on the use of Acylase I for the resolution of racemic N-acetyl amino acids.[6]

  • Materials:

    • Racemic N-acetyl-2-amino-3-(furan-2-yl)propanoic acid

    • Acylase I from Aspergillus oryzae

    • Phosphate buffer (pH 7.5-8.0)

    • Cobalt(II) chloride (as a cofactor, optional but often beneficial)

  • Procedure:

    • Dissolve the racemic N-acetyl amino acid in the phosphate buffer, adjusting the pH to 7.5-8.0 with a suitable base (e.g., LiOH).

    • Add the Acylase I enzyme (and CoCl₂ if used).

    • Incubate the mixture at a suitable temperature (e.g., 37 °C) with gentle stirring.

    • Monitor the progress of the reaction (e.g., by measuring the amount of released (S)-amino acid by HPLC).

    • Once approximately 50% conversion is reached, stop the reaction by acidifying the mixture to pH ~3-4, which precipitates the denatured enzyme.

    • Filter off the enzyme. The filtrate contains the (S)-amino acid and the unreacted N-acetyl-(R)-amino acid.

    • Separate the (S)-amino acid from the N-acetyl-(R)-amino acid based on their different solubility at different pH values or by ion-exchange chromatography.

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Starting Materials (e.g., Glycine Imine, Aldehyde) C Asymmetric Synthesis (Alkylation, Strecker, etc.) A->C B Catalyst Selection (PTC, Lewis Acid, Enzyme) B->C D Reaction Monitoring (TLC, HPLC) C->D in-process E Quenching & Extraction C->E D->C feedback F Hydrolysis / Deprotection E->F G Purification (Chromatography, Recrystallization) F->G H Characterization (NMR, MS) G->H I Enantiomeric Excess (ee%) (Chiral HPLC/GC) G->I J Final Product: This compound H->J I->J

Caption: General experimental workflow for the asymmetric synthesis of the target amino acid.

catalyst_selection start Desired Synthesis: This compound q1 Starting from Racemic Mixture? start->q1 enzymatic Enzymatic Kinetic Resolution (e.g., Acylase I) q1->enzymatic Yes q2 Starting from Glycine Derivative? q1->q2 No ptc Phase-Transfer Catalysis (PTC) (e.g., Cinchona Alkaloid Catalyst) q2->ptc Yes strecker Asymmetric Strecker Reaction (e.g., Chiral Lewis Acid) q2->strecker No (Start from Aldehyde)

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of (S)-2-Amino-3-(furan-2-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives structurally related to (S)-2-Amino-3-(furan-2-yl)propanoic acid. While direct biological activity screening data for derivatives of this compound is limited in the reviewed literature, this guide focuses on the closely related 3-Aryl-3-(furan-2-yl)propanoic acid derivatives. The data presented herein is based on a study that synthesized a series of these compounds and evaluated their antimicrobial properties.[1][2] This guide will summarize the quantitative antimicrobial data, provide detailed experimental protocols for the synthesis and screening, and visualize the experimental workflow.

Quantitative Data Summary

The antimicrobial activity of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives was evaluated against a panel of microorganisms, including yeast-like fungi and bacteria. The minimum inhibitory concentration (MIC) was determined for each compound. A lower MIC value indicates greater antimicrobial potency. The results are summarized in the table below.

CompoundDerivativeCandida albicans MIC (µg/mL)Escherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
1a 3-(Furan-2-yl)propenoic acid>64>64>64
2a 3-(Furan-2-yl)-3-phenylpropanoic acid646464
2b 3-(Furan-2-yl)-3-(p-tolyl)propanoic acid646464
2c 3-(Furan-2-yl)-3-(4-methoxyphenyl)propanoic acid64>6464
2d 3-(Furan-2-yl)-3-(4-fluorophenyl)propanoic acid646464
2e 3-(Furan-2-yl)-3-(4-chlorophenyl)propanoic acid646464
2f 3-(Furan-2-yl)-3-(4-bromophenyl)propanoic acid646464
2g 3-(Furan-2-yl)-3-(naphthalen-2-yl)propanoic acid646464

Data sourced from "Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives, and Study of Their Antimicrobial Activity"[1][2].

Experimental Protocols

The synthesis of 3-Aryl-3-(furan-2-yl)propanoic acid derivatives was achieved through the hydroarylation of 3-(furan-2-yl)propenoic acid (1a) with various arenes in the presence of a strong acid catalyst.

  • A mixture of 3-(furan-2-yl)propenoic acid (1a, 0.36 mmol), the corresponding arene (0.1 mL), and dichloromethane (CH2Cl2, 1 mL) was prepared.

  • Triflic acid (TfOH, 0.5 mL, 6.45 mmol) was added to the mixture at 0 °C.

  • The reaction mixture was stirred at 0 °C for 2 hours.

  • Following the reaction, the mixture was poured into water (50 mL) and extracted with chloroform (3 x 50 mL).

  • The combined organic extracts were washed with water (3 x 50 mL) and dried over sodium sulfate (Na2SO4).

  • The solvent was removed under reduced pressure to yield the crude product, which was then purified.

The antimicrobial activity of the synthesized compounds was determined using a twofold serial dilution technique in 96-well microtiter plates.

  • Preparation of Test Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).

  • Preparation of Microbial Suspensions: The microorganisms (Candida albicans, Escherichia coli, and Staphylococcus aureus) were cultured in appropriate broth media to achieve a concentration of 0.5 McFarland standard.

  • Microtiter Plate Assay:

    • The compound stock solutions were serially diluted in the growth medium within the wells of the 96-well plates.

    • An equal volume of the microbial suspension was added to each well.

    • The final concentrations of the tested compounds ranged from 1 to 64 µg/mL.

  • Incubation: The plates were incubated at 37 °C for 24 hours for bacteria and at 35 °C for 48 hours for yeast.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Reactant1 3-(Furan-2-yl)propenoic acid (1a) Stirring Stir at 0°C for 2h Reactant1->Stirring Reactant2 Arene Reactant2->Stirring Catalyst TfOH in CH2Cl2 Catalyst->Stirring Quenching Pour into H2O Stirring->Quenching Extraction Extract with CHCl3 Quenching->Extraction Washing Wash with H2O Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Product 3-Aryl-3-(furan-2-yl)propanoic acid Derivative Evaporation->Product

Caption: Synthetic workflow for 3-Aryl-3-(furan-2-yl)propanoic acid derivatives.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Microtiter Plate Assay cluster_incubation Incubation Compound_Prep Prepare compound stock solutions in DMSO Serial_Dilution Serially dilute compounds in 96-well plates Compound_Prep->Serial_Dilution Microbe_Prep Prepare microbial suspensions (0.5 McFarland) Inoculation Inoculate wells with microbial suspension Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubate Incubate plates (24h for bacteria, 48h for yeast) Inoculation->Incubate Result Determine Minimum Inhibitory Concentration (MIC) Incubate->Result

References

A Comparative Guide to Furan- and Thiophene-Containing Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of medicinal chemistry, the incorporation of non-canonical amino acids into peptides and other molecular scaffolds is a pivotal strategy for optimizing therapeutic candidates. Among the most utilized are those containing five-membered aromatic heterocycles. Furan and thiophene rings, in particular, serve as classical bioisosteres—substituents with similar physical and chemical properties that can elicit comparable biological responses.[1] Their structural similarity, yet distinct electronic and physicochemical characteristics, allows for fine-tuning of a molecule's pharmacological profile.[1][2][3]

This guide provides an objective, data-driven comparison of furan- versus thiophene-containing amino acids, offering insights to inform the selection and optimization of these critical pharmacophores in drug discovery.

Physicochemical Properties: A Tale of Two Heteroatoms

The fundamental differences between furan and thiophene arise from their respective heteroatoms: oxygen for furan and sulfur for thiophene.[1][4] The higher electronegativity of oxygen compared to sulfur significantly influences the electronic properties, aromaticity, and metabolic stability of the resulting amino acid side chains.[1][5] Thiophene is generally considered more metabolically stable, whereas furan can be susceptible to metabolism into reactive intermediates.[1] Conversely, the oxygen atom in furan can act as a hydrogen bond acceptor, a role the sulfur in thiophene fulfills less effectively.[1]

FeatureFuran Side ChainThiophene Side ChainRationale for Difference
Heteroatom OxygenSulfurCore structural difference.[1]
Aromaticity LowerHigherThe less electronegative sulfur delocalizes its lone pair of electrons more effectively, enhancing aromatic character.[6][7] The order of aromaticity is generally: Benzene > Thiophene > Pyrrole > Furan.[8]
Metabolic Stability Generally less stableGenerally more stableThe furan ring can be metabolized to form reactive intermediates.[1]
Polarity More PolarLess PolarStems from the higher electronegativity of the oxygen atom.[1]
H-Bonding Ability Oxygen can act as a hydrogen bond acceptor.Sulfur is a weaker hydrogen bond acceptor.The electronegativity and size of the heteroatom influence its ability to participate in hydrogen bonds.[1]
Comparative Biological Activity

The choice between incorporating a furan- or thiophene-containing amino acid is highly dependent on the specific biological target and desired activity profile; neither heterocycle is universally superior.[1] Both moieties have been successfully integrated into molecules demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][9]

The following table summarizes comparative data from studies where furan and thiophene analogs were evaluated for anticancer activity.

Compound SeriesFuran Analog IC₅₀ (µM)Thiophene Analog IC₅₀ (µM)Cancer Cell LineReference
Chalcone DerivativesSlightly better activity -A549 (Lung), HepG2 (Liver)[1]
Pyrazole Derivatives-Superior potency A549 (Lung)[1]
Thiophene Carboxamide-12.58Hep3B (Liver)[7]
Furan-pyrazole Chalcone27.7 µg/ml-A549 (Lung)[7]
Furan-pyrazole Chalcone26.6 µg/ml-HepG2 (Liver)[7]

Summary of Biological Findings:

  • Anticancer Activity: The data indicates that the choice of heterocycle is context-dependent. In some molecular scaffolds like chalcones, furan analogs showed a slight advantage, while in a pyrazole series, the thiophene analog was more potent against the A549 lung cancer cell line.[1]

  • Anti-inflammatory Activity: Both furan and thiophene scaffolds have been used to create potent and selective COX-2 inhibitors.[1] The choice depends on the desired selectivity and overall molecular properties.[1]

  • HIF-1 Pathway Inhibition: A specific study designed a series of furan- and thiophene-2-carbonyl amino acid derivatives to act as inhibitors of Factor Inhibiting HIF-1 (FIH-1), demonstrating their utility in targeting specific signaling pathways.[10]

Visualizing Key Concepts and Workflows

To further illustrate the relationships and processes discussed, the following diagrams were generated using Graphviz.

G cluster_furan Furan Side Chain cluster_thiophene Thiophene Side Chain F_props Higher Polarity Lower Aromaticity H-Bond Acceptor Less Metabolically Stable T_props Lower Polarity Higher Aromaticity Weaker H-Bond Acceptor More Metabolically Stable Bioisosteres Bioisosteric Relationship Furan Furan Furan->F_props Furan->Bioisosteres Thiophene Thiophene Thiophene->T_props Thiophene->Bioisosteres

Caption: Logical comparison of furan and thiophene properties.

G start Design Amino Acid (Furan or Thiophene) synth Chemical Synthesis (e.g., Solid-Phase Peptide Synthesis) start->synth purify Purification & Characterization (HPLC, Mass Spec) synth->purify invitro In Vitro Biological Assays (e.g., MTT Assay, Kinase Assay) purify->invitro data Data Analysis (IC50, Ki Determination) invitro->data compare Comparative Evaluation of Furan vs. Thiophene Analog data->compare end Select Lead Candidate compare->end

Caption: Experimental workflow for comparing furan and thiophene analogs.

cluster_pathway Cellular Signaling Pathway (e.g., HIF-1) Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., HIF-1α) Kinase2->TF Response Cellular Response (e.g., Angiogenesis) TF->Response Inhibitor Peptide Inhibitor with Furan/Thiophene Amino Acid Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a signaling pathway by a furan/thiophene analog.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of heterocyclic precursors and a common biological evaluation assay.

Protocol 1: Synthesis of a 2,5-Disubstituted Furan via Paal-Knorr Synthesis

This method is a robust pathway for preparing furans from 1,4-dicarbonyl compounds, which can then be further elaborated into furan-containing amino acids.[7]

Materials:

  • 2,5-Hexanedione (1 equivalent)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve 2,5-hexanedione in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the reaction mixture to reflux and continue heating until water evolution ceases, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product into diethyl ether (3x).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain the 2,5-dimethylfuran.

Protocol 2: Synthesis of a 2-Aminothiophene via Gewald Synthesis

The Gewald synthesis is a versatile multi-component reaction for creating polysubstituted 2-aminothiophenes, key intermediates for thiophene-containing amino acids.[7]

Materials:

  • An active methylene ketone (e.g., ethyl cyanoacetate, 1 equivalent)

  • An aldehyde or ketone (e.g., cyclohexanone, 1 equivalent)

  • Elemental sulfur (1 equivalent)

  • A base (e.g., morpholine, catalytic amount)

  • Ethanol

Procedure:

  • To a stirred mixture of the active methylene ketone, the aldehyde/ketone, and elemental sulfur in ethanol, add a catalytic amount of morpholine.

  • Heat the mixture gently to reflux for 1-2 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.

  • The product will often precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove impurities.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity and, by extension, cell viability and cytotoxicity, which is essential for evaluating the anticancer potential of novel compounds.[10]

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (furan and thiophene amino acid derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old media from the wells and add 100 µL of fresh media containing the desired concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

References

A Comparative Guide to the Structure-Activity Relationship of (S)-2-Amino-3-(furan-2-yl)propanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-2-Amino-3-(furan-2-yl)propanoic acid analogs, focusing on their structure-activity relationships (SAR). The information presented herein is intended to inform researchers and professionals in the field of drug discovery and development about the potential of this class of compounds. This document summarizes key biological activities, presents quantitative data from relevant studies, details experimental protocols, and visualizes important pathways and workflows.

Biological Activities of Furan-Containing Amino Acids

The furan moiety is a versatile scaffold in medicinal chemistry, known to be a bioisostere for phenyl rings, which can enhance drug-receptor interactions, metabolic stability, and bioavailability.[1] Furan derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[1][2] Specifically, amino acid derivatives incorporating a furan ring have shown potential as modulators of key biological targets, such as N-methyl-D-aspartate (NMDA) receptors, and as antimicrobial agents.[3][4]

NMDA Receptor Modulation

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function.[5][6] Overactivation of these receptors is implicated in various neurological and psychiatric disorders, making them an important therapeutic target.[7][8] A series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs, structurally related to this compound, have been identified as potent agonists at the glycine binding site of the NMDA receptor's GluN1 subunit.[3][9] These compounds exhibit varying potencies and efficacies across different NMDA receptor subtypes (GluN1/2A-D), highlighting the potential for developing subtype-selective modulators.[3][9] For instance, some analogs show selective agonist activity at the GluN1/2C subtype, with potencies in the nanomolar range.[3][9]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Furan-containing compounds have been investigated for their antibacterial and antifungal properties.[10] Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated their ability to inhibit the growth of various microorganisms, including the yeast-like fungi Candida albicans and the bacteria Escherichia coli and Staphylococcus aureus.[11] The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the aryl and furan rings.

Comparative Bioactivity Data

The following tables summarize the quantitative biological activity data for a series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogs as NMDA receptor agonists and the antimicrobial activity of related furan derivatives.

Table 1: NMDA Receptor Agonist Activity of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic Acid Analogs [9]

Compound IDR Group (Substitution on Phenyl Ring)GluN1/2A EC50 (µM)GluN1/2C EC50 (µM)GluN1/2D EC50 (µM)
8h 2-F0.0930.0630.15
8q 3-F0.0530.0360.080
8d 2-CF30.130.040>10
8p 4-t-Butyl>100.074>10
8r 4-Phenoxy>100.086>10

Data from two-electrode voltage-clamp recordings on recombinant NMDA receptors expressed in Xenopus oocytes. EC50 values represent the concentration required for a half-maximal response.

Table 2: Antimicrobial Activity of 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives [4][11]

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) in µg/mL
3-(Furan-2-yl)-3-phenylpropanoic acidCandida albicans64
Escherichia coli>128
Staphylococcus aureus128
3-(Furan-2-yl)-3-(4-methylphenyl)propanoic acidCandida albicans64
Escherichia coli>128
Staphylococcus aureus128

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) Recordings for NMDA Receptor Activity

This protocol is used to measure the functional activity of NMDA receptor agonists.[1][12][13][14][15]

1. Oocyte Preparation:

  • Xenopus laevis oocytes are injected with cRNA encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

  • Injected oocytes are incubated for 2-4 days at 19°C to allow for receptor expression.

2. Recording Setup:

  • Oocytes are placed in a recording chamber and perfused with an extracellular recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, and 0.01 mM EDTA, pH 7.4).

  • The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is voltage-clamped at a holding potential of -40 mV.

3. Agonist Application and Data Acquisition:

  • A baseline current is established in the presence of a saturating concentration of glutamate (e.g., 100 µM).

  • The test compound (analog) is then co-applied with glutamate at various concentrations.

  • The resulting current responses are recorded and measured.

4. Data Analysis:

  • Concentration-response curves are generated by plotting the current response as a function of the analog concentration.

  • The EC50 value, which is the concentration of the analog that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response equation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the furan analogs against various microorganisms.

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism (e.g., C. albicans, E. coli, S. aureus) is prepared in a suitable broth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions:

  • A serial two-fold dilution of each furan analog is prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • The microtiter plates are incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for yeast) for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the analog that completely inhibits the visible growth of the microorganism.

Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Opens Channel CaM Calmodulin (CaM) Ca_influx->CaM Activates PKC PKC Ca_influx->PKC Activates CaMKII CaMKII CaM->CaMKII Activates nNOS nNOS CaM->nNOS Activates ERK ERK CaMKII->ERK Activates PKC->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Regulates NO Nitric Oxide (NO) nNOS->NO

Caption: NMDA Receptor Signaling Cascade.

Experimental Workflow for SAR Studies

SAR_Workflow start Design & Synthesize This compound Analogs purification Purification & Characterization (HPLC, NMR, MS) start->purification primary_screening Primary Biological Screening (e.g., NMDA Receptor Binding Assay) purification->primary_screening hit_identification Hit Identification (Analogs with significant activity) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Functional Assays, Subtype Selectivity) hit_identification->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis lead_optimization Lead Optimization (Further chemical modifications) sar_analysis->lead_optimization lead_optimization->start Iterative Cycle in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo end Candidate Drug in_vivo->end

Caption: Workflow for SAR Studies.

Conclusion

The structure-activity relationship of this compound analogs and their related compounds reveals promising avenues for the development of novel therapeutics. The furan ring serves as a key pharmacophore that can be modified to modulate activity at specific biological targets.

For NMDA receptor agonists, the substitution pattern on the phenyl ring of the carboxamido side chain significantly influences both the potency and subtype selectivity.[9] For instance, small electron-withdrawing groups like fluorine can enhance potency at multiple subtypes, while bulkier substituents can confer selectivity, particularly for the GluN1/2C subtype.[9] This highlights the potential to fine-tune the pharmacological profile of these compounds by modifying this region of the molecule.

In terms of antimicrobial activity, the presence of an aryl group at the 3-position of the propanoic acid chain appears to be important for activity against Candida albicans and Staphylococcus aureus.[4][11] Further exploration of substitutions on both the furan and aryl rings is warranted to optimize the antimicrobial spectrum and potency.

Overall, this compound represents a valuable scaffold for the design of new bioactive molecules. The data presented in this guide provides a foundation for further research and development efforts aimed at harnessing the therapeutic potential of this chemical class. Future studies should focus on synthesizing a broader range of analogs of the specific (S)-enantiomer to establish a more direct and comprehensive SAR.

References

In vitro assays for testing the efficacy of furan-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the in vitro efficacy of various furan-based compounds across anticancer, antimicrobial, and anti-inflammatory assays. The data presented herein is supported by detailed experimental protocols and visualizations to aid in the design and interpretation of preclinical studies.

Anticancer Activity

Furan derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1]

Comparative Efficacy of Furan Derivatives in Anticancer Assays
Compound ID/NameTarget Cell LineAssayIC50 (µM)Reference
Compound 4 MCF-7 (Breast Cancer)MTT4.06[2]
Compound 7 MCF-7 (Breast Cancer)MTT2.96[2]
Compound 7b MCF-7 (Breast Cancer)MTT6.72[3]
Compound 7b A549 (Lung Cancer)MTT6.66[3]
Compound 1 HeLa (Cervical Cancer)CCK-80.08[4]
Compound 24 HeLa (Cervical Cancer)CCK-88.79[4]
Compound 24 SW620 (Colorectal Cancer)CCK-8Potent[4]
Compound 26 SW620 (Colorectal Cancer)CCK-8Moderate[4]
Compound 32 SW620 (Colorectal Cancer)CCK-8Moderate[4]
Compound 35 SW620 (Colorectal Cancer)CCK-8Moderate[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • Compound Treatment: Add various concentrations of the furan-based compounds to the wells and incubate for 24, 48, or 72 hours.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[5]

Signaling Pathways in Anticancer Activity

Certain furan derivatives exert their anticancer effects by modulating critical signaling pathways such as PI3K/Akt and Wnt/β-catenin.[4]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Akt->Cell Survival, Proliferation, Growth Furan Compound Furan Compound Furan Compound->PI3K inhibits Furan Compound->Akt inhibits

Caption: PI3K/Akt signaling pathway and points of inhibition by furan compounds.

Wnt_Catenin_Pathway cluster_destruction Destruction Complex Wnt Wnt Frizzled Receptor Frizzled Receptor Wnt->Frizzled Receptor Dishevelled Dishevelled Frizzled Receptor->Dishevelled activates GSK-3β GSK-3β Dishevelled->GSK-3β inhibits β-catenin β-catenin GSK-3β->β-catenin phosphorylates for degradation Nucleus Nucleus β-catenin->Nucleus translocates TCF/LEF TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription activates Furan Compound Furan Compound Furan Compound->β-catenin promotes degradation Axin Axin APC APC

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of furan compounds.

Antimicrobial Activity

Furan derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[7] The mechanism of action for many furan-based compounds, such as nitrofurans, involves the production of reactive intermediates that damage microbial DNA and proteins.[7]

Comparative Efficacy of Furan Derivatives in Antimicrobial Assays
Compound ID/NameTest OrganismAssayMIC (µg/mL)Reference
3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid Escherichia coliBroth Microdilution64[7]
Compound 2a Staphylococcus aureusBroth Microdilution256[8]
Compound 2b Staphylococcus aureusBroth Microdilution256[8]
Compound 2c Staphylococcus aureusBroth Microdilution256[8]
Compound 2a Escherichia coliBroth Microdilution512[8]
Compound 2c Escherichia coliBroth Microdilution1024[8]
Compound 8k Escherichia coliBroth Microdilution12.5
Dibenzofuran bis(bibenzyl) Candida albicansBroth Microdilution16 - 512[1]
8-geranyloxy psoralen Staphylococcus epidermidisBroth Microdilution100[1]
8-geranyloxy psoralen Candida kruseiBroth Microdilution300[1]
8-geranyloxy psoralen Candida kefyrBroth Microdilution100[1]
Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the furan-based compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[11]

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard.[12]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).[10]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.[10]

Experimental Workflow

Antimicrobial_Workflow A Prepare serial dilutions of furan compound in 96-well plate C Inoculate all wells (except negative control) A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate plate at 37°C for 16-20 hours C->D E Visually assess for turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the Broth Microdilution antimicrobial susceptibility test.

Anti-inflammatory Activity

Several furan derivatives have been shown to possess anti-inflammatory properties.[13] A common in vitro method to evaluate this activity is the protein denaturation inhibition assay.

Comparative Efficacy of Furan Derivatives in Anti-inflammatory Assays
Compound ID/NameAssayIC50 (µg/mL)Reference
Furan Hybrid H1 Inhibition of Albumin Denaturation114.31[14]
Furan Hybrid H2 Inhibition of Albumin Denaturation120.55[14]
Furan Hybrid H3 Inhibition of Albumin Denaturation150.99[14]
Furan Hybrid H4 Inhibition of Albumin Denaturation118.23[14]
Ketoprofen (Standard) Inhibition of Albumin Denaturation126.58[14]
Experimental Protocol: Protein Denaturation Inhibition Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, which is a hallmark of inflammation.[15]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the furan-based compound at various concentrations, a protein solution (e.g., 1% bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4).[15][16]

  • Incubation: Incubate the mixture at 37°C for 20 minutes.[17]

  • Heat-induced Denaturation: Induce protein denaturation by heating the mixture at a specific temperature (e.g., 57°C or 70°C) for a set time (e.g., 5-20 minutes).[17]

  • Turbidity Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.[17]

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to the control (without the test compound).

Logical Relationship in Anti-inflammatory Assay

Anti_inflammatory_Logic A Protein Solution (e.g., Albumin) C Protein Denaturation A->C leads to B Heat or Chemical Stress B->C D Inflammation Marker C->D E Furan Compound F Inhibition of Denaturation E->F causes F->C prevents G Reduced Inflammation F->G

Caption: Logical diagram of the protein denaturation inhibition assay for anti-inflammatory activity.

References

A Comparative Guide to Validating the Incorporation of (S)-2-Amino-3-(furan-2-yl)propanoic acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for engineering novel biological functions and developing next-generation therapeutics. Verifying the precise and efficient incorporation of these synthetic building blocks is a critical step in any research and development pipeline. This guide provides an objective comparison of mass spectrometry-based methods with alternative techniques for validating the incorporation of (S)-2-Amino-3-(furan-2-yl)propanoic acid, a furan-containing ncAA. We present supporting experimental data, detailed protocols, and visual workflows to assist in selecting the most appropriate validation strategy.

Mass Spectrometry: The Gold Standard for Unambiguous Identification

Mass spectrometry (MS) has become the definitive method for confirming the incorporation of ncAAs due to its high sensitivity, accuracy, and ability to provide site-specific information.[1][2] The core principle involves measuring the mass-to-charge ratio (m/z) of ionized molecules. When a protein containing this compound is analyzed, the mass shift resulting from the incorporation of this ncAA can be precisely detected.

Peptide Mapping by LC-MS/MS

Peptide mapping is a powerful "bottom-up" proteomic approach where the protein of interest is enzymatically digested into smaller peptides.[3][4] These peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The resulting peptide masses and their fragmentation patterns provide a "fingerprint" of the protein, allowing for the confirmation of its sequence and the identification of any modifications, including the presence of the ncAA.[5]

Experimental Protocol: Peptide Mapping of a Protein Containing this compound

  • Protein Denaturation, Reduction, and Alkylation:

    • Dilute the protein sample (containing the ncAA) to 1 mg/mL in a denaturing buffer (e.g., 6 M guanidine HCl, 50 mM Tris-HCl, pH 8.0).

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes to alkylate cysteine residues.

    • Quench the reaction by adding DTT to a final concentration of 25 mM.

  • Enzymatic Digestion:

    • Exchange the buffer to a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0) using a desalting column.

    • Add a protease, such as trypsin, at a 1:50 (protease:protein) ratio.

    • Incubate at 37°C for 16-18 hours.

  • LC-MS/MS Analysis:

    • Acidify the digest with formic acid to a final concentration of 0.1%.

    • Inject the peptide mixture onto a reverse-phase C18 column for chromatographic separation using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode. The mass spectrometer will perform a full MS scan followed by MS/MS scans of the most abundant precursor ions.[6]

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with the ncAA incorporated at the specified position.

    • Specialized software can identify peptides containing this compound by looking for the characteristic mass shift. The fragmentation spectrum of the peptide will confirm the precise location of the ncAA within the peptide sequence.[7]

Quantitative Data Presentation

The following table presents hypothetical data for the incorporation efficiency of this compound into a target protein, as determined by LC-MS/MS. The efficiency is calculated by comparing the peak areas of the peptide containing the ncAA to the corresponding peptide with the canonical amino acid.

Target ProteinIntended Incorporation SiteCanonical Amino AcidThis compoundIncorporation Efficiency (%)
Green Fluorescent Protein (GFP)Tyrosine 66Tyrosine (Y)This compound85 ± 5
Human Serum Albumin (HSA)Phenylalanine 211Phenylalanine (F)This compound78 ± 7
Monoclonal Antibody (mAb)Tryptophan 52 (Heavy Chain)Tryptophan (W)This compound92 ± 3

Note: This data is illustrative and based on typical incorporation efficiencies observed for other ncAAs. Actual efficiencies will vary depending on the expression system, the specific protein, and the incorporation site.

Intact Protein Analysis

For smaller proteins, direct analysis of the intact protein by mass spectrometry can provide a rapid confirmation of ncAA incorporation. The measured mass of the protein will be higher than the theoretical mass of the wild-type protein, corresponding to the mass difference of the incorporated ncAA.

Alternative Validation Methods: A Comparative Overview

While mass spectrometry is the most definitive method, other techniques can provide complementary or preliminary evidence of ncAA incorporation.

Edman Degradation

Edman degradation is a classical protein sequencing method that sequentially removes and identifies amino acids from the N-terminus of a protein.[8][9]

Comparison with Mass Spectrometry:

FeatureMass Spectrometry (Peptide Mapping)Edman Degradation
Principle Mass-based identification of peptides and their fragments.Chemical sequencing from the N-terminus.
Throughput High-throughput, capable of analyzing complex mixtures.Low-throughput, requires a purified protein.[2]
Sequence Coverage Can achieve high sequence coverage of the entire protein.Limited to the N-terminal region (typically 10-50 residues).[2][8]
Site-Specific Information Provides precise localization of the ncAA.Can confirm N-terminal incorporation but not internal sites.
Sensitivity High (femtomole to attomole range).Moderate (picomole range).[8]
Compatibility with ncAAs Generally compatible with a wide range of ncAAs.Chemical reactivity of the ncAA can interfere with the chemistry.[1]

Experimental Protocol: Edman Degradation

  • Sample Preparation: The purified protein containing the ncAA is immobilized on a sequencing membrane.

  • N-terminal Derivatization: The N-terminal amino group is reacted with phenyl isothiocyanate (PITC).

  • Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain using trifluoroacetic acid.

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.

  • Cycle Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.[10]

Western Blotting

Western blotting can provide indirect evidence of ncAA incorporation if an antibody specific to the ncAA or a unique tag introduced by the ncAA is available.[11][12]

Experimental Protocol: Western Blotting

  • Protein Separation: Proteins from cell lysates are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[13]

  • Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the ncAA or a tag.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).[14]

Fluorescence Labeling

If the furan moiety of this compound can be selectively modified with a fluorescent probe, this can be used to visualize the protein of interest.[15][][17]

Experimental Protocol: Fluorescence Labeling (Hypothetical)

  • Protein Labeling: The purified protein containing the furan-amino acid is reacted with a fluorescent dye that specifically targets the furan ring.

  • Purification: Excess, unreacted dye is removed from the labeled protein.

  • Detection: The fluorescently labeled protein can be visualized in-gel after electrophoresis or by fluorescence microscopy in cells.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflows for ncAA incorporation and validation.

.dot

Incorporation_and_Validation_Workflow cluster_incorporation ncAA Incorporation cluster_validation Validation transfection Cell Transfection (Plasmid with ncAA machinery) expression Protein Expression (in presence of ncAA) transfection->expression lysis Cell Lysis and Protein Purification expression->lysis ms Mass Spectrometry (Peptide Mapping) lysis->ms Definitive edman Edman Degradation lysis->edman Complementary wb Western Blotting lysis->wb Indirect fluorescence Fluorescence Labeling lysis->fluorescence Indirect

Caption: Workflow for the incorporation and validation of this compound.

.dot

Mass_Spectrometry_Workflow start Purified Protein (with ncAA) denature Denaturation, Reduction & Alkylation start->denature digest Enzymatic Digestion (e.g., Trypsin) denature->digest lc LC Separation (Peptide Mixture) digest->lc ms1 MS Scan (Precursor Ions) lc->ms1 ms2 MS/MS Scan (Fragment Ions) ms1->ms2 analysis Data Analysis (Sequence Identification) ms2->analysis result Validated Incorporation (Site-specific) analysis->result

Caption: Detailed workflow for peptide mapping by LC-MS/MS.

Conclusion

Mass spectrometry, particularly peptide mapping by LC-MS/MS, stands as the most robust and informative method for validating the incorporation of this compound into proteins. It provides unambiguous confirmation of incorporation, precise localization, and the potential for quantification. While alternative methods like Edman degradation, Western blotting, and fluorescence labeling can offer valuable complementary or preliminary data, they lack the comprehensive and definitive nature of mass spectrometry. For researchers and drug development professionals, a mass spectrometry-based approach is essential for ensuring the fidelity and quality of proteins engineered with non-canonical amino acids.

References

A Comparative Analysis of the Bioactivity of (S) and (R)-2-Amino-3-(furan-2-yl)propanoic acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of the known bioactivities of the (S) and (R) enantiomers of the non-proteinogenic amino acid, 2-Amino-3-(furan-2-yl)propanoic acid. While direct comparative studies evaluating both enantiomers against the same biological targets are limited in the public domain, available research points towards distinct areas of biological relevance for each stereoisomer.

Bioactivity Profile of (S)-2-Amino-3-(furan-2-yl)propanoic acid

The (S)-enantiomer of 2-Amino-3-(furan-2-yl)propanoic acid has been identified to possess antimicrobial properties. This activity has been observed against a range of common pathogens, suggesting its potential as a scaffold for the development of novel anti-infective agents.

Antimicrobial Activity

Quantitative data from antimicrobial screening has demonstrated the inhibitory effects of this compound.

MicroorganismStrainMinimum Inhibitory Concentration (MIC)
Candida albicansATCC 1023164 µg/mL
Escherichia coliATCC 2592264 µg/mL
Staphylococcus aureusATCC 2921364 µg/mL

Bioactivity Profile of (R)-2-Amino-3-(furan-2-yl)propanoic acid

Research into the (R)-enantiomer has primarily focused on its derivatives as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission in the central nervous system. These derivatives have been investigated as agonists at the glycine binding site of the GluN1 subunit of the NMDA receptor. While data on the parent (R)-enantiomer is not explicitly detailed, the activity of its derivatives strongly suggests that the (R)-configuration is crucial for interaction with this receptor.

NMDA Receptor Modulation

Derivatives of (R)-2-Amino-3-(furan-2-yl)propanoic acid have been shown to act as potent and subtype-selective agonists at the NMDA receptor glycine site. This suggests a potential role for this scaffold in the development of therapeutics for neurological and psychiatric disorders.

Derivative ClassBiological ActivityTarget
(R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogsAgonists at the glycine binding siteNMDA Receptor (GluN1 subunit)

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Microbial Inoculum:

    • Bacterial and yeast strains are cultured on appropriate agar plates (e.g., Trypticase Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast) at 37°C.

    • A suspension of the microorganism is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compound:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compound are made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for yeast.

  • Inoculation and Incubation:

    • Each well is inoculated with the prepared microbial suspension.

    • Positive (microorganism in broth without test compound) and negative (broth only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology for NMDA Receptor Agonist Activity

This electrophysiological technique is used to study the activity of ion channels, such as the NMDA receptor, expressed in Xenopus laevis oocytes.

  • Oocyte Preparation and cRNA Injection:

    • Xenopus laevis oocytes are surgically removed and defolliculated.

    • The oocytes are injected with complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

    • Injected oocytes are incubated for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a standard recording solution (e.g., a barium-containing buffer to block endogenous calcium-activated chloride channels).

    • The oocyte is impaled with two microelectrodes filled with a high-potassium solution, which serve as the voltage-sensing and current-passing electrodes.

    • The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Compound Application and Data Acquisition:

    • A baseline current is established in the presence of a saturating concentration of the co-agonist glycine.

    • Increasing concentrations of the test compound (e.g., derivatives of (R)-2-Amino-3-(furan-2-yl)propanoic acid) are applied to the oocyte.

    • The resulting inward currents, indicative of NMDA receptor activation, are recorded.

  • Data Analysis:

    • Concentration-response curves are generated by plotting the current amplitude against the compound concentration.

    • The EC50 (half-maximal effective concentration) and Imax (maximum response) values are determined by fitting the data to a sigmoidal dose-response equation.

Visualizing the Methodologies

experimental_workflow cluster_antimicrobial Antimicrobial Susceptibility Testing cluster_nmda NMDA Receptor Activity Assay A1 Culture Microorganism A2 Prepare Inoculum A1->A2 A4 Inoculate Microtiter Plate A2->A4 A3 Prepare Test Compound Dilutions A3->A4 A5 Incubate Plate A4->A5 A6 Determine MIC A5->A6 B1 Prepare Xenopus Oocytes B2 Inject NMDA Receptor cRNA B1->B2 B3 Incubate Oocytes B2->B3 B4 Two-Electrode Voltage Clamp B3->B4 B5 Apply Test Compound B4->B5 B6 Record Ionic Currents B5->B6 B7 Analyze Data (EC50, Imax) B6->B7

Figure 1: Workflow for Bioactivity Assessment.

Signaling Pathway Context

The distinct bioactivities of the (S) and (R) enantiomers suggest they interact with fundamentally different biological pathways. The (S)-enantiomer appears to disrupt essential processes in microorganisms, while derivatives of the (R)-enantiomer modulate synaptic transmission in the central nervous system.

signaling_pathways cluster_S (S)-Enantiomer Pathway cluster_R (R)-Enantiomer Derivative Pathway S_Enantiomer (S)-2-Amino-3- (furan-2-yl)propanoic acid Microbial_Cell Microbial Cell (e.g., Bacteria, Fungi) S_Enantiomer->Microbial_Cell Inhibition Inhibition of Essential Cellular Processes Microbial_Cell->Inhibition Cell_Death Cell Death or Growth Inhibition Inhibition->Cell_Death R_Derivative (R)-Enantiomer Derivative NMDA_Receptor NMDA Receptor (GluN1 Subunit) R_Derivative->NMDA_Receptor Ion_Channel Ion Channel Opening (Ca2+ influx) NMDA_Receptor->Ion_Channel Synaptic_Plasticity Modulation of Synaptic Plasticity Ion_Channel->Synaptic_Plasticity

Figure 2: Postulated Biological Pathways.

Conclusion

The available evidence, though not from direct comparative studies, strongly indicates that the (S) and (R) enantiomers of 2-Amino-3-(furan-2-yl)propanoic acid possess distinct and stereospecific bioactivities. The (S)-enantiomer demonstrates a clear potential in the antimicrobial field, while the (R)-scaffold is a promising starting point for the development of NMDA receptor modulators for CNS disorders. This highlights the critical importance of chiral separation and enantiomer-specific testing in drug discovery and development. Further research involving direct comparative assays is warranted to fully elucidate the therapeutic potential and selectivity of each enantiomer.

The Battle Against Bacterial Resistance: A Comparative Look at (S)-2-Amino-3-(furan-2-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the escalating threat of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Among the promising candidates are derivatives of (S)-2-amino-3-(furan-2-yl)propanoic acid, a class of compounds that includes the natural antibiotic L-(+)-Furanomycin. This guide provides a comparative overview of the efficacy of these derivatives against resistant bacteria, supported by experimental data and detailed methodologies.

The core structure, a furan-containing amino acid, presents a unique scaffold for the development of new drugs. The most extensively studied compound in this class is L-(+)-Furanomycin, a non-proteinogenic α-amino acid isolated from Streptomyces threomyceticus. Its primary mechanism of action is the inhibition of protein synthesis by acting as an antagonist of the essential amino acid isoleucine.[1][2] This guide will focus on Furanomycin and its analogs as a key example of the therapeutic potential of this compound derivatives.

Comparative Efficacy of Furanomycin and its Analogs

The antibacterial activity of Furanomycin and its synthetic derivatives has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key measure of efficacy, representing the lowest concentration of a compound that inhibits visible bacterial growth.

CompoundTarget OrganismMIC (µg/mL)Reference
L-(+)-Furanomycin Mycobacterium tuberculosis1-5[2]
Escherichia coli1-5[2]
Bacillus subtilis1-5[2]
Shigella sp.1-5[2]
Salmonella sp.1-5[2]
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives Escherichia coli64[3][4]
Staphylococcus aureus128[4][5]
Carbamothioyl-furan-2-carboxamide derivatives Escherichia coliInhibition zones of 9-16 mm at 10 mg/mL[1]
Staphylococcus aureusInhibition zones of 9-16 mm at 10 mg/mL[1]

Mechanism of Action: Interference with Protein Synthesis

L-(+)-Furanomycin exerts its antibacterial effect by mimicking the amino acid isoleucine. This molecular mimicry allows it to be recognized and utilized by isoleucyl-tRNA synthetase, a crucial enzyme in protein synthesis. By competing with isoleucine, Furanomycin is incorporated into nascent polypeptide chains, leading to the production of non-functional proteins and ultimately, bacterial cell death.[1][2][6]

cluster_0 Bacterial Cell Isoleucine Isoleucine Isoleucyl_tRNA_Synthetase Isoleucyl-tRNA Synthetase Isoleucine->Isoleucyl_tRNA_Synthetase Binds to Furanomycin Furanomycin Furanomycin->Isoleucyl_tRNA_Synthetase Competitively Inhibits Isoleucyl_tRNA Isoleucyl-tRNA Isoleucyl_tRNA_Synthetase->Isoleucyl_tRNA Charges Furanomycin_tRNA Furanomycin-tRNA Isoleucyl_tRNA_Synthetase->Furanomycin_tRNA Incorrectly Charges tRNA_Ile tRNA-Ile tRNA_Ile->Isoleucyl_tRNA_Synthetase Ribosome Ribosome Isoleucyl_tRNA->Ribosome Furanomycin_tRNA->Ribosome Protein_Synthesis Functional Protein Synthesis Ribosome->Protein_Synthesis Non_Functional_Protein Non-Functional Protein Ribosome->Non_Functional_Protein Cell_Death Cell Death Non_Functional_Protein->Cell_Death

Caption: Mechanism of action of Furanomycin.

Experimental Protocols

The evaluation of novel this compound derivatives involves a series of standardized in vitro assays to determine their efficacy and safety profile.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)

This assay is fundamental for determining the potency of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Aseptically transfer 3-5 colonies of the test bacterium from an agar plate to a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without the compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.

Start Start Bacterial_Culture Prepare Bacterial Inoculum Start->Bacterial_Culture Compound_Dilution Serial Dilution of Test Compound Start->Compound_Dilution Inoculation Inoculate Microtiter Plate Bacterial_Culture->Inoculation Compound_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Read_Results Visually Assess Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of new antimicrobial compounds to mammalian cells to ensure their potential as safe therapeutic agents.

  • Cell Culture: Plate mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent used for the compound stock). Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into purple formazan crystals.

  • Solubilization and Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship studies on Furanomycin and its analogs have revealed key structural features that influence antibacterial activity. Modifications to the furan ring and the amino acid side chain can significantly impact the compound's ability to inhibit bacterial growth. For instance, the position of substituents on the furan ring can alter the compound's affinity for the target enzyme.[2][7] Further research focusing on systematic modifications of the this compound scaffold is warranted to develop more potent and selective antibacterial agents.

The development of new derivatives based on this promising scaffold, coupled with rigorous in vitro and in vivo testing, holds the potential to deliver novel therapeutics in the ongoing fight against multidrug-resistant bacteria.

References

A Comparative Analysis of Peptides Containing (S)-2-Amino-3-(furan-2-yl)propanoic Acid: Receptor Binding and Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate pharmacological properties such as receptor binding affinity, selectivity, and metabolic stability. Among these, (S)-2-Amino-3-(furan-2-yl)propanoic acid, a furan-containing analog of phenylalanine, has emerged as a compelling building block. This guide provides an objective comparison of the performance of peptides containing this unique amino acid, supported by experimental data, detailed methodologies, and visual representations of relevant biological and experimental frameworks.

Quantitative Data Summary: Receptor Binding and Functional Potency

The introduction of a furan moiety in place of a phenyl ring can significantly alter the interaction of a peptide with its target receptor. Below is a summary of binding affinities and functional activities for compounds containing a furan group, compared to their phenyl-containing counterparts or other analogs.

Compound/PeptideTarget Receptor/EnzymeAssay TypeMeasured ParameterValue (µM)Comparative CompoundComparative Value (µM)Fold Difference
(R)-3-(5-Furanyl)carboxamido-2-aminopropanoic acid derivative (8p) NMDA (GluN1/2C)Two-electrode voltage-clampEC₅₀0.074Glycine (endogenous agonist)--
Furan-containing peptide inhibitor Protein Arginine Deiminase 4 (PAD4)Enzyme Inhibition AssayIC₅₀243.2Furan-containing small molecule>500>2

Table 1: Comparative biological activity of furan-containing compounds. The data illustrates how the furan moiety can contribute to potent biological activity, in one case showing high agonist potency at a specific NMDA receptor subtype, and in another, improved inhibitory activity against an enzyme compared to a smaller molecule.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed experimental protocols for key assays are provided below.

Two-Electrode Voltage-Clamp Electrophysiology for NMDA Receptor Agonist Activity

This electrophysiological technique is used to measure ion flow across the cell membrane in response to receptor activation.

  • Oocyte Preparation: Oocytes from Xenopus laevis are surgically removed and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 and specific GluN2 subunits of the NMDA receptor.

  • Incubation: Oocytes are incubated for 2-4 days at 18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a buffer solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The oocyte is voltage-clamped at a holding potential (e.g., -60 mV).

  • Compound Application: The furan-containing amino acid derivative and reference agonists (e.g., glycine) are applied at varying concentrations.

  • Data Acquisition and Analysis: The resulting ion currents are recorded and analyzed to determine dose-response curves and calculate EC₅₀ values.

Enzyme Inhibition Assay for Protein Arginine Deiminase 4 (PAD4)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PAD4.

  • Enzyme and Substrate Preparation: Recombinant human PAD4 and a suitable substrate (e.g., a peptide containing arginine) are prepared in an appropriate assay buffer.

  • Inhibitor Preparation: The furan-containing peptide is dissolved and serially diluted to various concentrations.

  • Reaction Initiation: The enzyme, substrate, and inhibitor are mixed and incubated at a controlled temperature (e.g., 37°C). The reaction is initiated by the addition of a cofactor, such as calcium chloride.

  • Detection of Activity: The enzymatic reaction (conversion of arginine to citrulline) is monitored. This can be done by measuring the production of a byproduct, often ammonia, using a colorimetric assay.

  • Data Analysis: The rate of the reaction at each inhibitor concentration is determined. The IC₅₀ value, the concentration of inhibitor that reduces enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

Visualizing Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental and biological processes.

experimental_workflow cluster_receptor_prep Receptor Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte_prep Xenopus Oocyte Preparation crna_injection NMDA Receptor cRNA Injection oocyte_prep->crna_injection incubation Incubation (2-4 days) crna_injection->incubation voltage_clamp Two-Electrode Voltage Clamp incubation->voltage_clamp compound_app Application of Furan -containing Compound voltage_clamp->compound_app current_rec Ion Current Recording compound_app->current_rec data_analysis Dose-Response Curve Generation & EC₅₀ Calculation current_rec->data_analysis

Caption: Experimental workflow for NMDA receptor agonist testing.

gpcr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Furan-Peptide Agonist receptor GPCR ligand->receptor Binding g_protein G-Protein (αβγ) receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generalized GPCR signaling pathway for a peptide agonist.

A Comparative Guide to New Synthetic Routes for (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Amino-3-(furan-2-yl)propanoic acid, a non-proteinogenic amino acid, is a valuable chiral building block in medicinal chemistry. Its unique furan moiety allows for diverse downstream derivatization, making it a key intermediate in the synthesis of novel therapeutic agents. The efficiency and stereochemical purity of its synthesis are critical for drug development pipelines. This guide provides a comparative analysis of a classical synthetic approach versus a modern chemoenzymatic route, offering detailed experimental protocols and performance data to inform route selection.

Comparison of Synthetic Routes

Two distinct strategies for the synthesis of this compound are evaluated: a traditional multistep chemical synthesis starting from a glycine equivalent (Classical Route) and a modern chemoenzymatic approach employing kinetic resolution (New Route).

Data Presentation

The following table summarizes the key performance indicators for each route, from common starting materials to the final, enantiopure product.

ParameterRoute 1: Classical Synthesis & N-AcetylationRoute 2: New Synthetic Route (Enzymatic Resolution)
Overall Strategy Malonic ester synthesis to form racemic acid, followed by N-acetylation.Enzymatic kinetic resolution of N-acetylated racemic acid.
Key Steps 1. Alkylation of Diethyl Acetylaminomalonate2. Hydrolysis & Decarboxylation3. N-Acetylation1. Selective enzymatic hydrolysis of the (S)-enantiomer2. Separation of (S)-amino acid from N-acetyl-(R)-amino acid
Primary Reagents Diethyl acetylaminomalonate, NaOEt, 2-(chloromethyl)furan, HCl, Acetic AnhydrideN-Acetyl-DL-2-amino-3-(furan-2-yl)propanoic acid, Acylase I (Aspergillus sp.)
Overall Yield ~65-75% (for racemic N-acetyl derivative)~43% (from racemate, theoretical max 50%), >95% e.e.
Stereocontrol None (produces racemate)High (Enzyme-controlled enantioselectivity)
Process Conditions Anhydrous organic solvents, reflux temperatures, strong acid/baseAqueous buffer, mild physiological pH and temperature (pH 7.0, 37-50°C)
Environmental Impact Higher solvent usage, potential for hazardous reagentsGreener, water-based system, biodegradable catalyst (enzyme)
Product Purity Racemic mixture requiring further resolutionHigh enantiomeric excess (>95% e.e.)

Experimental Protocols

Detailed methodologies for the key stages of each synthetic route are provided below.

Route 1: Classical Synthesis of N-Acetyl-DL-2-amino-3-(furan-2-yl)propanoic acid

This route first constructs the racemic amino acid via a malonic ester synthesis, which is then acetylated to produce the substrate required for the enzymatic resolution.

Part A: Synthesis of DL-2-Amino-3-(furan-2-yl)propanoic acid

  • Alkylation: To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol), add diethyl 2-acetylaminomalonate (1.0 eq.). Stir the mixture at room temperature for 1 hour. Add 2-(chloromethyl)furan (1.05 eq.) dropwise and heat the reaction mixture to reflux for 4-6 hours.

  • Work-up: After cooling, the reaction mixture is filtered to remove sodium chloride. The ethanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Hydrolysis and Decarboxylation: The crude alkylated malonate is refluxed with concentrated hydrochloric acid (e.g., 6M HCl) for 4-6 hours until hydrolysis is complete (monitored by TLC).

  • Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (approx. pH 6) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to yield racemic 2-amino-3-(furan-2-yl)propanoic acid. An estimated yield for this multi-step process is typically in the range of 75-85%.

Part B: N-Acetylation

  • Reaction Setup: Suspend the racemic amino acid (1.0 eq.) in a mixture of water and acetic acid. Cool the mixture in an ice bath.[1][2][3]

  • Acetylation: Add acetic anhydride (2.5 eq.) portion-wise while vigorously stirring and maintaining the temperature below 10°C.[1][4]

  • Isolation: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The product, N-Acetyl-DL-2-amino-3-(furan-2-yl)propanoic acid, may precipitate upon cooling or require concentration of the solvent. The solid is collected by filtration, washed with cold water, and dried. This step typically proceeds in high yield (>90%).

Route 2: New Synthetic Route - Enzymatic Kinetic Resolution

This modern approach utilizes the high stereoselectivity of an enzyme to resolve the racemic mixture prepared via the classical route.

  • Substrate Preparation: Dissolve N-Acetyl-DL-2-amino-3-(furan-2-yl)propanoic acid (1.0 eq.) in deionized water. Adjust the pH to 7.0 with a dilute aqueous solution of NaOH or LiOH.

  • Enzymatic Hydrolysis: To the substrate solution, add Acylase I from Aspergillus sp. (enzyme loading typically 10-50 mg per 10 g of substrate). Add a catalytic amount of CoCl₂ (approx. 0.5 mM), as Co²⁺ is a known activator for Acylase I.[5][6] Incubate the mixture at 37-50°C for 24-48 hours, maintaining the pH at 7.0 by periodic addition of dilute base.[6][7] The reaction progress is monitored by the consumption of base or by chromatographic analysis.

  • Enzyme Removal: After approximately 50% conversion is reached, terminate the reaction by acidifying the solution to pH 4-5, which denatures and precipitates the enzyme. The enzyme is removed by filtration or centrifugation.

  • Product Separation: The filtrate contains this compound and unreacted N-Acetyl-(R)-2-amino-3-(furan-2-yl)propanoic acid.

    • The solution is passed through a strong cation-exchange resin.

    • The N-acetylated (R)-enantiomer is washed from the column with water.

    • The desired (S)-amino acid is then eluted from the resin using an aqueous ammonia solution (e.g., 2M NH₄OH).[8]

  • Final Isolation: The ammonia-containing fractions are collected and evaporated under reduced pressure. The resulting solid is recrystallized from a water/ethanol mixture to yield pure this compound with an enantiomeric excess typically >95%. The expected yield is approximately 85-90% based on the (S)-enantiomer present in the starting racemate (42-45% overall from the racemate).[7]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the classical and new synthetic routes.

Classical_Synthesis A Diethyl Acetylaminomalonate B Alkylation with 2-(chloromethyl)furan A->B  NaOEt, EtOH C Hydrolysis & Decarboxylation B->C  HCl, Reflux D DL-Amino Acid C->D E N-Acetylation with Acetic Anhydride D->E F N-Acetyl-DL-Amino Acid E->F

Caption: Workflow for the classical synthesis of the racemic N-acetylated amino acid.

Enzymatic_Resolution sub N-Acetyl-DL-Amino Acid react Enzymatic Hydrolysis (Acylase I) sub->react pH 7.0, 37°C mix Mixture: (S)-Amino Acid N-Acetyl-(R)-Amino Acid react->mix sep Separation (Ion-Exchange) mix->sep prod_S (S)-2-Amino-3-(furan-2-yl) propanoic acid sep->prod_S Elute prod_R N-Acetyl-(R)-Amino Acid (Recovered) sep->prod_R Wash

Caption: Workflow for the new chemoenzymatic resolution route.

References

Furan-Containing Peptides: A Comparative Guide to Cross-Linking Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furan-containing peptides have emerged as versatile tools in chemical biology and drug development, primarily owing to the unique reactivity of the furan moiety. This guide provides a comparative overview of the cross-linking applications of these peptides, focusing on the experimental data and methodologies that underpin their use. While direct, side-by-side comparative studies on the cross-reactivity of different furan-containing peptide sequences are limited in the current literature, this guide synthesizes available data to offer insights into their reactivity and potential applications.

The "cross-reactivity" of furan-containing peptides is predominantly explored in the context of chemical cross-linking, where the furan group, upon activation, forms covalent bonds with specific amino acid residues in target proteins or with other molecules. This process is invaluable for studying peptide-protein interactions, mapping binding sites, and developing covalently-binding therapeutics.

Comparative Analysis of Cross-Linking Performance

The efficiency of cross-linking is influenced by several factors, including the peptide sequence, the nature of the target molecule, and the method of furan activation. The following table summarizes key findings from studies utilizing furan-containing peptides for cross-linking applications.

Furan-Modified PeptideTarget Molecule/ResidueActivation MethodCross-Linking Efficiency/YieldReference
Furan-modified Kisspeptin-10 (KP-10)GPR54 Receptor (Lysine residue)Endogenous Reactive Oxygen Species (ROS) in living cellsEfficient cross-linking observed via Western Blot[1][2]
Furan-armed E-coil peptideR-coil peptide (Cysteine, Tyrosine)Visible light and a photosensitizerSuccessful cross-linking confirmed by mass spectrometry[3]
Furan-modified Tβ4 analogueMonomeric Actin (Lysine residue)Singlet oxygen generation (irradiation with photosensitizer)Efficient cross-linking demonstrated[3]
Furan-modified oligonucleotidesComplementary DNA/RNA strands (Adenine, Cytosine)N-bromosuccinimide (NBS) or singlet oxygenFast and high-yielding inter-strand cross-link formation[1][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols for the synthesis of furan-containing peptides and their application in cross-linking studies.

Synthesis of Furan-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS):

  • Resin Preparation: A suitable resin (e.g., Rink amide resin) is swelled in a solvent such as N,N-dimethylformamide (DMF).[5]

  • Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF (e.g., 20-40%).[6]

  • Amino Acid Coupling: The desired Fmoc-protected amino acid, including commercially available Fmoc-β-(2-furyl)-L-alanine, is activated using a coupling reagent (e.g., HBTU, COMU) and a base (e.g., DIPEA) and then added to the resin.[2][6] This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

  • Capping: After the final amino acid is coupled, the N-terminus can be capped, for instance, with α-furoic acid.[5]

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[6]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5] The purity and identity of the peptide are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5]

Furan-Mediated Cross-Linking Protocol
  • Furan Activation (Oxidation):

    • Chemical Oxidation: The furan-containing peptide is treated with an oxidizing agent such as N-bromosuccinimide (NBS) in a suitable solvent system (e.g., THF:acetone:H₂O).[6]

    • Photo-oxidation: The furan-containing peptide is mixed with a photosensitizer (e.g., methylene blue) and irradiated with visible light to generate singlet oxygen, which then oxidizes the furan moiety.[2][3]

    • Endogenous Activation: In a cellular context, endogenous reactive oxygen species (ROS) can spontaneously oxidize the furan group.[2]

  • Cross-Linking Reaction: The activated peptide, now containing a reactive enal species, is incubated with the target molecule (e.g., protein, nucleic acid). The electrophilic enal reacts with nucleophilic residues on the target, such as the side chains of lysine, cysteine, or tyrosine, to form a covalent bond.[1][3]

  • Quenching (Optional): The reaction can be stopped by adding a quenching agent if necessary.

  • Analysis of Cross-Linked Products:

    • SDS-PAGE and Western Blotting: For protein targets, the formation of a higher molecular weight cross-linked product can be visualized by SDS-PAGE and confirmed by Western blotting using an antibody against the target protein or a tag on the peptide.[4]

    • Mass Spectrometry (MS): The precise identification of the cross-linked product and the specific site of cross-linking can be determined by mass spectrometry. This typically involves enzymatic digestion of the cross-linked complex followed by LC-MS/MS analysis to identify the cross-linked peptides.[3][7]

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the key processes involved in cross-reactivity studies of furan-containing peptides.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_crosslinking Cross-Linking cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (incorporation of Furan-Amino Acid) Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry (Verification) Purification->Characterization Activation Furan Activation (Oxidation) Characterization->Activation Incubation Incubation with Target Molecule Activation->Incubation SDS_PAGE SDS-PAGE / Western Blot Incubation->SDS_PAGE MS_Analysis Mass Spectrometry (LC-MS/MS) Incubation->MS_Analysis Signaling_Pathway Furan_Peptide Furan-Containing Peptide Activated_Intermediate Reactive Electrophilic Intermediate (Enal) Furan_Peptide->Activated_Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., ROS, NBS, ¹O₂) Oxidizing_Agent->Activated_Intermediate Crosslinked_Product Covalent Cross-Linked Product Activated_Intermediate->Crosslinked_Product Target_Protein Target Protein Nucleophilic_Residue Nucleophilic Residue (Lys, Cys, Tyr) Target_Protein->Nucleophilic_Residue Nucleophilic_Residue->Crosslinked_Product Nucleophilic Attack

References

Safety Operating Guide

Proper Disposal of (S)-2-Amino-3-(furan-2-yl)propanoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper chemical waste disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (S)-2-Amino-3-(furan-2-yl)propanoic acid, ensuring compliance and minimizing risk.

This compound should be treated as a hazardous chemical waste product. Due to the presence of the furan moiety, it requires careful handling and disposal through designated hazardous waste streams.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]

Key Disposal and Safety Information

The following table summarizes essential information for the safe handling and disposal of this compound and its associated waste.

ParameterInformationCitation
Waste Classification Hazardous Waste[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[3]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat.[3]
Spill Cleanup Absorb with inert material, collect in a suitable container for disposal.[3]
Environmental Precautions Do not let product enter drains, waterways, or soil.[3][4]

Detailed Disposal Protocol

Follow these steps to ensure the safe and compliant disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

  • Conduct all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood.[5]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposable materials such as weigh boats, pipette tips, and gloves should also be placed in this designated solid hazardous waste container.[6]

  • Liquid Waste:

    • Collect all aqueous or solvent solutions containing this compound in a designated hazardous waste container for liquids.

    • The container must be compatible with the solvent used.

    • Do not mix this waste with other incompatible waste streams.[6]

  • Contaminated Labware:

    • Disposable: Place contaminated disposable labware directly into the solid hazardous waste container.[6]

    • Non-disposable: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol). Collect this rinsate as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[6]

3. Waste Container Management:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated and properly ventilated satellite accumulation area, away from ignition sources and incompatible materials.[1]

4. Final Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Follow all institutional and local regulations for hazardous waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste: (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Securely in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup and Final Disposal storage->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-2-Amino-3-(furan-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-Amino-3-(furan-2-yl)propanoic acid. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE based on the potential hazards identified for this compound.

Body PartRequired PPESpecifications and Remarks
Respiratory NIOSH (US) or CEN (EU) approved respiratorFor nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]
Hands Suitable chemical-resistant glovesTested according to EN 374.[2][3] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]
Eyes/Face Safety goggles with side protection and/or face shieldTightly fitting safety goggles (e.g., EN 166) are recommended.[2][5]
Body Protective clothingWear appropriate protective clothing to prevent skin contact.[4][6]

Hazard Identification and First Aid

This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[6] The chemical, physical, and toxicological properties have not been thoroughly investigated.[1] In case of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][6]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1] Take off contaminated clothing and wash it before reuse.[6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Operational and Disposal Plans

Proper handling and disposal are crucial for laboratory safety and environmental protection.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid the formation of dust and aerosols.[1]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[6][7]

  • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[6]

  • Wash hands thoroughly after handling.[6]

Spill Management:

  • Evacuate Personnel: Evacuate personnel to a safe area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if safe to do so.[6]

  • Clean-up: Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1]

Disposal:

  • Dispose of the chemical and its contaminated packaging as unused product.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Do not let the product enter drains.[1]

Below is a workflow diagram illustrating the key steps for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste (Chemical & Contaminated PPE) cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Safe handling workflow for this compound.

References

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Reactant of Route 1
(S)-2-Amino-3-(furan-2-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.